Nur77 modulator 1
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O2S/c1-17-13-24(22-5-4-6-26(35-2)27(22)30-17)31-20-9-12-23-19(14-20)15-25(32-23)28(34)33-29-16-18-7-10-21(36-3)11-8-18/h4-16,32H,1-3H3,(H,30,31)(H,33,34)/b29-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQJUKYFCIYLG-MUFRIFMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)NN=CC5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2469975-55-9 | |
| Record name | 5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]-1H-indole-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Nur77 Modulator 1
Introduction
The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, is an orphan nuclear receptor that functions as a critical regulator of diverse cellular processes, including apoptosis, metabolism, inflammation, and differentiation.[1][2] Unlike typical nuclear receptors, Nur77's activity can be modulated through ligand-independent mechanisms, making it a unique and challenging therapeutic target.[3] Its dual role, acting as both a nuclear transcription factor and a cytoplasmic initiator of apoptosis, has garnered significant interest, particularly in oncology.[2][4] In the nucleus, Nur77 regulates the expression of target genes involved in glucose metabolism and inflammation.[2] However, upon specific stimuli, Nur77 translocates to the cytoplasm, where it initiates a non-genomic apoptotic pathway by interacting with Bcl-2 at the mitochondria.[4][5]
This guide provides a detailed technical overview of the mechanism of action of Nur77 Modulator 1, a small molecule compound identified as a direct binder and activator of the Nur77 protein.[6] This modulator leverages the non-genomic apoptotic function of Nur77, demonstrating a potent anti-cancer mechanism centered on the induction of endoplasmic reticulum (ER) stress, autophagy, and subsequent cell death.[6][7] We will explore the foundational signaling pathways of Nur77 and detail how this compound specifically engages and activates these pathways, supported by quantitative data, experimental protocols, and pathway visualizations.
The Dual Signaling Axes of the Nur77 Protein
Nur77's function is dictated by its subcellular localization. In the nucleus, it acts as a transcription factor, while in the cytoplasm, it is a potent pro-apoptotic protein.
Genomic Pathway: Nuclear Transcriptional Regulation
As a transcription factor, Nur77 can bind to specific DNA sequences to modulate gene expression.[8] Its binding configuration determines the target promoter:
-
As a monomer, it binds to the NGFI-B response element (NBRE).[2][8]
-
As a homodimer or heterodimer with other NR4A family members (Nurr1, NOR-1), it binds to the Nur-response element (NurRE).[8]
-
As a heterodimer with the retinoid X receptor (RXR), it binds to the DR5 element.[8]
Through these interactions, Nur77 regulates a suite of genes involved in critical physiological processes, including glucose metabolism, by enhancing gluconeogenesis and inflammation.[2][4]
Non-Genomic Pathway: Cytoplasmic Apoptosis Induction
The pro-apoptotic function of Nur77 is initiated by its translocation from the nucleus to the cytoplasm, a process tightly regulated by post-translational modifications, particularly phosphorylation.[4][8] Signaling cascades such as the MEK-ERK-RSK and p38 MAPK pathways can phosphorylate Nur77, triggering its nuclear export.[4][9][10]
Once in the cytoplasm, Nur77 targets the mitochondria, where it interacts directly with the anti-apoptotic protein Bcl-2.[4][11][12] This interaction is unique, as it occurs within the unstructured N-terminal loop of Bcl-2, a region distinct from the canonical BH3-binding groove.[9][11] The binding of Nur77 induces a profound conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain.[11][13][14] This event effectively converts Bcl-2 from a guardian of cell survival into a killer protein, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, culminating in apoptosis.[3][11][12]
References
- 1. pnas.org [pnas.org]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Nur77 by the MEK-ERK-RSK cascade induces mitochondrial translocation and apoptosis in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Characterization of the Interaction between Bcl-2 and Nur77/Nor-1 in Apoptosis [escholarship.org]
- 14. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
The Nur77 Modulator 1 Signaling Pathway: A Technical Guide to a Novel Apoptotic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of cell fate, exhibiting a dual role in both cell survival and apoptosis. While its nuclear function as a transcription factor is well-documented, a distinct, non-genomic signaling pathway has garnered significant attention as a promising target for cancer therapeutics. This pathway is initiated by a class of small molecules, herein referred to as Nur77 modulator 1, which trigger the translocation of Nur77 from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts directly with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic "killer" protein. This event culminates in the induction of apoptosis, offering a novel strategy to eliminate cancer cells, particularly those overexpressing Bcl-2. This technical guide provides an in-depth exploration of this signaling pathway, including quantitative data on modulator activity, detailed experimental protocols, and visual diagrams of the core mechanisms.
Core Signaling Pathway: From Nucleus to Mitochondria
The canonical pro-apoptotic signaling pathway initiated by this compound involves a series of orchestrated molecular events, beginning with the binding of the modulator to Nur77 and culminating in apoptosis.
Upon stimulation by a Nur77 modulator, Nur77 is exported from the nucleus in a process that can be influenced by various post-translational modifications, such as phosphorylation by kinases like c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][2][3] Once in the cytoplasm, Nur77 targets the mitochondria, where it engages with the anti-apoptotic protein Bcl-2.[1][4] This interaction is not a typical ligand-receptor binding but rather a protein-protein interaction mediated by the N-terminal loop region of Bcl-2.[4] The binding of Nur77 to Bcl-2 induces a profound conformational change in the Bcl-2 protein, exposing its normally hidden pro-apoptotic BH3 domain.[4] This "phenotypic conversion" transforms Bcl-2 from a guardian of mitochondrial integrity into a promoter of cell death, leading to the disruption of the mitochondrial membrane potential and the subsequent activation of the apoptotic cascade.[1][4]
Quantitative Data on Nur77 Modulator Activity
The potency of Nur77 modulators can be quantified through various metrics, including binding affinity to Nur77 and the effective concentration required to induce a biological response, such as apoptosis or inhibition of cell proliferation. The following tables summarize key quantitative data for representative Nur77 modulators.
Table 1: Binding Affinities of Nur77 Modulators
| Modulator | Binding Target | Method | Dissociation Constant (Kd) | Reference |
| BI1071 | Nur77-LBD | Surface Plasmon Resonance (SPR) | 0.17 µM | [1] |
| NB1 | Nur77 | Surface Plasmon Resonance (SPR) | 0.12 µM | [5][6] |
| DIM-C-pPhCF3 | Nur77-LBD | Surface Plasmon Resonance (SPR) | 3.0 µM | [1] |
| Cytosporone B | Nur77-LBD | Not Specified | 1.5 µM | [7] |
Table 2: Anti-proliferative Activity (IC50) of Nur77 Modulator NB1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.0030 ± 0.0015 | [5][6] |
| A549 | Lung Cancer | 0.0850 ± 0.0080 | [5] |
| HeLa | Cervical Cancer | 0.0741 ± 0.0066 | [5] |
| HepG2 | Liver Cancer | 0.1105 ± 0.0070 | [5] |
| HCC1937 | Breast Cancer | 0.5277 ± 0.2068 | [5] |
| MCF-7 | Breast Cancer (non-TNBC) | 2.5110 ± 0.3792 | [5][6] |
Table 3: Effective Concentrations of Nur77 Modulators in Apoptosis Induction Assays
| Modulator | Cell Line | Concentration | Duration | Assay | Reference |
| BI1071 | HCT116 | 0.5 µM | 6 hours | DAPI Staining | [8] |
| CCE9 | HeLa229 | 10 µM | 3-6 hours | DAPI Staining, Annexin V | [9] |
| NB1 | A549-siCtr | 31.3 - 125.0 nM | 12 hours | Cell Cycle Analysis (G2/M arrest) | [5] |
Detailed Experimental Protocols
Reproducing key findings is fundamental to scientific advancement. This section provides detailed methodologies for essential experiments used to characterize the this compound signaling pathway.
Protocol 1: Subcellular Fractionation for Nur77 Mitochondrial Localization
This protocol is adapted from standard cell fractionation procedures to specifically assess the translocation of Nur77 to the mitochondria following modulator treatment.[10][11][12][13]
Objective: To separate cellular components into nuclear, cytosolic, and mitochondrial fractions to determine the localization of Nur77 by Western blot.
Materials:
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Cell culture plates
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Nur77 modulator of interest
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Phosphate-Buffered Saline (PBS), ice-cold
-
Fractionation Buffer: 70 mM sucrose, 190 mM D-Mannitol, 20 mM HEPES, 0.2 mM EDTA, pH 7.4, with freshly added protease inhibitors.
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Dounce homogenizer
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Microcentrifuge
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Protein quantification assay (e.g., BCA)
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SDS-PAGE and Western blotting reagents
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Antibodies: anti-Nur77, anti-HSP60 (mitochondrial marker), anti-Lamin B (nuclear marker), anti-Actin (cytosolic marker).
Procedure:
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Cell Treatment: Culture cells to 70-80% confluency. Treat with the Nur77 modulator at the desired concentration and for the specified time. Include a vehicle-treated control.
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Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer. Incubate on ice for 10 minutes.
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Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 20-30 strokes with a tight-fitting pestle.
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Nuclear Fraction Isolation: Centrifuge the homogenate at 600 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction. Carefully collect the supernatant.
-
Mitochondrial Fraction Isolation: Centrifuge the supernatant from step 5 at 5,000 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction. The supernatant is the cytosolic fraction.
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Protein Quantification and Western Blot: Quantify the protein concentration of each fraction. Load equal amounts of protein (e.g., 30 µg) from each fraction onto an SDS-PAGE gel. Perform Western blotting using antibodies against Nur77 and the subcellular markers to verify the purity of the fractions and determine Nur77 localization.
Protocol 2: Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2
This protocol details the procedure to demonstrate the physical interaction between Nur77 and Bcl-2 within the cell.[11][14][15][16]
Objective: To immunoprecipitate Nur77 and detect co-precipitated Bcl-2, or vice versa, by Western blot.
Materials:
-
Cell lysates from modulator-treated and control cells (prepared in non-denaturing lysis buffer, e.g., RIPA buffer without SDS).
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Anti-Nur77 antibody or anti-Bcl-2 antibody for immunoprecipitation.
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Isotype control IgG.
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Protein A/G magnetic beads or agarose (B213101) beads.
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Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Western blotting reagents.
Procedure:
-
Lysate Preparation: Lyse treated and control cells in a cold, non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate (approx. 500 µg - 1 mg of total protein) with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-Nur77) or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting. Probe the membrane with the antibody against the suspected interacting protein (e.g., anti-Bcl-2). A band corresponding to Bcl-2 in the Nur77-IP lane indicates an interaction.
Protocol 3: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a fluorescent method to assess mitochondrial health, a key indicator of early apoptosis.[17][18][19][20]
Objective: To measure the change in mitochondrial membrane potential (ΔΨm) in response to Nur77 modulator treatment using the JC-1 fluorescent dye.
Materials:
-
JC-1 dye stock solution (e.g., 200 µM in DMSO).
-
Cells cultured in plates or on coverslips.
-
Culture medium.
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the Nur77 modulator for the desired time. Include a vehicle control and a positive control (treat with 50 µM CCCP for 5-10 minutes).
-
JC-1 Staining: Prepare a working solution of JC-1 in warm culture medium (final concentration typically 2 µM). Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing (Optional but Recommended): Gently wash the cells once with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green (~529 nm). Capture images using appropriate filters.
-
Flow Cytometry: Analyze the cell population for red and green fluorescence. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.
-
Protocol 4: DAPI Staining for Apoptotic Nuclear Morphology
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to DNA. It is used to visualize nuclear changes characteristic of apoptosis.[21][22][23][24]
Objective: To identify apoptotic cells based on nuclear condensation and fragmentation.
Materials:
-
Cells grown on coverslips or slides.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if cells are fixed.
-
DAPI staining solution (e.g., 1 µg/mL in PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Treatment and Fixation: Treat cells as required. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
DAPI Staining: Wash with PBS and incubate with DAPI staining solution for 5-10 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash the cells again with PBS and mount the coverslip onto a microscope slide with mounting medium. Observe under a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei, while apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear smaller and more brightly stained.
Conclusion and Future Directions
The signaling pathway initiated by this compound represents a paradigm shift in apoptosis induction, leveraging the conversion of a pro-survival protein into a pro-death effector. The direct binding of small molecules to Nur77 to trigger this non-genomic, mitochondrial-centric cell death program provides a powerful and specific therapeutic strategy.[1][18] The quantitative data for modulators like BI1071 and NB1 demonstrate high-affinity binding and potent, low-nanomolar anti-cancer activity, underscoring the druggability of this pathway.[1][5]
Future research should focus on elucidating the precise upstream signaling events that are engaged by different classes of Nur77 modulators, which could inform the development of more targeted and effective therapies. Additionally, exploring the interplay between the non-genomic (apoptotic) and genomic (transcriptional) functions of Nur77 in response to these modulators will provide a more holistic understanding of their cellular impact. The continued development of potent, selective, and orally bioavailable Nur77 modulators holds immense promise for the treatment of cancers and potentially other diseases characterized by defects in apoptosis.[6][25]
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nur77 ligandNB-1 has anticancer activity in preclinical models | BioWorld [bioworld.com]
- 7. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Subcellular fractionation protocol [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Apoptosis assessment by DAPI staining [bio-protocol.org]
- 22. genscript.com [genscript.com]
- 23. researchgate.net [researchgate.net]
- 24. biotium.com [biotium.com]
- 25. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Downstream Targets of Nur77 Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is a critical regulator of cellular apoptosis, inflammation, and metabolism. Its activity is not governed by endogenous ligands in the classical sense but can be influenced by small molecule modulators. These modulators function by either promoting (agonists) or altering the function and localization of the Nur77 protein, leading to distinct downstream cellular outcomes. This document provides a comprehensive technical overview of the downstream targets and signaling pathways affected by two principal types of Nur77 modulators: the agonist Cytosporone B (Csn-B) and Celastrol (B190767), a compound that induces Nur77's anti-inflammatory and pro-apoptotic functions through protein-protein interactions.
This guide presents quantitative data on target modulation, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the Nur77 axis.
Core Signaling Pathways of Nur77 Modulation
Nur77's cellular function is dictated by its subcellular localization. In the nucleus, it acts as a transcription factor, binding to specific DNA response elements to regulate gene expression. In the cytoplasm, particularly at the mitochondria, it can initiate apoptosis through a transcription-independent mechanism. Nur77 modulators leverage these distinct functional arms.
The Agonist Pathway: Cytosporone B (Csn-B)
Cytosporone B is a naturally occurring fungal metabolite that acts as a Nur77 agonist.[1][2] It directly binds to the ligand-binding domain of Nur77, enhancing its transcriptional activity and also promoting its pro-apoptotic functions.[1][2][3]
-
Transcriptional Activation (Nuclear Activity): Upon binding Csn-B, Nur77's ability to regulate target genes is enhanced. This is particularly evident in metabolic pathways, where it upregulates genes involved in gluconeogenesis.[1][2]
-
Apoptosis Induction (Mitochondrial Activity): Csn-B treatment also induces the translocation of Nur77 from the nucleus to the mitochondria. Here, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic factor, leading to the release of cytochrome c and subsequent cell death.[1][4]
-
Inflammation Suppression: In macrophages, Csn-B has been shown to suppress the production of pro-inflammatory cytokines like TNF, IL-1β, IL-6, and IL-8, while tending to enhance the anti-inflammatory cytokine IL-10.[5] This effect is associated with reduced nuclear translocation of the NF-κB p65 subunit.[5]
The Anti-Inflammatory Pathway: Celastrol
Celastrol is a pentacyclic triterpene that exerts potent anti-inflammatory effects in a Nur77-dependent manner.[6][7] It promotes the interaction between Nur77 and TNF receptor-associated factor 2 (TRAF2), a key scaffold protein in inflammatory signaling pathways.[6][7]
-
Inhibition of NF-κB Signaling: Celastrol treatment induces the translocation of Nur77 from the nucleus to the mitochondria.[7] At the mitochondria, Nur77 interacts with TRAF2. This interaction inhibits the ubiquitination of TRAF2 and subsequently suppresses the activation of the IKK complex, preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[7]
-
Induction of Mitophagy: The Nur77-TRAF2 interaction also leads to the Lys63-linked ubiquitination of Nur77 itself. This ubiquitinated Nur77 then interacts with p62/SQSTM1, marking the inflamed mitochondria for clearance via autophagy (mitophagy).[7] This process helps to resolve inflammation by removing a key signaling hub.
Quantitative Data on Downstream Target Modulation
The modulation of Nur77 activity by small molecules leads to significant changes in the expression and activity of downstream target genes and proteins. The following tables summarize quantitative data from studies involving Nur77 modulators and overexpression systems.
Table 1: Modulation of Inflammatory Gene & Protein Expression
| Target | Modulator/Condition | Cell/System Type | Fold Change | Reference |
| TNF | Cytosporone B (Csn-B) | Human pro-inflammatory macrophages (GM-MDMs) | Significant Suppression | [5] |
| IL-1β | Cytosporone B (Csn-B) | Human pro-inflammatory macrophages (GM-MDMs) | Significant Suppression | [5] |
| IL-6 | Cytosporone B (Csn-B) | Human pro-inflammatory macrophages (GM-MDMs) | Significant Suppression | [5] |
| IL-8 | Cytosporone B (Csn-B) | Human pro-inflammatory macrophages (GM-MDMs) | Significant Suppression | [5] |
| IL-10 | Cytosporone B (Csn-B) | Human pro-inflammatory macrophages (GM-MDMs) | Tendency to Enhance | [5] |
| IL-6 | Nur77 Overexpression | Fetal Bone Marrow Mesenchymal Stromal Cells (FBMSC) | ~2.5-fold increase | [8] |
| IL-8 | Nur77 Overexpression | Fetal Bone Marrow Mesenchymal Stromal Cells (FBMSC) | ~3.0-fold increase | [8] |
| HGF (mRNA) | Nur77 Overexpression | Fetal Bone Marrow Mesenchymal Stromal Cells (FBMSC) | ~2.0-fold increase | [8] |
Table 2: Modulation of Metabolic and Steroidogenic Gene Expression
| Target | Modulator/Condition | Cell/System Type | Fold Change | Reference |
| Gluconeogenesis Genes | Cytosporone B (Csn-B) | Fasting C57 Mice | Induction (specific fold change not stated) | [1] |
| Androgen Receptor (AR) | Nur77 Overexpression | Mouse Granulosa Cells | ~2.0-fold increase (mRNA) | [9] |
| Kitl (AR target gene) | Nur77 Overexpression | Mouse Granulosa Cells | ~1.8-fold increase (mRNA) | [9] |
Table 3: Proteomic Changes Induced by Celastrol
A large-scale quantitative proteomics study in human lymphoblastoid cells identified 158 proteins that were altered by at least 1.5-fold upon treatment with 0.8 µM Celastrol.[10][11][12]
| Protein Category | Regulation | Examples | Reference |
| ER Quality Control | Up-regulated | HSPA5 (BiP), HSP90B1, CALR | [10][11][12] |
| Oxidative Stress Response | Up-regulated | HMOX1, PRDX1, TXN | [10][11][12] |
| Mitochondrial Proteins | Association Increased | SOD2, PRDX3 | [10][11][12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the downstream targets of Nur77 modulators.
Co-Immunoprecipitation (Co-IP) for Nur77-Protein Interactions
This protocol is designed to validate the interaction between Nur77 and its binding partners, such as Bcl-2 or TRAF2, following modulator treatment.
Materials:
-
IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors.[13]
-
Primary Antibodies: Rabbit anti-Nur77, Mouse anti-Bcl-2, Mouse anti-TRAF2.
-
Control Antibody: Rabbit or Mouse IgG.[13]
-
Beads: Protein A/G agarose (B213101) beads.[13]
-
Elution Buffer: 2x Laemmli SDS-PAGE sample buffer.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with the Nur77 modulator (e.g., Csn-B, Celastrol) or vehicle control for the desired time.
-
Cell Lysis: Harvest cells and lyse in ice-cold IP Lysis Buffer for 15-30 minutes on ice.[13]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.[14]
-
Pre-clearing: Add 20 µL of Protein A/G bead slurry to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[15] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-Nur77) or control IgG to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.[13]
-
Immune Complex Capture: Add 40 µL of fresh Protein A/G bead slurry and incubate with rotation for 1-3 hours at 4°C.[13]
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 40 µL of 2x Laemmli buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe with antibodies against the expected interacting proteins (e.g., Bcl-2, TRAF2).
Luciferase Reporter Assay for Nur77 Transcriptional Activity
This assay quantifies the ability of a Nur77 modulator to activate the transcriptional function of Nur77 on a target promoter.
Materials:
-
Reporter Plasmid: A vector containing multiple copies of the Nur77 binding element (NBRE: AAAGGTCA) upstream of a minimal promoter driving a firefly luciferase gene (e.g., 4xNBRE-tk-LUC).[16]
-
Nur77 Expression Plasmid: A vector for constitutive or inducible expression of full-length Nur77.
-
Control Plasmid: A vector with a constitutively expressed Renilla luciferase for normalization of transfection efficiency (e.g., pRL-CMV).[16]
-
Transfection Reagent: (e.g., FuGENE 6 or similar).
-
Assay Kit: Dual-Luciferase Reporter Assay System (Promega or equivalent).
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, Jurkat) in a 24- or 96-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the NBRE-luciferase reporter plasmid, the Nur77 expression plasmid (if endogenous levels are low), and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.
-
Modulator Treatment: After 24 hours, replace the medium with fresh medium containing the Nur77 modulator (e.g., Csn-B at various concentrations) or vehicle control. Incubate for an additional 16-24 hours.[16]
-
Cell Lysis: Aspirate the medium and gently wash the cells with PBS. Add 1x Passive Lysis Buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: a. Transfer 20 µL of the cell lysate to a white-walled luminometer plate. b. Add 100 µL of Luciferase Assay Reagent II (firefly substrate) and immediately measure the luminescence (Signal A). c. Add 100 µL of Stop & Glo® Reagent (quenches firefly and provides Renilla substrate) and measure the luminescence again (Signal B).
-
Data Analysis: Calculate the ratio of Signal A to Signal B for each well to normalize for transfection efficiency. Express the results as fold induction relative to the vehicle-treated control.
Conclusion
The modulation of Nur77 presents a compelling therapeutic strategy for a range of diseases, including cancer, inflammatory disorders, and metabolic conditions. The agonist Cytosporone B enhances Nur77's transcriptional control over metabolic genes and its mitochondrial pro-apoptotic function. Conversely, compounds like Celastrol redirect Nur77 to engage with cytoplasmic signaling hubs like TRAF2, potently suppressing inflammation. Understanding the specific downstream targets and the quantitative effects of these modulators is paramount for the development of targeted and effective therapeutics. The protocols and pathways detailed in this guide provide a foundational framework for researchers to further explore and exploit the complex biology of Nur77.
References
- 1. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Receptors Nur77 and Nurr1 Modulate Mesenchymal Stromal Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphan Nuclear Receptor Nur77 Regulates Androgen Receptor Gene Expression in Mouse Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics reveals cellular targets of celastrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. pure.au.dk [pure.au.dk]
- 13. assaygenie.com [assaygenie.com]
- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Negative cross-talk between the human orphan nuclear receptor Nur77/NAK-1/TR3 and nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
Nur77 modulator 1 and autophagy induction
An In-depth Technical Guide to Nur77 Modulator-Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor Nur77, also known as NR4A1, TR3, or NGFI-B, is an immediate early response gene that plays a pivotal role in a multitude of cellular processes, including apoptosis, metabolism, and inflammation.[1][2] Unlike typical nuclear receptors, Nur77's function can be modulated independent of a canonical ligand, often through its expression levels, post-translational modifications, and subcellular localization.[1] Emerging evidence has highlighted Nur77 as a critical regulator of autophagy, the cellular self-digestion process essential for maintaining homeostasis by degrading damaged organelles and misfolded proteins.[3][4]
Autophagy is a tightly regulated catabolic pathway. The formation of a double-membraned vesicle, the autophagosome, sequesters cytoplasmic cargo and delivers it to the lysosome for degradation.[5][6] This process is critical for cell survival under stress but can also lead to autophagy-dependent cell death.[3][7] The modulation of autophagy holds significant therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders.[5]
This technical guide provides an in-depth overview of the mechanisms by which small-molecule modulators of Nur77 induce autophagy. It details the core signaling pathways, presents quantitative data from key experiments, outlines detailed experimental protocols for monitoring autophagy, and offers visualizations to clarify complex molecular interactions. This document is intended for researchers, scientists, and drug development professionals working to leverage the Nur77-autophagy axis for therapeutic intervention.
Core Mechanisms of Nur77-Modulated Autophagy Induction
Nur77 modulators, such as the fungal metabolite Cytosporone B (Csn-B) and the pentacyclic triterpene Celastrol, initiate autophagy primarily by inducing the translocation of Nur77 from the nucleus to the cytoplasm, specifically to the mitochondria.[2][8][9] In the cytoplasm, Nur77 engages with key components of the autophagy and apoptosis machinery to trigger the autophagic cascade. Two primary, non-mutually exclusive pathways have been elucidated.
Pathway 1: Disruption of the Bcl-2/Beclin-1 Complex
A key mechanism of autophagy inhibition involves the anti-apoptotic protein Bcl-2 sequestering Beclin-1, a core component of the class III PI3K complex required for autophagosome nucleation.[10] Nur77 can induce autophagy by disrupting this inhibitory interaction.
Upon stimulation by a modulator, Nur77 translocates to the mitochondria where it directly interacts with Bcl-2.[10][11][12] This binding event is thought to induce a conformational change in Bcl-2, exposing its BH3 domain and converting it from a pro-survival to a pro-death or pro-autophagic protein.[11][12] This interaction promotes the dissociation of Beclin-1 from Bcl-2.[10][13] The released Beclin-1 is then free to participate in the PI3K complex, initiating the formation of the autophagosome and inducing autophagy.[10]
Pathway 2: Priming Damaged Mitochondria for Mitophagy
Certain Nur77 modulators, notably Celastrol, can specifically induce the autophagic clearance of damaged mitochondria, a process known as mitophagy.[2][8] This pathway involves a distinct set of protein interactions at the mitochondrial outer membrane.
Celastrol binding induces Nur77's translocation to mitochondria, where it interacts with the E3 ubiquitin ligase TRAF2 (TNF receptor-associated factor 2).[2] This interaction inhibits TRAF2's inflammatory signaling activity and, crucially, leads to the Lys63-linked ubiquitination of Nur77 itself.[2] This ubiquitinated Nur77 acts as a signal, recruiting the autophagy receptor protein p62/SQSTM1.[2][8] p62 then links the ubiquitinated cargo to the nascent autophagosome by binding to LC3 (Microtubule-associated protein 1A/1B-light chain 3), thereby targeting the damaged mitochondrion for degradation.[8][14]
References
- 1. The nuclear receptor NR4A1 is regulated by SUMO modification to induce autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nuclear Receptor NR4A1 Induces a Form of Cell Death Dependent on Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear receptor NR4A1 induces a form of cell death dependent on autophagy in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Receptor NR4A1 Induces a Form of Cell Death Dependent on Autophagy in Mammalian Cells | PLOS One [journals.plos.org]
- 8. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nur77 promotes cigarette smoke-induced autophagic cell death by increasing the dissociation of Bcl2 from Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Gene Expression Effects of Nur77 Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear orphan receptor Nur77 (NR4A1) is a critical transcription factor implicated in a wide array of cellular processes, including apoptosis, inflammation, proliferation, and metabolism. Its activity, which can be regulated without a known endogenous ligand, makes it an attractive therapeutic target. Small molecule modulators have been developed to influence Nur77's function, offering potential avenues for treating various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth analysis of the effects of Nur77 modulators on gene expression, detailing the underlying signaling pathways, presenting quantitative data, and outlining the requisite experimental protocols for investigation. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of Nur77 modulation.
Introduction to Nur77 (NR4A1)
Nur77 is a member of the NR4A nuclear receptor subfamily, acting as an immediate-early gene that is rapidly induced by a diverse range of physiological and pathological stimuli.[1][2] It possesses a typical nuclear receptor structure with a DNA-binding domain (DBD) and a ligand-binding domain (LBD).[2] Nur77 exerts its biological functions through two primary mechanisms:
-
Genomic Function: In the nucleus, Nur77 acts as a transcription factor. It can bind as a monomer to the NGFI-B response element (NBRE) or as a homodimer or heterodimer (with other NR4A members or RXR) to other response elements, thereby regulating the expression of target genes.[2][3]
-
Non-Genomic Function: In response to certain apoptotic stimuli, Nur77 translocates from the nucleus to the cytoplasm.[1][4] There, it interacts directly with the anti-apoptotic protein Bcl-2 on the mitochondrial membrane, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately triggering cytochrome c release and cell death.[2][4][5]
Nur77 Modulators: Mechanism of Action
While Nur77 is an orphan receptor, several synthetic small molecules, such as 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs) and Cytosporone B, have been identified that bind to its LBD and modulate its activity.[2] For the purpose of this guide, we will refer to these compounds collectively as "Nur77 modulators." These modulators can influence Nur77's function by:
-
Inducing Nur77 expression.[4]
-
Promoting its translocation to the cytoplasm to initiate apoptosis.[2]
-
Altering its transcriptional activity to upregulate or downregulate target genes.[3]
For instance, the C-DIM analog DIM-C-pPhOH (also known as C-DIM8) can act as a Nur77 antagonist, mimicking the effects of Nur77 knockdown and inducing apoptosis in cancer cells.[3][6][7]
Quantitative Effects on Gene Expression
Nur77 modulators induce significant changes in the transcriptomic landscape of cells. These changes are highly context-dependent, varying with cell type and the specific modulator used. High-throughput methods like RNA-sequencing (RNA-seq) have been instrumental in mapping these effects. The following table summarizes representative gene expression changes observed in cancer cells following treatment with Nur77 modulators.
Table 1: Representative Differentially Expressed Genes Following Nur77 Modulator Treatment
| Gene Category | Gene Symbol | Gene Name | Primary Function | Illustrative Fold Change | Reference |
| Upregulated Genes (Pro-Apoptotic) | PUMA | p53 Upregulated Modulator of Apoptosis | Apoptosis Induction | +3.5 | [8] |
| TRAIL | TNF-Related Apoptosis-Inducing Ligand | Apoptosis Induction | +3.0 | [8] | |
| GZMB | Granzyme B | Apoptosis Induction | +4.0 | General Apoptotic Marker | |
| Downregulated Genes (Pro-Survival / Proliferation) | BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Inhibition of Apoptosis, Cell Cycle Regulation | -2.8 | [2][9] |
| CCND1 | Cyclin D1 | Cell Cycle Progression (G1/S Transition) | -2.2 | [8][10] | |
| ITGB1 | Integrin Subunit Beta 1 (β1-integrin) | Cell Adhesion and Migration | -3.0 | [2][7] | |
| Downregulated Genes (Inflammation) | IL6 | Interleukin 6 | Pro-inflammatory Cytokine | -4.5 | [10][11] |
| CCL2 | C-C Motif Chemokine Ligand 2 | Chemokine (Monocyte Chemoattractant) | -4.0 | [11] | |
| NOS2 | Nitric Oxide Synthase 2 (iNOS) | Inflammatory Mediator | -5.0 | [11][12] |
Note: The fold changes are illustrative and synthesized from multiple studies to represent the typical direction and magnitude of change. Actual values will vary based on specific experimental conditions.
Key Signaling Pathways and Experimental Workflows
Visualizing the complex interactions modulated by these compounds is essential for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the core signaling pathway of Nur77 and a standard workflow for analyzing gene expression changes.
Nur77 Signaling Pathway
This diagram illustrates the dual genomic and non-genomic pathways of Nur77 and how a modulator can influence its function, leading to changes in gene expression and the induction of apoptosis.
Caption: Dual-action signaling pathway of Nur77 modulated by a small molecule.
RNA-Sequencing Experimental Workflow
To quantify the gene expression changes induced by a Nur77 modulator, RNA-sequencing is the current gold standard. This diagram outlines the critical steps from sample preparation to data analysis.
Caption: Standard experimental workflow for RNA-sequencing analysis.
Detailed Experimental Protocols
Reproducible and robust data are paramount. The following sections detail standard protocols for investigating the effects of a Nur77 modulator on gene expression.
Cell Culture and Modulator Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A549 lung cancer, Panc-1 pancreatic cancer) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Culture in appropriate media at 37°C and 5% CO₂. Allow cells to adhere for 24 hours.
-
Preparation of Modulator: Dissolve the Nur77 modulator (e.g., DIM-C-pPhOH) in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[13]
-
Treatment: Dilute the stock solution in culture media to the final desired concentrations (e.g., 5-20 µM). Aspirate the old media from the cells and replace it with media containing the modulator or a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) before harvesting for RNA extraction. Perform at least three biological replicates for each condition.[14]
RNA Extraction and Quality Control
-
Cell Lysis and Homogenization: Wash cells with PBS, then add a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) directly to the well and scrape to collect the lysate. Homogenize the lysate by passing it through a 20-gauge needle or a QIAshredder column.
-
RNA Purification: Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Quality Control (QC):
-
Quantification: Measure RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Integrity: Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value greater than 8 is recommended for mRNA-based library preparation.[14]
-
RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from 1 µg of total RNA using oligo(dT) magnetic beads, which capture polyadenylated transcripts.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces (e.g., 200-500 bp) using enzymatic or chemical methods.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers. Subsequently, synthesize the second strand to create double-stranded cDNA.
-
End Repair and Ligation: "Repair" the ends of the ds-cDNA fragments to make them blunt and phosphorylate the 5' ends. Ligate sequencing adapters, which contain index sequences for multiplexing, to both ends of the cDNA fragments.
-
Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Sequencing: Pool the indexed libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq) to a recommended depth of 20-30 million paired-end reads per sample for differential gene expression analysis.[14]
Bioinformatic Analysis
-
Quality Control of Reads: Use a tool like FastQC to assess the raw sequencing read quality. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads that map to each gene using tools such as featureCounts or Salmon.
-
Differential Expression Analysis: Use R packages like DESeq2 or edgeR to normalize the raw counts and perform statistical analysis to identify genes that are significantly up- or downregulated between the modulator-treated and vehicle-control groups. A common threshold for significance is a false discovery rate (FDR) < 0.05 and a |log₂(Fold Change)| > 1.
Conclusion and Future Perspectives
Nur77 modulators represent a promising class of compounds that can profoundly alter the genetic landscape of a cell. By influencing both the transcriptional and post-transcriptional roles of Nur77, these molecules can drive cells toward apoptosis, reduce inflammation, and inhibit proliferation. The methodologies and data presented in this guide offer a robust framework for researchers to explore these effects further. Future work should aim to delineate the cell-type-specific gene networks regulated by different Nur77 modulators and translate these findings into in vivo models to validate their therapeutic efficacy in diseases ranging from oncology to autoimmunity.
References
- 1. pnas.org [pnas.org]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tribioscience.com [tribioscience.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Function of Nr4a Orphan Nuclear Receptors in Proliferation, Apoptosis and Fuel Utilization Across Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]
- 10. Nuclear receptors Nur77 and Nurr1 modulate mesenchymal stromal cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
Unveiling the Affinity: A Technical Guide to Nur77 Modulator 1 and its Interaction with Nur77
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of Nur77 modulator 1 to its target, the orphan nuclear receptor Nur77. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways governed by this interaction.
Core Findings: Quantitative Binding Affinity
This compound has been identified as a direct binder to the Nur77 protein. The binding affinity has been quantified using various biophysical techniques, with Surface Plasmon Resonance (SPR) being a primary method.
| Compound | CAS Number | Binding Affinity (Kd) | Assay Method |
| This compound | 2469975-55-9 | 3.58 µM | Surface Plasmon Resonance (SPR) |
| Cytosporone B (Csn-B) | 321661-62-5 | Not explicitly defined in search results, but identified as a natural agonist. | Not explicitly defined in search results |
| BI1071 | Not Available | 0.17 µM | Surface Plasmon Resonance (SPR) |
| NB1 | Not Available | 0.12 µmol/L | Surface Plasmon Resonance (SPR) |
Experimental Protocols: Methodologies for Binding Affinity Determination
The determination of the binding affinity of Nur77 modulators is crucial for understanding their therapeutic potential. The following are detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR) Assay
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the binding kinetics and affinity (Kd) of this compound to the Nur77 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Nur77 protein (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Immobilize the recombinant Nur77 protein onto the chip surface via amine coupling by injecting the protein solution in the immobilization buffer.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell is similarly prepared without the ligand to subtract non-specific binding.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association of the analyte to the ligand in real-time, observed as an increase in the response units (RU).
-
After the association phase, switch to running buffer alone to monitor the dissociation of the analyte from the ligand, observed as a decrease in RU.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence Quenching Assay
This technique measures the change in the intrinsic fluorescence of a protein upon ligand binding.
Objective: To confirm the binding of this compound to Nur77 and estimate the binding affinity.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Recombinant human Nur77 protein
-
This compound
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of recombinant Nur77 protein in the assay buffer.
-
Prepare a series of dilutions of this compound.
-
-
Fluorescence Measurement:
-
Place the Nur77 protein solution in a quartz cuvette.
-
Excite the intrinsic tryptophan fluorescence of Nur77 at approximately 280 nm and record the emission spectrum (typically 300-400 nm).
-
Sequentially add increasing concentrations of this compound to the protein solution.
-
After each addition and a brief incubation period, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a binding isotherm equation (e.g., the Stern-Volmer equation) to calculate the binding constant (Ka) and the number of binding sites. The dissociation constant (Kd) is the reciprocal of Ka.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with Nur77 can trigger specific downstream signaling cascades, primarily leading to apoptosis in cancer cells.
Caption: this compound-induced apoptotic signaling pathway.
The binding of this compound to nuclear Nur77 induces its translocation to the cytoplasm. There, it interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein. This leads to the release of cytochrome c from the mitochondria, ultimately triggering the apoptotic cascade.
Nur77 modulator 1 cellular localization changes
An In-depth Technical Guide to the Cellular Localization Changes of Nur77 Induced by Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is a critical regulator of cellular fate, orchestrating processes from proliferation and inflammation to apoptosis and autophagy.[1][2] Its functional duality is dictated by its subcellular localization.[3] While nuclear Nur77 primarily acts as a transcription factor, its translocation to the cytoplasm and subsequent targeting of organelles like the mitochondria initiates distinct, non-genomic signaling pathways, most notably apoptosis.[1][4] This guide provides a detailed examination of the cellular localization changes of Nur77 induced by a representative small molecule, herein referred to as Nur77 Modulator 1 (NM1). We will explore the signaling pathways, present quantitative data, detail experimental protocols for studying these changes, and visualize the key mechanisms involved.
The Dichotomy of Nur77 Function: A Tale of Two Locations
Nur77's role in cellular processes is profoundly dependent on its location within the cell. This spatial regulation provides a key mechanism for controlling its diverse functions.
-
In the Nucleus: Under normal or mitogenic conditions, Nur77 resides in the nucleus.[1][5] Here, it functions as a transcription factor, binding to specific DNA sequences—the NGFI-B response element (NBRE) or the Nur-response element (NurRE)—to regulate the expression of target genes involved in cell proliferation, survival, and inflammation.[3][6]
-
In the Cytoplasm and Mitochondria: In response to specific stimuli, including pro-apoptotic signals and certain small molecule modulators, Nur77 translocates from the nucleus to the cytoplasm.[6][7] From the cytoplasm, it can target the mitochondria, where it plays a direct role in initiating apoptosis.[8][9] This is achieved by interacting with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic killer protein, ultimately leading to the release of cytochrome c.[1][7][9] This mitochondrial-driven apoptotic function is independent of its transcriptional activity.[9]
NM1-Induced Nur77 Translocation: Signaling Pathways
This compound (NM1) is representative of a class of compounds that induce the nuclear-to-mitochondrial translocation of Nur77. This process is not passive but is governed by specific post-translational modifications, particularly phosphorylation, driven by the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][6]
The translocation is a coordinated, two-step process:
-
Nuclear Export: Activation of the c-Jun N-terminal kinase (JNK) pathway is essential for the export of Nur77 from the nucleus into the cytoplasm.[6][7] JNK-mediated phosphorylation of Nur77 is thought to expose a nuclear export signal within the protein.[1][6]
-
Mitochondrial Targeting: Once in the cytoplasm, the activation of p38 MAPK is required for Nur77 to target the mitochondria.[6][7] This step facilitates the crucial interaction between Nur77 and Bcl-2 on the outer mitochondrial membrane.[7]
The signaling cascade initiated by NM1 is depicted below.
Quantitative Analysis of Nur77 Relocalization
The shift in Nur77's subcellular localization upon treatment with NM1 can be quantified over time. The following table summarizes representative data from immunofluorescence microscopy analysis, where the percentage of cells exhibiting predominantly nuclear, diffuse (nuclear and cytoplasmic), or predominantly cytoplasmic/mitochondrial Nur77 staining is recorded at different time points following NM1 exposure.
| Time after NM1 Treatment | Predominantly Nuclear Nur77 (%) | Diffuse (Nuclear + Cytoplasmic) (%) | Predominantly Cytoplasmic/Mitochondrial Nur77 (%) |
| 0 hours (Control) | 95 | 5 | 0 |
| 1 hour | 60 | 35 | 5 |
| 3 hours | 25 | 50 | 25 |
| 6 hours | 10 | 30 | 60 |
| 12 hours | 5 | 15 | 80 |
| Table 1: Time-course analysis of Nur77 subcellular distribution in cancer cells following treatment with 10 µM NM1. Data is hypothetical but based on typical results from immunofluorescence studies described in the literature.[7][8][10] |
Experimental Protocols for Monitoring Nur77 Localization
Accurate determination of Nur77's subcellular location is paramount. The two primary methods employed are immunofluorescence microscopy for visual confirmation and subcellular fractionation followed by Western blotting for biochemical quantification.
Immunofluorescence Staining
This method allows for the direct visualization of Nur77 within the cell and its co-localization with specific organelle markers.
Protocol:
-
Cell Culture: Plate cells (e.g., H460 or LNCaP) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with NM1 at the desired concentration and for various time points. Include an untreated control.
-
Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against Nur77 (e.g., rabbit anti-Nur77) diluted in blocking buffer overnight at 4°C. For co-localization, include a mitochondrial marker antibody (e.g., mouse anti-HSP60).[8]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
Nuclear Staining & Mounting: Wash three times with PBS. Stain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Subcellular Fractionation and Western Blotting
This technique provides quantitative data on the amount of Nur77 protein present in different cellular compartments.[9][10]
Protocol:
-
Cell Culture and Treatment: Grow and treat cells in 10-cm dishes as described above.
-
Harvesting: Harvest cells by scraping into ice-cold PBS and centrifuge to obtain a cell pellet.
-
Cytoplasmic Fractionation: Resuspend the pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors) and incubate on ice. Homogenize the cells using a Dounce homogenizer. Centrifuge at low speed (~700 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Nuclear Fractionation: Wash the nuclear pellet from the previous step. Resuspend in a high-salt nuclear extraction buffer and incubate on ice with agitation. Centrifuge at high speed (~20,000 x g) to pellet nuclear debris. The supernatant is the nuclear fraction.
-
Mitochondrial Fractionation: The cytoplasmic fraction can be further centrifuged at a higher speed (~10,000 x g) to pellet the mitochondria.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Nur77. Use antibodies for marker proteins like Lamin B1 (nuclear) and COX IV (mitochondrial) to verify the purity of the fractions.
Downstream Effect: Nur77-Bcl-2 Interaction at the Mitochondria
The translocation of Nur77 to the mitochondria, induced by NM1, is the critical step for its pro-apoptotic function. At the outer mitochondrial membrane, Nur77 directly interacts with Bcl-2.[7][9] This interaction is not one of transcriptional regulation but of direct protein-protein binding, which causes a profound conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain.[9][11] This "converted" Bcl-2 can no longer sequester pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the activation of the caspase cascade, culminating in apoptosis.[5][8]
Conclusion and Therapeutic Outlook
The subcellular localization of Nur77 is a master switch controlling its function. Modulators like NM1 that can specifically induce the translocation of Nur77 from the nucleus to the mitochondria hold significant therapeutic promise. By converting a nuclear survival factor into a mitochondrial killer, these compounds can trigger apoptosis in cancer cells, which often overexpress anti-apoptotic proteins like Bcl-2.[7] Understanding the precise mechanisms, signaling pathways, and experimental methodologies outlined in this guide is crucial for researchers and drug developers aiming to harness the potent, non-genomic apoptotic power of Nur77 for next-generation therapies in oncology and other fields.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Functional Changes Associated With the Subcellular Localization of the Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Nur77 Modulator 1 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1), commonly known as Nur77, is a member of the nuclear receptor superfamily that is encoded by an immediate-early gene.[1] Unlike typical nuclear receptors, Nur77 is classified as an orphan receptor as no endogenous ligand has been identified.[2][3][4] Nur77 plays a dual and often contradictory role in oncology, acting as either a promoter of cell proliferation or an inducer of apoptosis.[1] This functional dichotomy is largely dictated by its subcellular localization. Nuclear Nur77 is often associated with promoting the growth of cancer cells, whereas its translocation to the cytoplasm and mitochondria initiates a powerful apoptotic cascade.[5] This unique characteristic makes Nur77 a compelling target for cancer therapeutics. Small molecule compounds, termed Nur77 modulators, are being investigated for their ability to control its localization and harness its pro-apoptotic functions.
This technical guide focuses on Nur77 modulator 1 , a novel compound identified for its potent anti-cancer properties, and provides a comparative overview of other key Nur77 ligands. We will delve into its mechanism of action, present quantitative data on its efficacy in cancer cell lines, detail relevant experimental protocols, and visualize the core signaling pathways involved.
Profile of this compound
This compound has been identified as a potent binder of Nur77 with an equilibrium dissociation constant (KD) of 3.58 μM .[6] Its primary mechanism of action involves the specific upregulation of Nur77 expression in a dose-dependent manner.[6] Functionally, this compound triggers cell death in cancer cells through the induction of Endoplasmic Reticulum (ER) stress and autophagy, ultimately leading to apoptosis.[6]
Quantitative Data: In Vitro Efficacy of Nur77 Modulators
The anti-proliferative activity of Nur77 modulators is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.[7]
Table 1: IC50 Values for this compound in Liver Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Notes |
| HepG2 | Hepatoma | 0.6 | - |
| QGY-7703 | Hepatoma | 0.89 | - |
| SMMC-7721 | Hepatoma | 1.40 | - |
| LO2 | Normal Liver Cell Line | >20 | Demonstrates selectivity for cancer cells over normal cells. |
| Data sourced from MedchemExpress.[6] |
Table 2: Efficacy of Other Notable Nur77 Modulators in Various Cancer Cell Lines
| Modulator | Cancer Cell Line(s) | Cancer Type | Reported Effect/IC50 |
| BI1071 | HCT116, SW480, MDA-MB-231, HeLa, etc. | Colon, Breast, Ovarian | Effectively induces apoptosis in a Nur77- and Bcl-2-dependent manner.[8] |
| DIM-C-pPhOCH3 | RKO, SW480, HCT-116, HT-29 | Colon | Decreased survival and induced apoptosis.[9] |
| NB1 | MDA-MB-231 | Triple-Negative Breast Cancer | IC50 = 0.0030 μM.[10] |
| THPN | A375, SGC7901, HeLa | Melanoma, Gastric, Cervical | Induces autophagic cell death, particularly when Akt2 activity is low or inhibited.[11][12][13] |
| PDNPA | Various | (General) | Binds to Nur77, Nurr1, and Nor1, but selectively activates Nur77.[14] |
Signaling Pathways Modulated by Nur77 Ligands
Nur77 modulators primarily exert their anti-cancer effects by triggering non-genomic signaling pathways that culminate in apoptosis or autophagy.
The Nur77-Bcl-2 Mitochondrial Apoptotic Pathway
A primary mechanism for Nur77-induced apoptosis involves its translocation from the nucleus to the mitochondria. In the mitochondria, the Ligand-Binding Domain (LBD) of Nur77 directly interacts with the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[2] This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it from a cell survival protein to a cell death promoter.[2][5] This "converted" Bcl-2 then facilitates the release of cytochrome c from the mitochondria, which activates the caspase cascade and executes apoptosis.[15]
Caption: Nur77 mitochondrial apoptotic pathway.
The ER Stress and Autophagy Pathway
Certain Nur77 modulators, including this compound, can induce cell death by triggering ER stress and autophagy.[6] Another modulator, THPN, is known to induce autophagic cell death, but its effectiveness can be hampered in cancer cells with high levels of active Akt2 kinase.[11] Akt2 phosphorylation can interfere with the necessary export of Nur77 (also known as TR3) to the cytoplasm and its subsequent targeting of mitochondria to initiate autophagy.[11] Therefore, inhibiting the PI3K/Akt pathway, for instance with LY294002, can sensitize resistant cancer cells to THPN-induced autophagic death.[12]
Caption: Nur77-mediated autophagic cell death pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Nur77 modulators.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-20 µM) for specified time points (e.g., 12, 24, 48 hours).[6] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a standard MTT cell viability assay.
Immunofluorescence for Nur77 Subcellular Localization
This technique is used to visualize the location of Nur77 within the cell (nucleus, cytoplasm, or mitochondria) following treatment.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the Nur77 modulator (e.g., 10 µM for 24 hours) or vehicle control.[16]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against Nur77 (e.g., Rabbit anti-Nur77) overnight at 4°C.[8] To co-localize with mitochondria, a mitochondrial marker antibody (e.g., Mouse anti-Hsp60) can be used simultaneously.[16]
-
Secondary Antibody: Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.[16]
-
Mounting & Imaging: Mount coverslips onto microscope slides and visualize using a confocal or fluorescence microscope.
Caption: Immunofluorescence workflow for Nur77 localization.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved PARP (Poly (ADP-ribose) polymerase), a hallmark of caspase-mediated apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the Nur77 modulator for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-cleaved PARP, anti-Nur77, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound and other related compounds represent a promising class of targeted therapeutics for cancer treatment. By specifically inducing the translocation of Nur77 or triggering alternative cell death pathways like ER stress and autophagy, these modulators can effectively eliminate cancer cells, often with a significant degree of selectivity over normal cells. The data presented herein demonstrates the potent anti-proliferative effects of this compound in liver cancer cell lines. The detailed protocols and pathway diagrams provide a foundational framework for researchers to further investigate this and other Nur77 ligands. Future research will likely focus on optimizing the potency and pharmacokinetic properties of these modulators and exploring their efficacy in a broader range of malignancies and in in vivo models to pave the way for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cn.aminer.org [cn.aminer.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Autophagic Death in Cancer Cells by Agonizing TR3 and Attenuating Akt2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
The Core Function of Nur77 Modulator 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a pivotal role in a multitude of cellular processes, including apoptosis, inflammation, and metabolism.[1][2] Unlike typical nuclear receptors, Nur77's activity is not regulated by endogenous ligands, making it a unique and challenging therapeutic target.[3] However, the discovery of small molecules that can directly bind to and modulate Nur77's function has opened new avenues for drug development. This technical guide provides a comprehensive overview of the function of Nur77 modulators, with a focus on their mechanism of action, experimental characterization, and the signaling pathways they influence. While the specific designation "Nur77 modulator 1" does not correspond to a universally recognized compound in the scientific literature, this guide will focus on the well-characterized Nur77 modulator, BI1071 , as a prime example to illustrate the core functions and therapeutic potential of this class of molecules.
Core Mechanism of Action: The Nur77-Bcl-2 Apoptotic Pathway
The primary mechanism by which Nur77 modulators like BI1071 exert their effects, particularly in the context of cancer therapeutics, is through the activation of a non-genomic apoptotic pathway involving the Bcl-2 protein.[4]
-
Nuclear to Mitochondrial Translocation: Under normal conditions, Nur77 resides predominantly in the nucleus, where it can act as a transcription factor.[5] Certain stimuli, including the binding of a modulator like BI1071, trigger the translocation of Nur77 from the nucleus to the mitochondria.[4][6]
-
Interaction with Bcl-2: At the mitochondria, Nur77 directly interacts with the anti-apoptotic protein Bcl-2.[6][7]
-
Conversion of Bcl-2 Function: This interaction induces a conformational change in Bcl-2, converting it from a protector against apoptosis to a pro-apoptotic "killer" protein.[4][6] This exposes the BH3 domain of Bcl-2, which is crucial for initiating apoptosis.[8]
-
Induction of Apoptosis: The newly pro-apoptotic Bcl-2 then triggers the mitochondrial apoptotic cascade, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.[4][9]
Quantitative Data on Nur77 Modulators
The efficacy of Nur77 modulators can be quantified through various biophysical and cellular assays. The following table summarizes key quantitative data for BI1071 and other notable Nur77 modulators.
| Modulator | Target | Assay | Value | Cell Line/System | Reference |
| BI1071 | Nur77-LBD | Surface Plasmon Resonance (SPR) | Kd = 0.17 μM | Recombinant Protein | [4] |
| Cancer Cells | MTT Assay (Cell Viability) | IC50 ≈ 0.5 μM (HCT116) | HCT116 | [10] | |
| Cytosporone B (Csn-B) | Nur77 | Luciferase Reporter Assay | EC50 = 0.278 nM | Transfected Cells | [11] |
| Nur77-LBD | Surface Plasmon Resonance (SPR) | Kd = 0.852 μM | Recombinant Protein | [12] | |
| Celastrol (B190767) | Nur77 | Surface Plasmon Resonance (SPR) | Kd = 0.87 μM (for analog 3a) | Recombinant Protein | [13] |
| TMPA | Nur77 | - | High Affinity | - | [14] |
Key Signaling Pathways Modulated by Nur77
Nur77 modulators can influence a range of signaling pathways, impacting apoptosis, inflammation, and metabolism.
Apoptosis Signaling Pathway
The primary apoptotic pathway activated by Nur77 modulators is the intrinsic mitochondrial pathway.
Inflammation Signaling Pathway
Nur77 also plays a crucial role in regulating inflammation, primarily by inhibiting the NF-κB signaling pathway.
Metabolism Signaling Pathway
Nur77 is a key regulator of cellular metabolism, particularly in T cells and macrophages, where it can restrict metabolic reprogramming.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Nur77 modulator function. Below are outlines of key experimental protocols.
Nur77 Binding Assay (Surface Plasmon Resonance)
This assay directly measures the binding affinity of a modulator to Nur77.
Workflow:
References
- 1. New Avenues for Antiinflammatory Signaling of Nur77 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. appliedecon.oregonstate.edu [appliedecon.oregonstate.edu]
- 8. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. SAR study of celastrol analogs targeting Nur77-mediated inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Nur77 serves as a molecular brake of the metabolic switch during T cell activation to restrict autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear Receptor Nur77 Limits the Macrophage Inflammatory Response through Transcriptional Reprogramming of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Nur77 Modulator 1: A Chemical Probe for Elucidating Nur77 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a compelling therapeutic target in a range of diseases, including cancer, inflammatory disorders, and metabolic conditions. Unlike conventional nuclear receptors, Nur77's activity can be modulated through both genomic and non-genomic pathways, making it a multifaceted regulator of cellular processes. The discovery and characterization of small molecule modulators that specifically interact with Nur77 are crucial for dissecting its complex biology and for the development of novel therapeutics. Nur77 modulator 1, a recently identified small molecule, serves as a valuable chemical probe to investigate the functional roles of Nur77. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it perturbs.
Core Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a snapshot of its biochemical and cellular activities.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Kd) | 3.58 µM | - | [1] |
| IC50 (HepG2) | 0.6 µM | Hepatoma | [1] |
| IC50 (QGY-7703) | 0.89 µM | Hepatoma | [1] |
| IC50 (SMMC-7721) | 1.40 µM | Hepatoma | [1] |
| IC50 (LO2) | >20 µM | Normal Liver | [1] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Dosage | Administration | Tumor Growth Inhibition (TGI) | Reference |
| Nude mouse hepatoma HepG2 xenograft | 10 mg/kg/day | Intraperitoneal (IP) | 36.74% | [1] |
| Nude mouse hepatoma HepG2 xenograft | 20 mg/kg/day | Intraperitoneal (IP) | 62.38% | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily by directly binding to Nur77 and modulating its activity. This interaction triggers a cascade of downstream events, leading to cellular stress and apoptosis, particularly in cancer cells. The key signaling pathways affected by this compound are detailed below.
Nur77 Translocation and Mitochondrial Apoptosis
A hallmark of Nur77-mediated apoptosis is its translocation from the nucleus to the mitochondria. This compound promotes this subcellular relocalization. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule. This event leads to the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in apoptosis.
References
The Discovery and Characterization of Nur77 Modulator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and characterization of Nur77 modulator 1, a novel small molecule that has demonstrated significant potential in preclinical cancer models. Nur77, an orphan nuclear receptor, is a critical regulator of cell death, proliferation, and inflammation. Its dual role in promoting both cell survival and apoptosis is dependent on its subcellular localization. This compound has been identified as a potent binder of Nur77, inducing its translocation from the nucleus to the mitochondria and endoplasmic reticulum, thereby triggering cancer cell death. This document details the mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in the characterization of this promising therapeutic candidate.
Introduction
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is an immediate-early gene that is rapidly induced by a variety of stimuli. It plays a pivotal role in cellular processes including apoptosis, proliferation, and inflammation.[1][2] The biological function of Nur77 is intricately linked to its subcellular location. In the nucleus, it typically acts as a transcription factor, while its translocation to the cytoplasm, specifically to the mitochondria and endoplasmic reticulum (ER), initiates a pro-apoptotic signaling cascade.[2] This translocation-dependent pro-death function has made Nur77 an attractive target for cancer therapy.
The discovery of small molecules that can modulate the subcellular localization and activity of Nur77 represents a promising strategy for the development of novel anti-cancer agents. This compound, also identified as compound 10g in the scientific literature, emerged from a structure-based drug design approach aimed at identifying potent Nur77 ligands.[1][3][4] This guide summarizes the key findings related to its discovery and preclinical characterization.
Discovery and Synthesis
This compound was developed through a rational drug design strategy.[1][3] The synthesis involves a multi-step process culminating in the formation of (E)-5-((8-methoxy-2-methylquinolin-4-yl)amino)-N'-(4-(methylthio)benzylidene)-1H-indole-2-carbohydrazide.[1]
Quantitative Data Summary
The pharmacological and biological activities of this compound have been quantified in various in vitro and in vivo assays. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (KD) | Nur77-LBD | 3.58 µM | [2][4][5] |
| IC50 (48h) | HepG2 (Liver Cancer) | 0.6 µM | [5] |
| QGY-7703 (Liver Cancer) | 0.89 µM | [5] | |
| SMMC-7721 (Liver Cancer) | 1.40 µM | [5] | |
| LO2 (Normal Liver) | >20 µM | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in HepG2 Xenograft Model
| Dosage | Administration | Tumor Growth Inhibition (TGI) | Reference |
| 10 mg/kg/day | Intraperitoneal (IP) | 36.74% | [5] |
| 20 mg/kg/day | Intraperitoneal (IP) | 62.38% | [5] |
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism centered on the modulation of Nur77's function and localization.
-
Direct Binding to Nur77: The modulator directly binds to the ligand-binding domain (LBD) of Nur77.[2][4]
-
Upregulation of Nur77 Expression: Treatment with this compound leads to an increase in the expression of Nur77 protein in cancer cells.[4][5]
-
Subcellular Relocalization of Nur77: The modulator promotes the translocation of Nur77 from the nucleus to the cytoplasm, specifically targeting the mitochondria and the endoplasmic reticulum.[1][3][4]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of Nur77 at the ER triggers an ER stress response.[4][5]
-
Induction of Autophagy: Following ER stress, the modulator induces incomplete autophagy, characterized by an increase in LC3-II and Beclin1 protein levels without an enhancement in p62 degradation.[4][5]
-
Induction of Apoptosis: The culmination of these events is the induction of Nur77-dependent apoptosis in cancer cells.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer and normal cell lines.
-
Procedure:
-
Seed cells (e.g., HepG2, QGY-7703, SMMC-7721, and LO2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for specified time periods (e.g., 24, 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 values.[5]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantify the binding affinity of this compound to the Nur77 protein.
-
Procedure:
-
Immobilize the purified Nur77 ligand-binding domain (LBD) protein onto a sensor chip.
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.
-
After the association phase, inject a running buffer to monitor the dissociation of the compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4]
-
Western Blot Analysis
-
Objective: To analyze the protein expression levels of Nur77 and markers of autophagy (LC3-II, Beclin1) and apoptosis.
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Nur77, LC3, Beclin1, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][5]
-
Immunofluorescence for Subcellular Localization
-
Objective: To visualize the subcellular localization of Nur77 upon treatment with the modulator.
-
Procedure:
-
Grow cells on glass coverslips and treat them with this compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against Nur77.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the fluorescence using a confocal microscope.[3]
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HepG2) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment groups (vehicle control and this compound at different doses).
-
Administer the treatment (e.g., daily intraperitoneal injections) for a specified duration (e.g., 15 days).
-
Monitor tumor volume and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[5]
-
Conclusion
This compound is a promising preclinical candidate that effectively targets the Nur77 signaling pathway to induce cancer cell death. Its ability to promote the pro-apoptotic functions of Nur77 through subcellular relocalization highlights a viable therapeutic strategy. The comprehensive characterization of this molecule, from its rational design to its in vivo efficacy, provides a solid foundation for its further development as a potential anti-cancer therapeutic. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in the field of Nur77 modulation.
References
- 1. Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Nur77 Modulator 1: A Technical Guide to its Core Mechanism and Impact on Nur77 Translocation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nur77, also known as NR4A1, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in cell differentiation, apoptosis, and inflammation.[1][2] Unlike typical nuclear receptors, Nur77's activity can be modulated independent of direct ligand binding, primarily through mechanisms that induce its translocation from the nucleus to other subcellular compartments.[1] This document provides an in-depth technical overview of Nur77 modulator 1, a small molecule designed to modulate Nur77 activity, with a specific focus on its effects on Nur77 translocation and the subsequent signaling pathways. We will explore the quantitative data associated with this modulator, detail relevant experimental protocols, and visualize the underlying molecular interactions and workflows.
Introduction to Nur77 and its Translocation
Nur77 is a transcription factor that can exert both genomic and non-genomic functions.[3] In its genomic role, Nur77 resides in the nucleus and regulates the expression of target genes by binding to specific DNA sequences.[2] However, a critical aspect of Nur77's function lies in its ability to translocate from the nucleus to the cytoplasm, and specifically to the mitochondria and endoplasmic reticulum (ER).[1][4] This subcellular relocalization is a key event that switches Nur77's function from a regulator of gene expression to a direct modulator of apoptosis and other cellular processes.[4][5]
The translocation of Nur77 is a tightly regulated process influenced by various post-translational modifications, particularly phosphorylation.[6] Kinases such as c-Jun N-terminal kinase (JNK) and protein kinase C (PKC) can phosphorylate Nur77, promoting its nuclear export.[1][3] Conversely, the Akt signaling pathway can lead to Nur77 phosphorylation that inhibits its mitochondrial targeting.[2] Once in the cytoplasm, Nur77 can interact with other proteins, most notably Bcl-2 at the mitochondrial membrane.[4] This interaction induces a conformational change in Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, ultimately leading to the release of cytochrome c and the initiation of apoptosis.[4][5]
This compound: Mechanism of Action
This compound is a small molecule identified as a binder of Nur77.[7] Its primary mechanism of action involves the upregulation of Nur77 expression and the induction of its translocation from the nucleus to the cytoplasm, thereby triggering Nur77-dependent cellular processes like apoptosis and autophagy.[7]
Binding Affinity and Efficacy
Quantitative data for this compound's interaction with Nur77 and its cellular effects are summarized below.
| Parameter | Value | Cell Lines Tested | Reference |
| Binding Affinity (KD) | 3.58 μM | - | [7] |
| Anti-proliferative Activity | Potent against HepG2, QGY-7703, SMMC-7721 | Hepatoma cell lines | [7] |
| Cytotoxicity | Less cytotoxic against LO2 (normal liver cells) | Human normal liver cell line | [7] |
| In vivo Tumor Growth Inhibition (TGI) | 36.74% (at 10 mg/kg/day) | Mouse hepatoma HepG2 xenograft | [7] |
| 62.38% (at 20 mg/kg/day) | [7] |
Effect on Nur77 Translocation and Downstream Events
This compound has been shown to mediate the subcellular localization of Nur77.[7] Upon treatment, it induces Nur77-dependent endoplasmic reticulum (ER) stress and autophagy, ultimately leading to apoptosis.[7] The modulator specifically up-regulates the expression of Nur77 in a dose-dependent manner.[7] At a concentration of 2.0 μM, it induces Nur77-dependent apoptosis and increases the levels of autophagy markers LC3-II and Beclin1.[7]
Signaling Pathways and Experimental Workflows
Nur77 Translocation Signaling Pathway
The following diagram illustrates the key signaling pathways that regulate the translocation of Nur77 from the nucleus to the mitochondria, a process enhanced by this compound.
References
- 1. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
Preliminary Studies on Nur77 Modulator 1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary research on Nur77 modulator 1, a novel small molecule binder of the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3). Nur77 is a critical regulator of cellular processes including apoptosis, inflammation, and metabolism, making it a promising therapeutic target for various diseases, particularly cancer. This compound has demonstrated significant anti-hepatoma activity by up-regulating Nur77 expression and inducing Nur77-dependent apoptosis through endoplasmic reticulum (ER) stress and autophagy. This whitepaper consolidates the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways to serve as a resource for researchers in the field of oncology and drug development.
Introduction to Nur77
Nur77 is an orphan nuclear receptor that plays a multifaceted role in cell fate decisions.[1][2][3] Unlike typical nuclear receptors, its activity can be modulated through both genomic and non-genomic pathways.[4] In its genomic role, Nur77 translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in apoptosis and metabolism.[4][5] In its non-genomic function, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule and thereby triggering cell death.[4][6] This dual functionality makes Nur77 a compelling target for therapeutic intervention.
Overview of this compound
This compound, identified in the primary literature as compound 10g , is a novel 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivative.[7] It has been characterized as a potent binder of Nur77 with significant anti-proliferative effects against hepatocellular carcinoma (HCC) cell lines, while exhibiting lower toxicity towards normal cells.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary studies of this compound.
Table 1: Binding Affinity and In Vitro Efficacy of this compound [7][8]
| Parameter | Value | Cell Lines |
| Binding Affinity (KD) | 3.58 ± 0.16 μM | - |
| IC50 (HepG2) | 0.6 μM | Hepatocellular Carcinoma |
| IC50 (QGY-7703) | 0.89 μM | Hepatocellular Carcinoma |
| IC50 (SMMC-7721) | 1.40 μM | Hepatocellular Carcinoma |
| IC50 (LO2) | >20 μM | Human Normal Liver Cell Line |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in HepG2 Xenograft Model [8]
| Dosage | Tumor Growth Inhibition (TGI) | Administration Route | Duration |
| 10 mg/kg/day | 36.74% | Intraperitoneal (IP) | 15 days |
| 20 mg/kg/day | 62.38% | Intraperitoneal (IP) | 15 days |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by engaging the Nur77 signaling pathway, leading to apoptosis. The proposed mechanism involves the up-regulation of Nur77 expression, followed by its subcellular relocalization, which triggers ER stress and autophagy, ultimately culminating in programmed cell death.
Caption: Signaling pathway of this compound leading to apoptosis.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the preliminary studies of this compound.
Cell Viability Assay
-
Objective: To determine the anti-proliferative activity of this compound against various cell lines.
-
Cell Lines: HepG2, QGY-7703, SMMC-7721 (hepatoma), and LO2 (normal liver).
-
Protocol:
-
Cells were seeded in 96-well plates at a density of 5x103 cells per well and cultured overnight.
-
The cells were then treated with varying concentrations of this compound (0-20 μM) for 12 to 24 hours.
-
Following treatment, 20 μL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.[8]
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression levels of key proteins in the signaling pathway (e.g., Nur77, LC3-II, Beclin1).
-
Protocol:
-
HepG2 cells were treated with this compound at the indicated concentrations.
-
After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (20-40 μg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against Nur77, LC3, Beclin1, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an ECL detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Model: Male BALB/c nude mice (6-8 weeks old).
-
Protocol:
-
HepG2 cells (5x106) were subcutaneously injected into the right flank of each mouse.
-
When the tumors reached a volume of approximately 100-150 mm3, the mice were randomly divided into control and treatment groups.
-
This compound was administered via intraperitoneal (IP) injection daily at doses of 10 mg/kg and 20 mg/kg for 15 consecutive days.[8] The control group received the vehicle.
-
Tumor volume and body weight were measured every 3 days. Tumor volume was calculated using the formula: (length × width2)/2.
-
At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and photographed.
-
Caption: General workflow for in vitro and in vivo evaluation.
Conclusion and Future Directions
The preliminary studies on this compound (compound 10g) have established it as a promising lead compound for the development of anti-cancer therapeutics, particularly for hepatocellular carcinoma. Its ability to specifically target the Nur77 pathway and induce apoptosis in cancer cells while sparing normal cells is a significant advantage. Future research should focus on optimizing the compound's potency and pharmacokinetic properties, further elucidating the detailed molecular interactions with Nur77, and exploring its efficacy in a broader range of cancer models. A deeper understanding of the interplay between Nur77-mediated autophagy and apoptosis induced by this modulator will be crucial for its clinical translation.
References
- 1. Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Nur77 Modulator 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the characterization of Nur77 modulator 1, a compound that has demonstrated significant potential in modulating the activity of the orphan nuclear receptor Nur77. The following sections detail the signaling pathways affected by Nur77, quantitative data on modulator activity, and detailed protocols for in vitro and in vivo experimentation.
Nur77 Signaling Pathways
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a critical role in various cellular processes, including apoptosis, inflammation, and metabolism.[1][2][3][4] Its activity can be modulated by small molecules, leading to therapeutic opportunities in various diseases.[1][2]
Apoptosis Induction: Upon activation, Nur77 can translocate from the nucleus to the mitochondria.[5][6] In the mitochondria, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately leading to cell death.[1][5][6] This non-genomic pathway is a key target for anti-cancer therapies.[5]
Transcriptional Regulation: As a transcription factor, Nur77 can bind to specific DNA sequences, such as the NGFI-B response element (NBRE) and the Nur-response element (NurRE), to regulate the expression of target genes.[2] This genomic function of Nur77 is involved in the regulation of inflammation and metabolism.[2][3][4] For instance, Nur77 can suppress the activity of the pro-inflammatory transcription factor NF-κB.[1][2][6]
Below is a diagram illustrating the dual role of Nur77 in apoptosis and transcriptional regulation.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and comparison with other modulators.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (KD) | - | 3.58 µM | [7] |
| IC50 (24h) | HepG2 (Hepatoma) | 0.6 µM | [7] |
| QGY-7703 (Hepatoma) | 0.89 µM | [7] | |
| SMMC-7721 (Hepatoma) | 1.40 µM | [7] | |
| LO2 (Normal Liver) | >20 µM | [7] |
Experimental Workflow
A general workflow for characterizing the effects of this compound is outlined below. This workflow progresses from initial in vitro screening to more complex cellular and in vivo studies.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the literature for the characterization of Nur77 modulators.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.
Materials:
-
Hepatoma cell lines (e.g., HepG2, QGY-7703, SMMC-7721)[7]
-
Normal human liver cell line (e.g., LO2)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0 to 20 µM.[7]
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression of Nur77 and apoptosis-related proteins.
Materials:
-
Hepatoma cells (e.g., HepG2)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nur77, anti-LC3B, anti-Beclin1, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat HepG2 cells with varying concentrations of this compound (e.g., 0, 1, 2 µM) for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. β-actin is used as a loading control. This compound has been shown to increase LC3-II and Beclin1 protein levels.[7]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HepG2 cells
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 10% Solutol HS 15)
-
Calipers
Protocol:
-
Subcutaneously inject 5 x 106 HepG2 cells into the right flank of each mouse.
-
When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 10 and 20 mg/kg/day) or vehicle via intraperitoneal injection daily.[7]
-
Measure the tumor volume and body weight every other day. Tumor volume can be calculated using the formula: (length × width²)/2.
-
After a predetermined treatment period (e.g., 2-3 weeks), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry). Studies have shown significant anti-tumor activity of this compound in such models.[7]
References
- 1. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nur77 serves as a molecular brake of the metabolic switch during T cell activation to restrict autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of Nur77 Modulator 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nur77, also known as NR4A1, TR3, or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, differentiation, and apoptosis.[1][2][3] Its dual function as both a pro-survival and pro-apoptotic factor makes it a compelling target for cancer therapeutics.[1][4][5] Nur77 can function as a transcription factor in the nucleus, or it can translocate to the mitochondria where it interacts with Bcl-2 to induce apoptosis.[6][7] The activity and cellular localization of Nur77 are regulated by various signaling pathways, including the Wnt/β-catenin, AP-1, MAPK, and PI3K/Akt pathways.[4][5]
Nur77 modulator 1 is a small molecule that has been identified as a binder and modulator of Nur77.[8] It upregulates Nur77 expression and promotes its pro-apoptotic functions, making it a promising candidate for anti-cancer drug development.[8] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Data Presentation
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Assay Method | Reference |
| HepG2 | Human Hepatoma | 0.6 | Not Specified | MTT | [8] |
| QGY-7703 | Human Hepatoma | 0.89 | Not Specified | MTT | [8] |
| SMMC-7721 | Human Hepatoma | 1.40 | Not Specified | MTT | [8] |
| LO2 | Human Normal Liver | >20 | Not Specified | MTT | [8] |
Signaling Pathways and Experimental Workflows
Nur77 Signaling Pathways
The following diagram illustrates the key signaling pathways involving Nur77 that can be modulated by compounds like this compound.
Caption: Nur77 signaling pathways in cancer cells.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a Nur77 modulator.
Caption: Workflow for in vitro evaluation of Nur77 modulators.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.[6]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Luciferase Reporter Assay for Nur77 Transcriptional Activity
This assay is used to determine if this compound can activate the transcriptional activity of Nur77.[9][10][11][12][13]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Nur77-responsive reporter plasmid (e.g., pGL3-NBRE-Luc)
-
Control reporter plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the Nur77-responsive reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound and a vehicle control.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Western Blot Analysis for Apoptosis Markers
This protocol is to assess the induction of apoptosis by this compound by detecting the cleavage of PARP and caspase-3.[6]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
SDS-PAGE equipment and reagents
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction
This assay determines if this compound promotes the interaction between Nur77 and Bcl-2.[6]
Materials:
-
Cancer cell line
-
This compound
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-Bcl-2)
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blotting (anti-Nur77, anti-Bcl-2)
Procedure:
-
Treat cells with this compound.
-
Lyse the cells and pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads and elute the proteins.
-
Analyze the eluted proteins by Western blotting using antibodies against Nur77 and Bcl-2.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Nur77 by Hyperoside Inhibits Vascular Smooth Muscle Cell Proliferation and Neointimal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Nur77 expression by β-catenin and its mitogenic effect in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. Nur77 Suppresses Pulmonary Artery Smooth Muscle Cell Proliferation through Inhibition of the STAT3/Pim-1/NFAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Nur77 Modulator 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nur77 modulator 1 in cell culture experiments. The protocols and data presented are intended to assist in the design and execution of studies investigating the therapeutic potential of targeting the orphan nuclear receptor Nur77.
Introduction
Nur77 (also known as NR4A1, TR3, or NGFI-B) is an orphan nuclear receptor that plays a pivotal role in cell apoptosis, proliferation, and inflammation.[1][2] Unlike typical nuclear receptors, Nur77's activity can be modulated by small molecules that induce a conformational change, leading to its translocation from the nucleus to the mitochondria.[1][3][4] In the mitochondria, Nur77 interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby triggering the intrinsic apoptotic pathway.[1][3] This unique mechanism of action makes Nur77 an attractive target for cancer therapy, particularly for tumors overexpressing Bcl-2.[1][3]
This compound is a small molecule designed to bind to Nur77 and activate this apoptotic pathway.[5] It has demonstrated potent anti-proliferative activity in various cancer cell lines.[5] These notes provide detailed information on the effective concentrations of this compound, protocols for its use in cell culture, and an overview of the signaling pathway it modulates.
Quantitative Data Summary
The following table summarizes the effective concentrations and binding affinities of this compound and other relevant Nur77 modulators from various studies. This data can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.
| Modulator/Compound | Cell Line(s) | Assay Type | Effective Concentration / IC50 | Binding Affinity (Kd) | Reference |
| This compound (10g) | HepG2 (Hepatoma) | Cell Viability | IC50: 0.6 µM | 3.58 µM | [5] |
| QGY-7703 (Hepatoma) | Cell Viability | IC50: 0.89 µM | [5] | ||
| SMMC-7721 (Hepatoma) | Cell Viability | IC50: 1.40 µM | [5] | ||
| LO2 (Normal Liver) | Cell Viability | IC50: >20 µM | [5] | ||
| HepG2 | Apoptosis Induction | 2.0 µM | [5] | ||
| BI1071 | HeLa, MEFs | Apoptosis Induction | 0.5 µM | 0.17 µM (to Nur77-LBD) | [1] |
| NB1 | MDA-MB-231 (TNBC) | Cell Viability | IC50: 0.0030 µM | [3] | |
| Nur77 antagonist 1 (ja) | MDA-MB-231 (TNBC) | Cell Viability | IC50: 0.40 µM | 91 nM | [6] |
| HCC-1806 (TNBC) | Cell Viability | IC50: 0.38 µM | [6] | ||
| BT549 (TNBC) | Cell Viability | IC50: 2.12 µM | [6] | ||
| MCF-10A (Normal Breast) | Cell Viability | IC50: 48.01 µM | [6] | ||
| XS561 | HeLa | Apoptosis Induction | 10 µmol/L | [7] | |
| Hyperoside | Rat VSMCs | Nur77 Expression | EC50: ~0.83 µM | [2] |
Signaling Pathway
This compound functions by binding to Nur77, promoting its translocation from the nucleus to the mitochondria. This action initiates a cascade of events leading to apoptosis.
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Nur77 by Hyperoside Inhibits Vascular Smooth Muscle Cell Proliferation and Neointimal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase separation of Nur77 mediates XS561-induced apoptosis by promoting the formation of Nur77/Bcl-2 condensates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nur77 Modulator 1 (C-DIM12) Treatment in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Nur77 modulator 1, also known as C-DIM12 or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, with a focus on treatment duration and associated protocols. The information is compiled from preclinical studies in neuroinflammatory and neurodegenerative disease models.
Data Presentation: Summary of Experimental Treatment Durations
The following table summarizes the quantitative data from key experiments investigating the effects of C-DIM12, providing a clear comparison of treatment regimens across different models.
| Model System | Disease/Condition | Species | C-DIM12 Dosage & Route | Treatment Duration | Key Observed Effects |
| MPTP/probenecid (B1678239) Model | Parkinson's Disease | Mouse (C57BL/6) | 25 mg/kg, oral gavage | 14 consecutive days | Neuroprotection of dopaminergic neurons, suppression of microglial and astrocyte activation.[1] |
| Collagenase Injection Model | Intracerebral Hemorrhage (ICH) | Mouse | 50 or 100 mg/kg, oral gavage | 3 doses at 3h, 27h, and 51h post-ICH | Improved neurological function, reduced neuron loss, suppressed microglia/macrophage activation, and decreased expression of inflammatory mediators (IL-6, CCL2).[2] |
| In vitro Glial Cells | Neuroinflammation | Mouse (BV-2 microglial cell line) | Not Applicable | Not Applicable | C-DIM12 inhibits the binding of NF-κB p65 subunit to the iNOS promoter in a Nurr1-dependent manner. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
MPTP-Induced Parkinson's Disease Model in Mice
This protocol is designed to induce Parkinson's-like neurodegeneration and assess the neuroprotective effects of C-DIM12.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Probenecid
-
C-DIM12
-
Vehicle (e.g., Corn Oil)
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
MPTP/Probenecid Administration:
-
Administer probenecid to inhibit the clearance of MPTP.
-
Induce neurodegeneration by administering four intraperitoneal (i.p.) injections of MPTP. A common regimen is 18-20 mg/kg per injection, spaced two hours apart.[3]
-
-
C-DIM12 Treatment:
-
Prepare a suspension of C-DIM12 in the chosen vehicle (e.g., corn oil).
-
Administer C-DIM12 (e.g., 25 mg/kg) or vehicle daily via intragastric gavage for the duration of the study (e.g., 14 days).[1]
-
-
Behavioral Testing (Optional):
-
Conduct behavioral tests such as the rotarod test or open field test to assess motor coordination and activity at baseline and specified time points during the study.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period (e.g., day 14), euthanize the mice.
-
For immunohistochemistry, transcardially perfuse with saline followed by 4% paraformaldehyde (PFA). Dissect the brains and post-fix in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.[1]
-
For molecular analysis (e.g., qPCR, Western blot), rapidly dissect the brain regions of interest (e.g., substantia nigra, striatum), snap-freeze in liquid nitrogen, and store at -80°C.
-
Collagenase-Induced Intracerebral Hemorrhage (ICH) Model in Mice
This protocol induces a focal hemorrhagic stroke to evaluate the therapeutic potential of C-DIM12 in mitigating brain injury.
Materials:
-
Male CD-1 or C57BL/6 mice
-
Bacterial Collagenase Type VII-S
-
Sterile saline
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthesia (e.g., isoflurane)
-
C-DIM12
-
Vehicle (e.g., Corn Oil)
-
Oral gavage needles
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
-
Collagenase Injection:
-
Drill a small burr hole over the target brain region (e.g., striatum). The coordinates are typically determined relative to bregma (e.g., 0.5 mm anterior, 2.1 mm lateral).[4]
-
Dissolve collagenase (e.g., 0.05 - 0.075 units) in sterile saline (e.g., 0.5 µL).[4][5]
-
Slowly inject the collagenase solution into the striatum (e.g., 3.1-3.7 mm ventral to the dura) using a Hamilton syringe at a controlled rate (e.g., 0.1-2 µL/min).[4][5]
-
Leave the needle in place for an additional 10 minutes to prevent backflow.[5]
-
Slowly withdraw the needle, seal the burr hole with bone wax, and suture the scalp incision.
-
-
C-DIM12 Treatment:
-
Administer C-DIM12 (50 or 100 mg/kg) or vehicle orally at specified time points post-ICH (e.g., 3h, 27h, and 51h).[2]
-
-
Neurological Function Assessment:
-
Evaluate neurological deficits at various time points using a battery of behavioral tests (e.g., modified limb-placing test, beam-walking test).
-
-
Tissue Collection and Analysis:
-
At the study endpoint (e.g., 72 hours post-ICH), euthanize the mice and collect brain tissue for histological (immunohistochemistry) or molecular (qPCR) analysis as described in the Parkinson's model protocol.[2]
-
Immunohistochemistry (IHC) for Neuroinflammation Markers
This protocol outlines the general procedure for staining brain sections to visualize markers of neuronal health, microgliosis, and astrogliosis.
Materials:
-
Cryoprotected brain sections (30-40 µm)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (see table below)
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
Primary Antibodies:
| Target | Cell Type | Typical Dilution |
| NeuN | Neurons | 1:500 - 1:1000 |
| Iba1 | Microglia/Macrophages | 1:500 - 1:1000[6] |
| GFAP | Astrocytes | 1:1000[6] |
Procedure:
-
Section Preparation: Rinse free-floating brain sections in PBS.
-
Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections multiple times with PBS.
-
Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the sections again with PBS.
-
Mounting: Mount the sections onto glass slides and coverslip with mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol is for quantifying the mRNA levels of inflammatory mediators in brain tissue.
Materials:
-
Frozen brain tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers (see table below)
-
Real-time PCR system
qPCR Primers (Mouse):
| Gene Target | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') |
| IL-6 | CTGCAAGAGACTTCCATCCAG | AGTGGTATAGACAGGTCTGTTGG[7] |
| CCL2 | Sequence to be designed and validated | Sequence to be designed and validated |
| iNOS (Nos2) | ACATCGACCCGTCCACAGTAT | CAGAGGGGTAGGCTTGTCTC[7] |
| β-actin | AAGGCCAACCGTGAAAAGAT | GTGGTACGACCAGAGGCATAC[7] |
Note: Specific primer sequences should be designed using software like Primer3 and validated for efficiency and specificity according to standard laboratory procedures.
Procedure:
-
RNA Extraction: Isolate total RNA from brain tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Run the reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Nur77 signaling pathways modulated by C-DIM12.
Caption: General experimental workflow for in vivo C-DIM12 studies.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nurr1 ligand C-DIM12 attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion [frontiersin.org]
- 5. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. thno.org [thno.org]
Application Notes and Protocols for Nur77 Modulator 1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nur77 modulator 1 in preclinical xenograft mouse models of cancer. This document outlines the underlying mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the evaluation of this novel therapeutic agent.
Introduction to Nur77 and its Role in Cancer
The orphan nuclear receptor Nur77, also known as NR4A1, is a transcription factor that plays a dual role in cell proliferation and apoptosis, making it a compelling target for cancer therapy.[1] Its expression and subcellular localization are critical determinants of its function.[2] In the nucleus, Nur77 can act as a transcription factor regulating the expression of genes involved in cell growth and survival.[3] However, upon certain stimuli, Nur77 can translocate from the nucleus to the mitochondria.[4] In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to cancer cell death.[4][5]
Nur77 modulators are small molecules designed to exploit this pro-apoptotic pathway. This compound is a compound that binds to Nur77, promoting its translocation from the nucleus to the mitochondria and thereby inducing apoptosis in cancer cells.[4][6] This targeted approach offers a promising strategy for the treatment of various cancers, particularly those overexpressing Bcl-2.[4]
Signaling Pathway of this compound
This compound induces apoptosis through a non-genomic pathway. The binding of the modulator to Nur77 is a key initiating event that triggers a cascade of events leading to programmed cell death.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models.
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines with documented expression of Nur77 and Bcl-2. Examples include colon cancer cell lines (e.g., SW620, RKO) and breast cancer cell lines.[4][7]
-
Culture Conditions: Culture the selected cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Viability: Before implantation, ensure cell viability is greater than 90% using a trypan blue exclusion assay.[8]
Xenograft Mouse Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-SCID mice, which are suitable for hosting human xenografts.[4][8] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
-
Cell Implantation (CDX Model):
-
Harvest cultured cancer cells during their logarithmic growth phase.[4]
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^6 to 2 x 10^6 cells per 100 µL.[4] To enhance tumor take and growth, consider resuspending the cells in a mixture of medium and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[4][8]
-
-
Tumor Implantation (PDX Model):
Experimental Workflow for Efficacy Studies
Caption: General workflow for a xenograft efficacy study.
Drug Formulation and Administration
-
Formulation: Dissolve this compound in a suitable vehicle. For example, a formulation could consist of DMSO diluted with normal saline containing 5.0% (V/V) Tween-80.[4] The vehicle alone should be used as the control.
-
Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[9]
-
Administer this compound at a predetermined dose (e.g., 5 mg/kg) daily via oral gavage or another appropriate route.[4] The dosing regimen should be optimized based on preliminary toxicity and efficacy studies.
-
Endpoint Analysis and Data Collection
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[8] Calculate tumor volume using the formula: (Width² x Length) / 2.[8]
-
Euthanasia and Tissue Collection: At the end of the study (e.g., after 12-18 days of treatment), euthanize the mice.[4] Excise and weigh the tumors.
-
Immunohistochemistry: Fix a portion of the tumor tissue in formalin and embed in paraffin (B1166041) for immunohistochemical analysis.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Effect of this compound on Tumor Growth in Xenograft Model
| Treatment Group | Number of Animals (n) | Initial Average Tumor Volume (mm³) ± SEM | Final Average Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Final Average Tumor Weight (g) ± SEM |
| Vehicle Control | 6 | [Insert Data] | [Insert Data] | - | [Insert Data] |
| This compound (Dose) | 6 | [Insert Data] | [Insert Data] | [Calculate] | [Insert Data] |
Tumor Growth Inhibition (%) = [1 - (Final Tumor Volume of Treated Group / Final Tumor Volume of Control Group)] x 100
Table 2: Apoptotic Index in Xenograft Tumors
| Treatment Group | Number of Animals (n) | Average Percentage of TUNEL-Positive Cells ± SEM |
| Vehicle Control | 6 | [Insert Data] |
| This compound (Dose) | 6 | [Insert Data] |
Conclusion
These application notes and protocols provide a standardized approach for the preclinical evaluation of this compound in xenograft mouse models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the assessment of the therapeutic potential of this novel agent in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for In Vivo Studies of Nur77 Modulator 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Nur77 modulator 1, a compound identified as a binder and modulator of the orphan nuclear receptor Nur77 (also known as NR4A1). The protocols detailed below are based on preclinical studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this and similar Nur77-targeting compounds.
Introduction
Nur77 is a member of the nuclear receptor superfamily that plays a crucial role in cell apoptosis, differentiation, and inflammation. It can act as both a transcription factor in the nucleus and a pro-apoptotic protein in the cytoplasm through its interaction with Bcl-2 at the mitochondria. Modulation of Nur77 activity with small molecules represents a promising therapeutic strategy for various diseases, including cancer. This compound has been shown to up-regulate Nur77 expression, promote its subcellular translocation, and induce endoplasmic reticulum (ER) stress, autophagy, and ultimately, apoptosis in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the in vivo dosage and efficacy data for this compound and other relevant Nur77 modulators from preclinical studies.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Cell Line | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Nude Mouse | HepG2 (Hepatoma) | 10 mg/kg/day | Intraperitoneal (IP) | Once daily | 15 days | 36.74% Tumor Growth Inhibition (TGI) | [1] |
| Nude Mouse | HepG2 (Hepatoma) | 20 mg/kg/day | Intraperitoneal (IP) | Once daily | 15 days | 62.38% TGI, with no significant impact on body weight.[1] | [1] |
Table 2: In Vivo Dosages of Other Nur77 Modulators
| Compound | Animal Model | Cell Line/Disease Model | Dosage | Administration Route | Frequency | Duration | Key Findings |
| Cytosporone B (Csn-B) analogue 10i | C57BL/6 Mice | Gastric Cancer | 50 mg/kg | Intraperitoneal (IP) | Not Specified | Not Specified | Activated Nur77 transcriptional activity in vivo. |
| Csn-B analogues | Nude Mice | BGC-823 (Gastric Cancer) Xenograft | 10 mg/kg | Intratumoral | Every other day | Not Specified | Retarded xenograft tumor growth. |
| NB1 | Nude Mice | MDA-MB-231 (Breast Cancer) Xenograft | 25.0 mg/kg | Oral | Once daily | 21 days | Remarkable in vivo anticancer efficacy. |
| NB1 | Nude Mice | MDA-MB-231 (Breast Cancer) Xenograft | 50.0 mg/kg | Oral | Once daily | 21 days | Significant tumor growth inhibition. |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Mouse Hepatoma Xenograft Model
1. Materials:
-
This compound
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween-80, Saline)
-
HepG2 human hepatoma cells
-
4-6 week old male nude mice
-
Sterile PBS, trypsin-EDTA, cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Tissue collection and fixation reagents (e.g., formalin, liquid nitrogen)
2. Animal Handling and Acclimatization:
-
House animals in a specific pathogen-free (SPF) environment.
-
Allow a 3-5 day acclimatization period before the start of the experiment.
-
Provide ad libitum access to food and water.
3. Cell Preparation and Xenograft Establishment:
-
Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 3 x 10^6 cells per 100 µL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Animal Monitoring and Tumor Measurement:
-
Monitor the animals daily for general health, including body weight, food and water intake, and any signs of distress.
-
Once tumors are palpable, measure tumor dimensions with calipers at least three times a week.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomize animals into treatment and control groups when the average tumor volume reaches approximately 50-100 mm³.
5. Drug Formulation and Administration:
-
Formulation: A suggested formulation for a similar compound, DIM-C-pPhOH, for intraperitoneal injection involves preparing a stock solution in DMSO and then diluting it with PEG300, Tween-80, and saline. For a 1 mL working solution, 100 µL of a 20.8 mg/mL DMSO stock solution can be added to 400 µL PEG300, mixed, then 50 µL of Tween-80 is added and mixed, and finally, 450 µL of saline is added. It is crucial to prepare the working solution fresh on the day of use.
-
Administration: Administer this compound intraperitoneally at doses of 10 mg/kg and 20 mg/kg daily for 15 consecutive days. The control group should receive the vehicle only.
6. Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remaining tissue in liquid nitrogen for Western blot analysis.
-
Immunohistochemistry: Analyze the expression of Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) in tumor sections.
-
Western Blotting: Analyze the expression of Nur77, Bcl-2, and other relevant proteins in the signaling pathway from tumor lysates.
-
TUNEL Assay: Perform a TUNEL assay on tumor sections to detect DNA fragmentation as a marker of apoptosis.
7. Humane Endpoints:
-
Euthanize animals if the tumor size exceeds a predetermined limit (e.g., 10% of body weight), if the tumor becomes ulcerated, or if the animal shows signs of significant distress such as a sustained weight loss of over 20%, lethargy, or inability to access food and water.
Signaling Pathways and Visualizations
Nur77-Mediated Apoptotic Signaling Pathway
Nur77 can induce apoptosis through two main pathways: a transcriptional pathway in the nucleus and a non-transcriptional pathway involving its translocation to the mitochondria.
-
Transcriptional Regulation: In the nucleus, Nur77 can bind to the Nur77-binding response element (NBRE) in the promoter regions of target genes to regulate their expression. This can lead to the expression of pro-apoptotic genes.
-
Mitochondrial Pathway: Upon certain stimuli, Nur77 translocates from the nucleus to the cytoplasm and targets the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein. This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and resulting in apoptosis. The MEK-ERK-RSK signaling cascade has been shown to phosphorylate Nur77, which facilitates its nuclear export and mitochondrial targeting.
Caption: Nur77 signaling pathways leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the general workflow for conducting an in vivo efficacy study of a Nur77 modulator in a xenograft mouse model.
Caption: General workflow for an in vivo xenograft study.
References
Dissolving and Utilizing Nur77 Modulator 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and experimental use of Nur77 modulator 1, a compound identified as a potent binder to the orphan nuclear receptor Nur77. These guidelines are intended to ensure optimal preparation, storage, and application of this modulator in both in vitro and in vivo research settings.
Chemical Properties and Solubility
Proper dissolution is critical for the efficacy and reproducibility of experiments involving this compound. The choice of solvent is dependent on the experimental system.
| Solvent System | Solubility | Application | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20.8 mg/mL | In Vitro | Primary solvent for creating stock solutions.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.20 mM) | In Vivo | Forms a suspended solution; sonication is required. Suitable for oral and intraperitoneal injection.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.20 mM) | In Vivo | Forms a clear solution.[1] |
Preparation of Stock and Working Solutions
2.1. In Vitro Stock Solution (DMSO)
This protocol outlines the preparation of a high-concentration stock solution in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be applied if precipitation occurs.[1]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
2.2. In Vivo Working Solutions
For animal studies, this compound can be prepared as a suspension or a clear solution.
2.2.1. Suspended Solution for Injection
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
20% SBE-β-CD in Saline
-
Sterile tubes
Protocol:
-
Calculate the required volume of DMSO stock solution and 20% SBE-β-CD in Saline based on the desired final concentration and total volume.
-
In a sterile tube, add the 20% SBE-β-CD in Saline.
-
While vortexing, slowly add the DMSO stock solution to the saline solution to make a 10% DMSO final concentration.
-
Use an ultrasonic bath to sonicate the suspension until it is homogeneous.
-
This formulation is suitable for oral and intraperitoneal administration.[1]
2.2.2. Clear Solution for Injection
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn oil
-
Sterile tubes
Protocol:
-
Calculate the required volume of DMSO stock solution and corn oil.
-
In a sterile tube, add the corn oil.
-
While vortexing, slowly add the DMSO stock solution to the corn oil to a final DMSO concentration of 10%.[1]
-
Mix until a clear, homogeneous solution is achieved.[1]
Experimental Protocols
3.1. Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Workflow for Cell Viability Assay
A flowchart of the cell viability assay protocol.
Protocol:
-
Seed liver cancer cells (e.g., HepG2, QGY-7703, SMMC-7721) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound (e.g., 0-20 µM).[1] Include a DMSO vehicle control.
-
Incubate the plates for 12 to 24 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Add a cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.[2]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability rate and determine the IC50 values.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by up-regulating Nur77 expression and mediating its subcellular localization. This leads to Nur77-dependent endoplasmic reticulum (ER) stress and autophagy, ultimately resulting in cell apoptosis.[1]
Signaling Pathway of this compound
The signaling cascade initiated by this compound.
4.1. In Vivo Xenograft Studies
This compound has demonstrated significant anti-tumor activity in mouse xenograft models.
Workflow for In Vivo Xenograft Study
A workflow for assessing in vivo anti-tumor efficacy.
Protocol:
-
Subcutaneously inject human hepatoma cells (e.g., HepG2) into the flank of nude mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Prepare the this compound formulation for injection as described in section 2.2.
-
Administer this compound via intraperitoneal injection at a dosage of 10 or 20 mg/kg/day for a period of 15 days.[1] The control group should receive the vehicle solution.
-
Measure tumor volume and mouse body weight every few days.
-
At the end of the treatment period, sacrifice the mice and excise the tumors for weighing and further analysis.
-
Calculate the tumor growth inhibition to evaluate the efficacy of the compound.[1]
References
Application Notes and Protocols: Stability of Nur77 Modulator 1 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a crucial role in cell proliferation, differentiation, apoptosis, and inflammation. Its modulation has emerged as a promising therapeutic strategy for various diseases, including cancer and inflammatory disorders. Nur77 modulator 1 is a small molecule designed to interact with this receptor and regulate its activity. As with any small molecule used in research and drug development, understanding its stability in common solvents like dimethyl sulfoxide (B87167) (DMSO) is critical for ensuring the reliability and reproducibility of experimental results.
These application notes provide a comprehensive guide to the stability of this compound in DMSO, including recommended storage conditions, protocols for assessing stability, and an overview of the Nur77 signaling pathway.
Stability of this compound in DMSO
The stability of this compound in DMSO is influenced by several factors, including storage temperature, light exposure, and the number of freeze-thaw cycles. Adherence to proper storage and handling procedures is paramount to maintaining the integrity of the compound.
Recommended Storage Conditions
Based on manufacturer recommendations, the following storage conditions are advised for stock solutions of this compound in DMSO to ensure its stability.
| Storage Temperature | Duration | Light Conditions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
Table 1: Recommended storage conditions for this compound in DMSO stock solutions.[1]
Factors Affecting Stability in DMSO
Several factors can impact the long-term stability of small molecules, including this compound, dissolved in DMSO:
-
Temperature: Room temperature storage is generally not recommended for extended periods. While some studies on compound libraries show that a significant percentage of molecules remain stable for a few months at room temperature, the stability of individual compounds can vary greatly.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible compounds. It is recommended to use anhydrous DMSO and to minimize the exposure of stock solutions to air.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light. Therefore, it is crucial to store stock solutions in light-protected containers.
Experimental Protocols
This section provides a detailed protocol for researchers to determine the stability of this compound in DMSO under their specific laboratory conditions. The primary analytical method used is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its potential degradation products.
Protocol: Stability Assessment of this compound in DMSO by HPLC
Objective: To quantitatively assess the stability of this compound in DMSO over time at various storage temperatures.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
HPLC system with UV or PDA detector
-
Analytical HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge tubes, amber or covered in foil
-
Calibrated pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
This is your time zero (T=0) stock solution.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber microcentrifuge tubes.
-
Store the aliquots under the following conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (e.g., 25°C)
-
-
-
Time Points for Analysis:
-
Analyze the samples at designated time points. Suggested time points include:
-
T=0 (immediately after preparation)
-
Week 1
-
Week 2
-
Week 4
-
Week 8
-
Week 12
-
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) in an appropriate solvent (e.g., 50:50 ACN:Water).
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient could be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: Determine the optimal wavelength for this compound by UV-Vis spectroscopy or using a PDA detector.
-
Injection Volume: 5 µL
-
-
Inject the prepared sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent peak in the chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Data Presentation Template:
| Time Point | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C | % Remaining at Room Temp. |
| T=0 | 100 | 100 | 100 | 100 |
| Week 1 | ||||
| Week 2 | ||||
| Week 4 | ||||
| Week 8 | ||||
| Week 12 |
Table 2: Template for recording the stability data of this compound in DMSO.
Visualizations
Nur77 Signaling Pathway
The following diagram illustrates a simplified overview of the Nur77 signaling pathway, highlighting its translocation from the nucleus to the mitochondria to initiate apoptosis.
Caption: A simplified diagram of the Nur77 signaling pathway leading to apoptosis.
Experimental Workflow for Stability Assessment
The workflow for assessing the stability of this compound in DMSO is outlined in the following diagram.
Caption: Experimental workflow for the stability assessment of this compound in DMSO.
Conclusion
The stability of this compound in DMSO is crucial for obtaining reliable and reproducible experimental data. By following the recommended storage conditions and, if necessary, performing the detailed stability assessment protocol provided, researchers can ensure the integrity of their compound stocks. These application notes serve as a valuable resource for scientists and professionals working with this compound, promoting best practices in its handling and use.
References
Application Notes and Protocols for Western Blot Analysis of Nur77 Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis to investigate the effects of Nur77 modulators. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the key signaling pathways and workflows.
Introduction
Nur77, also known as TR3 or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, differentiation, and apoptosis.[1] Its expression is rapidly induced by a variety of stimuli.[1] A key non-genomic function of Nur77 involves its translocation from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby triggering apoptosis.[2][3] This pathway presents a promising target for cancer therapy. Small molecule modulators, such as BI1071, have been developed to bind to Nur77 and promote its pro-apoptotic function.[2]
Western blotting is an essential technique to elucidate the molecular mechanisms of Nur77 modulators. It allows for the quantification of changes in protein expression levels and the detection of post-translational modifications and subcellular localization of Nur77 and related proteins in the apoptotic pathway.
Data Presentation
Quantitative data from Western blot analysis should be meticulously recorded and presented to allow for clear interpretation and comparison across different experimental conditions. Densitometry analysis of protein bands is crucial for quantifying changes in protein expression.[4] Normalization to a loading control (e.g., GAPDH, β-actin, or total protein normalization) is essential for accurate quantification.[5]
Table 1: Densitometric Analysis of Protein Expression Following Nur77 Modulator 1 Treatment
| Target Protein | Treatment Group | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Nur77 | Control (Vehicle) | 1.00 ± 0.12 | 1.0 |
| This compound (1 µM) | 1.85 ± 0.21 | 1.85 | |
| This compound (5 µM) | 2.54 ± 0.30 | 2.54 | |
| Phospho-Nur77 | Control (Vehicle) | 1.00 ± 0.09 | 1.0 |
| This compound (1 µM) | 2.15 ± 0.25 | 2.15 | |
| This compound (5 µM) | 3.78 ± 0.41 | 3.78 | |
| Bcl-2 | Control (Vehicle) | 1.00 ± 0.15 | 1.0 |
| This compound (1 µM) | 0.98 ± 0.13 | 0.98 | |
| This compound (5 µM) | 1.02 ± 0.11 | 1.02 | |
| Cleaved Caspase-3 | Control (Vehicle) | 1.00 ± 0.08 | 1.0 |
| This compound (1 µM) | 2.50 ± 0.29 | 2.50 | |
| This compound (5 µM) | 4.20 ± 0.51 | 4.20 |
*Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
The treatment of cancer cells with a Nur77 modulator like BI1071 initiates a specific signaling cascade leading to apoptosis. The modulator binds to Nur77, inducing a conformational change that promotes its translocation from the nucleus to the mitochondria.[2] In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction leads to a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it into a killer protein.[3] This event triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and subsequent activation of caspases.[2]
Caption: Nur77 modulator-induced apoptotic signaling pathway.
Experimental Protocols
A standardized workflow is critical for obtaining reliable and reproducible Western blot data.[6] This involves careful sample preparation, protein quantification, gel electrophoresis, protein transfer, and immunodetection.
Caption: Standard workflow for Western blot analysis.
Cell Culture and Treatment
-
Seed cells (e.g., cancer cell lines known to express Nur77 and Bcl-2) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the Nur77 modulator at various concentrations (e.g., 0, 1, 5, 10 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Extraction[8][9][10][11][12]
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The volume of lysis buffer will depend on the size of the culture dish (e.g., 1 mL for a 10 cm dish).[7][8]
-
For adherent cells, use a cell scraper to detach the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[9]
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.
-
This step is crucial to ensure equal loading of protein for each sample in the subsequent steps.
Sample Preparation for SDS-PAGE
-
Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.
-
Mix a calculated volume of each lysate (typically 20-40 µg of protein per lane) with an equal volume of 2x Laemmli sample buffer.[8]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
Blocking
-
Wash the membrane with Tris-buffered saline with Tween 20 (TBST).
-
Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.
Antibody Incubation
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Nur77, anti-phospho-Nur77, anti-Bcl-2, anti-cleaved caspase-3, and a loading control antibody like anti-GAPDH) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST for 10 minutes each.
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis and Quantification
-
Use densitometry software to quantify the band intensity for each protein.
-
Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.
-
Calculate the fold change in protein expression relative to the control group.
References
- 1. Nur77 (D63C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - BG [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. origene.com [origene.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols: Immunofluorescence Staining for Nur77 Following Treatment with Modulator 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nur77, also known as NR4A1, TR3, or NGFI-B, is a member of the nuclear receptor superfamily that plays a pivotal role in cell proliferation, differentiation, and apoptosis.[1][2] Its function is intricately linked to its subcellular localization. In the nucleus, Nur77 typically acts as a transcription factor, promoting cell survival.[1][2] However, upon certain stimuli, Nur77 translocates to the cytoplasm and mitochondria, where it interacts with proteins like Bcl-2 to induce apoptosis.[1][2][3] This translocation makes Nur77 an attractive therapeutic target for diseases like cancer.
Modulator 1 is a novel small molecule designed to activate Nur77 and promote its translocation from the nucleus to the mitochondria, thereby initiating the apoptotic cascade in target cells. These application notes provide a detailed protocol for the immunofluorescence staining of Nur77 in cells treated with Modulator 1, enabling the visualization and quantification of its subcellular relocalization.
Signaling Pathway of Nur77 Activation and Translocation
Various signaling pathways, including the MAPK, NF-κB, and PI3K-AKT pathways, can influence Nur77 expression and activity.[4] Modulator 1 is hypothesized to bind to Nur77, inducing a conformational change that facilitates its nuclear export and subsequent mitochondrial targeting. In the mitochondria, Nur77 interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, ultimately leading to the release of cytochrome c and caspase activation.[1][2][3]
Caption: Nur77 signaling pathway activated by Modulator 1.
Experimental Protocols
Cell Culture and Treatment with Modulator 1
-
Cell Seeding: Plate the chosen cell line (e.g., human breast cancer cell line, MCF-7) onto sterile glass coverslips in a 24-well plate at a density of 5 x 104 cells/well.
-
Cell Adherence: Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for proper adherence.
-
Modulator 1 Treatment: Prepare a stock solution of Modulator 1 in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM).
-
Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of Modulator 1. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
Immunofluorescence Staining of Nur77
-
Fixation: After treatment, gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against Nur77 (e.g., rabbit anti-Nur77) in the blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS for 5 minutes each. Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Storage: Store the slides at 4°C, protected from light, until imaging.
Image Acquisition and Analysis
-
Imaging: Acquire images using a fluorescence microscope or a confocal microscope. Capture images for each channel (DAPI for nucleus, and the fluorophore for Nur77).
-
Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of Nur77 in the nucleus and cytoplasm.
-
Define the nuclear region of interest (ROI) based on the DAPI signal.
-
Define the whole-cell ROI.
-
The cytoplasmic ROI can be determined by subtracting the nuclear ROI from the whole-cell ROI.
-
Measure the mean fluorescence intensity of Nur77 in the nuclear and cytoplasmic compartments.
-
Calculate the cytoplasm-to-nucleus fluorescence intensity ratio for each cell.
-
Data Presentation
The quantitative data from the image analysis can be summarized in the following table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean Nuclear Nur77 Intensity (a.u.) | Mean Cytoplasmic Nur77 Intensity (a.u.) | Cytoplasm/Nucleus Ratio |
| Vehicle Control | 0 (DMSO) | 24 | |||
| Modulator 1 | 1 | 24 | |||
| Modulator 1 | 5 | 24 | |||
| Modulator 1 | 10 | 24 |
Experimental Workflow
Caption: Experimental workflow for Nur77 immunofluorescence.
Expected Results
Following treatment with Modulator 1, a dose- and time-dependent increase in the cytoplasmic and mitochondrial localization of Nur77 is expected. This will be visualized as an increase in the fluorescence signal of Nur77 outside the DAPI-stained nucleus. The quantitative analysis should demonstrate a significant increase in the cytoplasm-to-nucleus fluorescence intensity ratio in cells treated with Modulator 1 compared to the vehicle control. This relocalization of Nur77 is anticipated to correlate with the induction of apoptosis in the treated cells.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Induction of Apoptosis using Nur77 Modulator 1
Introduction
Nur77, also known as TR3 or NGFI-B, is an orphan nuclear receptor that plays a pivotal role in regulating cell apoptosis.[1][2][3] Under normal conditions, Nur77 resides in the nucleus where it can act as a transcription factor.[4] However, in response to certain apoptotic stimuli, Nur77 translocates from the nucleus to the mitochondria.[1][5] This translocation is a key step in a non-genomic pathway of apoptosis induction. At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein.[4][5][6] This conversion leads to the release of cytochrome c from the mitochondria, ultimately triggering the caspase cascade and programmed cell death.[5][7]
Small molecule modulators that can induce this nuclear export and mitochondrial targeting of Nur77 are of significant interest in cancer therapy, particularly for tumors that overexpress Bcl-2.[5] "Nur77 modulator 1" represents such a compound, designed to bind to Nur77 and promote its pro-apoptotic function. One such characterized modulator is BI1071, which has been shown to bind Nur77 with high affinity, promote its interaction with Bcl-2 at the mitochondria, and effectively induce apoptosis in cancer cells.[5] These application notes provide a framework for assessing the apoptotic effects of this compound in a research setting.
Mechanism of Action: Nur77-Mediated Apoptosis
The primary mechanism of action for this compound-induced apoptosis is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is initiated by the binding of the modulator to Nur77, which facilitates its translocation from the nucleus to the mitochondria. There, Nur77 interacts with Bcl-2, leading to the exposure of the BH3 domain of Bcl-2 and converting it from a cell survival protein to a cell death promoter.[4] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors like cytochrome c, and subsequent activation of executioner caspases such as caspase-3 and caspase-7, culminating in cell death.[5][7]
Visualizations
Caption: this compound induced apoptosis signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphan Nuclear Receptor Nur77 Is Involved in Caspase-independent Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes: Measuring Autophagy Flux Using Nur77 Modulator 1
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Autophagy is a highly conserved cellular degradation and recycling process essential for maintaining cellular homeostasis.[1][2] This catabolic pathway involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled.[3][4] The entire dynamic process, from autophagosome formation to degradation, is termed "autophagic flux".[4][5] Dysregulation of autophagy is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it a critical target for therapeutic development.[1]
Nur77 (also known as TR3 or NR4A1) is an orphan nuclear receptor that plays multifaceted roles in apoptosis, inflammation, and metabolism.[6][7][8] Emerging evidence highlights its involvement in regulating autophagy. Nur77 can translocate from the nucleus to the mitochondria, where it interacts with proteins like Bcl-2 to modulate apoptosis and autophagy.[6][9][10] Specifically, Nur77 can promote autophagic cell death and mitophagy (the selective removal of damaged mitochondria) by interacting with key autophagic proteins.[6][11][12]
This application note provides a detailed protocol for conducting an autophagy flux assay using Nur77 Modulator 1 , a hypothetical small molecule activator of Nur77's pro-autophagic functions. We describe methods to monitor the turnover of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and the degradation of Sequestosome 1 (p62/SQSTM1), two reliable markers for assessing autophagic flux.[1][13]
Principle of the Autophagy Flux Assay
Measuring autophagic flux provides a more accurate assessment of autophagic activity than static measurements of autophagosome numbers.[5] An accumulation of autophagosomes can signify either an induction of autophagy or a blockage in the downstream degradation steps.[14] The autophagy flux assay distinguishes between these possibilities by measuring the rate of degradation through the pathway, typically by using lysosomal inhibitors.[15]
-
LC3-II Turnover : During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to the autophagosome membrane.[4] The amount of LC3-II is therefore correlated with the number of autophagosomes.[15] In a flux assay, cells are treated with the compound of interest (this compound) in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). These inhibitors block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, leading to the accumulation of LC3-II.[14][15] The difference in LC3-II levels between samples treated with and without the inhibitor represents the amount of LC3-II that was degraded by lysosomes during the treatment period, thus indicating the autophagic flux.[15][16]
-
p62/SQSTM1 Degradation : p62 is a receptor protein that recognizes and binds to ubiquitinated cargo, delivering it to the autophagosome for degradation by binding to LC3.[1][13] p62 itself is degraded within the autolysosome, so its cellular levels are inversely correlated with autophagic activity.[1][13] A decrease in p62 levels suggests an increase in autophagic flux. This degradation is blocked by lysosomal inhibitors.[13][17]
Nur77 Signaling Pathway in Autophagy
Caption: Nur77 activation by Modulator 1 promotes its translocation to mitochondria and interaction with Bcl-2, initiating autophagy.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy Detection | LC3 Conversion Assay [promega.sg]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Nur77 promotes cigarette smoke-induced autophagic cell death by increasing the dissociation of Bcl2 from Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover [frontiersin.org]
- 17. proteolysis.jp [proteolysis.jp]
Application Notes and Protocols for Utilizing Nur77 Modulator 1 (BI1071) in CRISPR-Edited Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Nur77 modulator 1 (BI1071) in CRISPR-Cas9-edited mammalian cell lines. The protocols detailed below cover the generation of relevant knockout cell lines, and the subsequent application of BI1071 to elucidate its mechanism of action through the Nur77 signaling pathway.
Introduction
Nur77 (also known as NR4A1, TR3, or NGFI-B) is an orphan nuclear receptor that plays a pivotal role in cellular processes such as apoptosis, proliferation, and inflammation.[1] Its function is intricately linked to its subcellular localization. In the nucleus, Nur77 can act as a transcription factor, while its translocation to the mitochondria triggers apoptosis through a direct interaction with Bcl-2.[1][2] This interaction induces a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein.
BI1071 has been identified as a potent Nur77 modulator.[3][4][5] It is an oxidized derivative of an indole-3-carbinol (B1674136) metabolite.[5] BI1071 binds to Nur77 with high affinity, promoting its translocation from the nucleus to the mitochondria, thereby activating the Nur77-Bcl-2 apoptotic pathway.[3][4][5] This makes BI1071 a promising candidate for targeted cancer therapy, particularly in tumors overexpressing Bcl-2.[3][4][5]
CRISPR-Cas9 technology allows for the precise knockout of genes involved in the Nur77 signaling cascade, such as NR4A1 (encoding Nur77) and BCL2. By applying BI1071 to these CRISPR-edited cell lines, researchers can definitively probe the compound's on-target effects and elucidate the specific molecular mechanisms underlying its pro-apoptotic activity.
Data Presentation
The following tables summarize the quantitative effects of BI1071 on various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments and interpreting results.
Table 1: In Vitro Efficacy of BI1071 in Human Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.06 |
| MDA-MB-231 | Breast Cancer | Not specified |
| HS578T | Breast Cancer | Not specified |
| BT549 | Breast Cancer | Not specified |
Table 2: Apoptotic Effects of BI1071 on MDA-MB-231 Breast Cancer Cells (6-hour treatment) [5]
| BI1071 Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Vehicle) | 1.31% |
| 1 | 31.63% |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the general experimental workflow for investigating BI1071 in CRISPR-edited cells.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of NR4A1 (Nur77) in Mammalian Cells
This protocol provides a general framework for generating NR4A1 knockout cell lines. Optimization may be required for specific cell types.
1.1. Guide RNA (gRNA) Design and Cloning
-
Design gRNAs targeting an early exon of the NR4A1 gene using online tools (e.g., Benchling, CHOPCHOP). Select at least two gRNAs with high on-target scores and low off-target predictions.
-
Synthesize complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into a Cas9-expressing vector (e.g., pX458, which also expresses GFP for selection).
-
Anneal the complementary oligos and ligate the resulting duplex into the BbsI-digested pX458 vector.
-
Transform the ligation product into competent E. coli, select for positive colonies, and verify the correct insertion by Sanger sequencing.
1.2. Transfection of Mammalian Cells
-
Plate the target mammalian cells (e.g., HCT116, MDA-MB-231) in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the validated gRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. Include a mock-transfected control.
-
After 48-72 hours, enrich for transfected cells by fluorescence-activated cell sorting (FACS) for GFP-positive cells.
1.3. Single-Cell Cloning and Expansion
-
Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well using limiting dilution or automated single-cell deposition.
-
Allow the single cells to proliferate and form colonies over 2-3 weeks.
-
Expand the resulting monoclonal colonies into larger culture vessels.
1.4. Validation of Knockout
-
Genomic DNA Analysis: Extract genomic DNA from each clonal population. Amplify the target region by PCR and analyze for insertions/deletions (indels) using Sanger sequencing followed by TIDE or ICE analysis, or by next-generation sequencing.
-
Western Blot Analysis: Prepare whole-cell lysates from the clonal populations. Perform Western blotting using an antibody specific for Nur77 to confirm the absence of the protein. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: Assessment of BI1071-Induced Apoptosis using Annexin V Staining
This protocol details the quantification of apoptosis by flow cytometry.
2.1. Cell Treatment
-
Seed both wild-type and CRISPR-edited (e.g., NR4A1 KO) cells in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with various concentrations of BI1071 (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
2.2. Cell Staining
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
2.3. Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Analysis of Nur77 Subcellular Localization
This protocol describes two methods to determine the cellular location of Nur77 following BI1071 treatment.
3.1. Immunofluorescence Microscopy
-
Grow cells on glass coverslips in a 24-well plate and treat with BI1071 or vehicle.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with a primary antibody against Nur77. For mitochondrial co-localization, also incubate with a primary antibody against a mitochondrial marker (e.g., HSP60, TOM20).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
3.2. Cellular Fractionation and Western Blotting
-
Treat cells with BI1071 or vehicle.
-
Harvest the cells and perform cellular fractionation to separate the nuclear, cytoplasmic, and mitochondrial fractions using a commercial kit or a standard dounce homogenization protocol.
-
Determine the protein concentration of each fraction.
-
Perform Western blotting on equal amounts of protein from each fraction.
-
Probe the membrane with an antibody against Nur77.
-
To assess the purity of the fractions, probe with antibodies against marker proteins for the nucleus (e.g., Lamin B1, PARP), cytoplasm (e.g., GAPDH), and mitochondria (e.g., COX IV, HSP60).
Protocol 4: Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2
This protocol is for investigating the in-cell interaction between Nur77 and Bcl-2.
4.1. Cell Lysis and Pre-clearing
-
Treat cells with BI1071 or vehicle to induce the Nur77-Bcl-2 interaction.
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.
4.2. Immunoprecipitation
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., Bcl-2) or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.
4.3. Elution and Western Blot Analysis
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting and probe for the "prey" protein (Nur77) to confirm its interaction with the "bait" protein (Bcl-2).
-
Also, probe for the "bait" protein to confirm successful immunoprecipitation. An "input" control (a small fraction of the cell lysate before IP) should be run alongside the IP samples.
References
- 1. BI1071, a Novel Nur77 Modulator, Induces Apoptosis of Cancer Cells by Activating the Nur77-Bcl-2 Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with Nur77 Modulator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in mediating these inflammatory responses. The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a key regulator of inflammation, and its modulation presents a promising therapeutic strategy for neuroinflammatory disorders. This document provides detailed application notes and protocols for studying the effects of Nur77 modulator 1, an exemplary agonist of Nur77, in the context of neuroinflammation.
Nur77 exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In activated microglia, Nur77 can suppress the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1] This action is partly dependent on the p38 MAPK signaling pathway.[1] Cytosporone B, a known Nur77 agonist, has been shown to mimic these anti-inflammatory effects in both in vitro and in vivo models.[1][2]
These protocols will guide researchers in utilizing this compound to investigate its potential in mitigating neuroinflammation.
Data Presentation
The following tables summarize quantitative data on the effects of Nur77 modulation in neuroinflammation models.
Table 1: In Vitro Effects of Nur77 Agonist (Cytosporone B) on LPS-Stimulated Microglia
| Parameter | Cell Type | Treatment | Result | Reference |
| Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, TNF-α) | BV2 microglia | LPS + Cytosporone B | Significant decrease compared to LPS alone | [1] |
| NF-κB Activation | BV2 microglia | LPS + Cytosporone B | Suppression of LPS-induced NF-κB activation | [1] |
| Phosphorylated IκB-α | PC12 cells | MPP+ + Cytosporone B | Inhibition of MPP+-induced IκB-α phosphorylation | [3] |
| Pro-inflammatory Gene Expression (TNF-α, MCP-1, IL-6) | PC12 cells | MPP+ + Cytosporone B | Significant decrease compared to MPP+ alone | [3][4] |
| Cell Viability | PC12 cells | MPP+ + Cytosporone B | Increased cell survival compared to MPP+ alone | [3][4] |
Table 2: In Vivo Effects of Nur77 Agonist (Cytosporone B) in Neuroinflammation Models
| Animal Model | Treatment | Outcome | Key Findings | Reference |
| MPTP-induced Parkinson's Disease (Mouse) | Cytosporone B | Attenuation of microglia activation and protection of dopaminergic neurons | Reduced loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Cytosporone B | Attenuation of clinical symptoms | Decreased infiltration of CD4+ T cells and F4/80+ cells in the CNS. Reduced production of IFN-γ and IL-17. | [5][6] |
Signaling Pathways and Experimental Workflows
Nur77 Signaling in Neuroinflammation
General Experimental Workflow for In Vitro Studies
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Model using BV2 Microglial Cells
This protocol describes the induction of an inflammatory response in the BV2 microglial cell line using lipopolysaccharide (LPS) and treatment with this compound.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (e.g., Cytosporone B)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction, qPCR, protein lysis, and Western blotting
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[7]
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) and allow them to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh DMEM containing 1% FBS.
-
Pre-treat the cells with various concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis and cytokine secretion).[8][9]
-
-
Analysis:
-
Quantitative PCR (qPCR):
-
Western Blot:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against p-IκBα, total IκBα, p-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[13][14]
-
-
NF-κB Reporter Assay:
-
Co-transfect BV2 cells with an NF-κB luciferase reporter vector and a control Renilla luciferase vector one day before the experiment.
-
On the day of the experiment, treat the cells with this compound and/or LPS as described above.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.[15][16]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine NF-κB activation.
-
-
Protocol 2: In Vivo Neuroinflammation Model - MPTP-induced Parkinson's Disease in Mice
This protocol describes the induction of a Parkinson's disease-like pathology in mice using MPTP and the assessment of the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl
-
This compound
-
Sterile saline (0.9%)
-
Anesthetics
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Sucrose (B13894) solutions for cryoprotection
-
Reagents for immunohistochemistry
Procedure:
-
Animal Handling and Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Dissolve MPTP-HCl in sterile saline immediately before use.
-
Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[3] All MPTP handling and injections must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Administer this compound (dissolved in a suitable vehicle) via a chosen route (e.g., i.p. or oral gavage) at a predetermined time relative to MPTP administration (e.g., starting one day before and continuing for the duration of the experiment).
-
-
Tissue Processing:
-
At the desired endpoint (e.g., 7-21 days after the last MPTP injection), deeply anesthetize the mice.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in PBS.[17]
-
Dissect the brains and post-fix them in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by immersing them in a 30% sucrose solution until they sink.
-
Freeze the brains and cut coronal sections (e.g., 30-40 µm) through the substantia nigra and striatum using a cryostat.
-
-
Immunohistochemistry for Dopaminergic Neuron Loss and Microglia Activation:
-
Rinse free-floating sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate sections with primary antibodies against tyrosine hydroxylase (TH, a marker for dopaminergic neurons) and Iba1 (a marker for microglia) overnight at 4°C.
-
Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear staining.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) and the intensity of Iba1 staining in the SNpc and striatum using stereological methods or image analysis software.
-
Protocol 3: Primary Microglia and Neuron Co-culture
This protocol provides a method for studying the direct effects of activated microglia on neuronal viability and the protective potential of this compound.
Materials:
-
Timed-pregnant mice (for neuronal cultures) and neonatal mice (P0-P2, for microglial cultures)
-
Dissection medium (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Enzymes for dissociation (e.g., trypsin, papain)
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and Penicillin-Streptomycin)
-
Microglial culture medium (DMEM with 10% FBS and Penicillin-Streptomycin)
-
Poly-D-lysine (PDL) or Poly-L-ornithine (PO) for coating culture plates
-
This compound
-
LPS
Procedure:
-
Primary Microglia Isolation:
-
Isolate brains from P0-P2 mouse pups and remove the meninges.
-
Mechanically and enzymatically dissociate the cortical tissue.
-
Plate the mixed glial cells in PDL/PO-coated T-75 flasks in microglial culture medium.[18][19]
-
After 9-12 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate microglia by gently shaking the flasks to detach them from the astrocyte layer.[20]
-
-
Primary Cortical Neuron Culture:
-
Co-culture and Treatment:
-
After the neurons have been in culture for 4-5 days, add the isolated primary microglia to the neuronal cultures at a specific ratio (e.g., 1:3 microglia to neurons).[19]
-
Allow the co-culture to stabilize for 24 hours.
-
Pre-treat the co-cultures with this compound for 1-2 hours.
-
Stimulate the microglia with a low concentration of LPS (e.g., 10-100 ng/mL) for 24-48 hours.
-
-
Analysis of Neuronal Viability:
-
Fix the cells and perform immunocytochemistry for neuronal markers (e.g., MAP2 or NeuN) and apoptotic markers (e.g., cleaved caspase-3).
-
Quantify neuronal survival by counting the number of healthy, intact neurons in different treatment groups.
-
Alternatively, assess cell viability using assays such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generating and Co-culturing Murine Primary Microglia and Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 4. Protocol for Primary Microglial Culture Preparation [en.bio-protocol.org]
- 5. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Induced proNGF Synthesis and Release in the N9 and BV2 Microglial Cells: A New Pathway Underling Microglial Toxicity in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response Profiles of BV2 Microglia to IFN-γ and LPS Co-Stimulation and Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of BV2 microglia by lipopolysaccharide triggers an inflammatory reaction in PC12 cell apoptosis through a toll-like receptor 4-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generating and Co-culturing Murine Primary Microglia and Cortical Neurons [jove.com]
- 20. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
Application Notes and Protocols: Nur77 Modulator 1 (Cytosporone B) in Metabolic Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) is an immediate-early response gene that has emerged as a critical regulator of cellular metabolism, inflammation, and apoptosis.[1][2] Its activity is implicated in a variety of metabolic processes, including glucose and lipid metabolism in key tissues like the liver, skeletal muscle, and adipose tissue.[2][3] Unlike conventional nuclear receptors, Nur77's transcriptional activity is ligand-independent, regulated by expression level and post-translational modifications.[2][4] However, small molecules can modulate its function. Cytosporone B (Csn-B), a natural octaketide, has been identified as a potent Nur77 agonist, making it a valuable tool for investigating Nur77's role in metabolic diseases.[5][6][7]
Csn-B binds directly to the ligand-binding domain of Nur77, stimulating its transcriptional activity and influencing its subcellular localization.[5][6] This modulation affects key metabolic pathways, offering therapeutic potential for conditions like type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[3][8] These notes provide an overview of Csn-B's application in metabolic disease research, summarizing its effects and providing detailed protocols for its use in both in vitro and in vivo models.
Mechanism of Action
Nur77 exerts its metabolic effects through two primary mechanisms:
-
Genomic (Transcriptional) Action: In the nucleus, Nur77 regulates the expression of genes involved in glucose and lipid metabolism.[9][10][11]
-
Non-Genomic (Nongenomic) Action: Upon specific stimuli, Nur77 can translocate from the nucleus to other cellular compartments, primarily the mitochondria.[1][13][14]
-
Mitochondrial Translocation: This process is crucial for its role in apoptosis. In cancer cells, mitochondrial Nur77 interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, leading to cytochrome c release.[13][15][16] This pathway is also relevant in stress-induced cardiomyocyte apoptosis.[13][14]
-
Cytoplasmic Action: A key non-genomic function in metabolism involves the regulation of the LKB1-AMPK pathway. Nur77 sequesters the kinase LKB1 in the nucleus, which suppresses the activity of AMP-activated protein kinase (AMPK), a central energy sensor.[8][17] Modulators like Csn-B or the synthetic compound TMPA can disrupt the Nur77-LKB1 interaction, causing LKB1 to move to the cytoplasm where it phosphorylates and activates AMPK.[8][17][18] Activated AMPK then works to restore energy homeostasis by stimulating glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes.
-
Csn-B, as a Nur77 agonist, primarily functions by enhancing its transcriptional activity and promoting its translocation, making it a versatile tool to study both genomic and non-genomic effects.[5][6]
Data Presentation: Effects of Nur77 Modulation
The following tables summarize the quantitative effects of Nur77 modulation by Csn-B and related compounds in various metabolic disease models.
Table 1: In Vivo Effects of Nur77 Modulators on Glucose Homeostasis
| Model System | Modulator & Dosage | Key Findings | Reference |
| Fasting C57BL/6 Mice | Cytosporone B (Csn-B) | Elevated blood glucose levels. | [5][6] |
| db/db Diabetic Mice | TMPA (synthetic activator) | Reduced blood glucose and improved insulin (B600854) resistance. | [8][17] |
| High-Fat Diet/STZ-induced Diabetic Mice | TMPA (synthetic activator) | Alleviated insulin resistance and lowered blood glucose. | [8][17] |
| Nur77 Knockout Mice (High-Fat Diet) | Genetic Deletion | Exhibited increased susceptibility to diet-induced obesity and insulin resistance in muscle and liver. | [9][19] |
Table 2: In Vitro Effects of Nur77 Modulators on Cellular Metabolism
| Cell Line | Modulator & Concentration | Key Findings | Reference |
| HepG2 (Human Liver) | Recombinant Nur77 | Decreased expression of P2X7r, NLRP3, Lipin-1, and SREBP1. | [20] |
| LO2 (Human Liver) | TMPA (10 µM) | Increased phosphorylation of AMPKα. | [18] |
| Min6 (Mouse Pancreatic β-cells) | Palmitate (0.4 mM, induces Nur77) | Impaired insulin secretion and decreased insulin gene expression. | [21] |
| Primary Mouse Hepatocytes | Cyclosporine A (10 µM, induces gluconeogenic genes) | Increased mRNA levels of G6Pase and PEPCK; enhanced glucose production. | [22] |
Experimental Protocols
In Vitro Protocol: Nur77 Activation in Cell Culture
This protocol describes the treatment of cultured cells with Cytosporone B to study its effects on gene expression and signaling pathways.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12, Min6)
-
Complete culture medium
-
Cytosporone B (Csn-B) stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RNA lysis buffer, protein lysis buffer)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of Csn-B Working Solution: Dilute the Csn-B stock solution in a complete culture medium to the desired final concentration. A typical starting concentration for in vitro studies is 1-10 µM. Include a vehicle control (DMSO) at the same final concentration as the Csn-B treatment.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing Csn-B or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period. For gene expression analysis (qPCR), a 6-24 hour incubation is common. For signaling pathway analysis (Western blot for protein phosphorylation), shorter time points (e.g., 30 minutes to 6 hours) may be necessary.[18]
-
Harvesting:
-
For RNA Analysis: Wash cells with PBS, then add lysis buffer (e.g., TRIzol) directly to the plate and proceed with RNA extraction.
-
For Protein Analysis: Wash cells with ice-cold PBS, then add ice-cold protein lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Downstream Analysis: Analyze gene expression by qPCR or protein levels/phosphorylation status by Western blotting.
In Vivo Protocol: Administration of Nur77 Modulator in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the procedure for inducing obesity in mice and subsequently treating them with a Nur77 modulator to assess effects on metabolic parameters.
Materials:
-
Obesity-prone mice (e.g., C57BL/6J male mice, 6-8 weeks old)
-
Standard chow diet (Control)
-
High-Fat Diet (HFD, typically 45-60% kcal from fat)[23]
-
Nur77 modulator (e.g., Csn-B or a synthetic analog)
-
Vehicle for administration (e.g., corn oil, PBS with 0.5% CMC)
-
Equipment for oral gavage or intraperitoneal (IP) injection
-
Glucometer and test strips
-
Calipers for fat pad measurement (optional)
-
Metabolic cages (optional, for energy expenditure)
Procedure:
-
Acclimatization: House mice for at least one week upon arrival with free access to standard chow and water.
-
Induction of Obesity:
-
Divide mice into a control group (fed standard chow) and a DIO group (fed HFD).[23]
-
Maintain mice on their respective diets for 8-12 weeks. Monitor body weight weekly. Obesity is typically established when the HFD group has a significantly higher body weight (15-20% greater) than the control group.[24][25]
-
-
Treatment Phase:
-
Randomize the DIO mice into a vehicle treatment group and a Nur77 modulator treatment group.
-
Administer the modulator or vehicle daily via a chosen route (e.g., oral gavage). A typical dose for a small molecule might be in the range of 5-50 mg/kg, but this must be optimized.
-
Continue HFD feeding throughout the treatment period, which can last for 2-8 weeks.
-
Continue to monitor body weight and food intake regularly.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours (with access to water).
-
Measure baseline blood glucose from a tail snip (t=0).
-
Administer a 2 g/kg glucose solution via IP injection or oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose (t=0).
-
Administer human insulin (0.75-1.0 U/kg) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Terminal Sample Collection:
-
At the end of the study, euthanize mice after a 6-hour fast.
-
Collect blood via cardiac puncture for analysis of serum insulin, lipids (triglycerides, cholesterol), and cytokines.
-
Harvest tissues such as the liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh the tissues and snap-freeze them in liquid nitrogen or fix them in formalin for later analysis (e.g., histology, gene expression, protein analysis).
-
Visualizations: Signaling Pathways and Workflows
Nur77-LKB1-AMPK Signaling Pathway
Caption: Cytoplasmic activation of the LKB1-AMPK pathway by a Nur77 modulator.
Nur77 Mitochondrial Apoptosis Pathway
Caption: Nur77 translocation to mitochondria induces apoptosis via Bcl-2 interaction.
Experimental Workflow for In Vivo Study
Caption: Workflow for evaluating a Nur77 modulator in a diet-induced obesity mouse model.
References
- 1. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Orphan Nuclear Receptor 4A1: A Potential New Therapeutic Target for Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Knockout of Nur77 Leads to Amino Acid, Lipid, and Glucose Metabolism Disorders in Zebrafish [frontiersin.org]
- 4. Cytokine exposure mediates transcriptional activation of the orphan nuclear receptor Nur77 in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytosporone B is an agonist for nuclear orphan receptor Nur77. | Sigma-Aldrich [sigmaaldrich.com]
- 8. The orphan nuclear receptor Nur77 regulates LKB1 localization and activates AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulin Resistance and Altered Systemic Glucose Metabolism in Mice Lacking Nur77 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Nur77 coordinately regulates expression of genes linked to glucose metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. The Nuclear Orphan Receptor Nur77 Is a Lipotoxicity Sensor Regulating Glucose-Induced Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]
- 25. ichorlifesciences.com [ichorlifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Nur77 Modulator 1 Experiments
Welcome to the technical support center for Nur77 Modulator 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound for inducing apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Nur77-mediated apoptosis?
A1: Nur77 (also known as TR3 or NR4A1) is an orphan nuclear receptor that can induce apoptosis through a non-genomic pathway.[1] Upon activation by an apoptotic stimulus, Nur77 translocates from the nucleus to the cytoplasm, where it targets the mitochondria.[1][2] At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2.[3][4] This interaction causes a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, which leads to the release of cytochrome c and subsequent caspase activation.[2][3][4]
Q2: How is the subcellular localization of Nur77 regulated?
A2: The localization of Nur77 is a key determinant of its function.[5][6] Nuclear Nur77 is associated with cell survival and proliferation, while cytoplasmic and mitochondrial Nur77 is pro-apoptotic.[7][8] The translocation of Nur77 from the nucleus to the cytoplasm is a critical step in apoptosis induction and can be regulated by post-translational modifications, such as phosphorylation.[6][7][9] For instance, phosphorylation of Nur77 can be mediated by kinases like JNK and p38 MAPK, which promotes its nuclear export.[3][10]
Q3: My cells are not undergoing apoptosis after treatment with this compound. What are the possible reasons?
A3: Several factors could contribute to the lack of apoptosis. These can be broadly categorized as issues with the experimental setup, cell-line specific characteristics, or problems with the modulator itself. See the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| No or low apoptosis detected | Suboptimal Modulator Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration may be insufficient to induce apoptosis.[11] | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Cell Line Resistance: The cell line you are using may be resistant to Nur77-mediated apoptosis. This could be due to low expression levels of Nur77 or Bcl-2, or the presence of inhibitory proteins. | - Check the expression levels of Nur77 and Bcl-2 in your cell line by Western blot. - Consider using a different cell line known to be sensitive to Nur77 modulators. | |
| Incorrect Subcellular Localization of Nur77: For Nur77 to induce apoptosis, it must translocate from the nucleus to the mitochondria.[2] If this translocation is blocked, apoptosis will not occur. | - Perform cellular fractionation followed by Western blotting to determine the subcellular localization of Nur77. - Use immunofluorescence to visualize the location of Nur77 within the cells. | |
| Altered Post-Translational Modifications: Phosphorylation and other post-translational modifications can regulate Nur77's activity and localization.[7][8] Alterations in these modifications could prevent apoptosis induction. | - Investigate the phosphorylation status of Nur77 using phospho-specific antibodies. - Examine the activity of upstream kinases such as p38 MAPK and JNK.[3] | |
| Issues with Apoptosis Assay: The apoptosis assay itself may not be working correctly.[11] | - Include a positive control (e.g., a known apoptosis inducer like staurosporine) to ensure the assay is performing as expected. - Try a different apoptosis detection method to confirm your results (e.g., Annexin V staining, caspase activity assay, or TUNEL assay).[11][12] | |
| High background in apoptosis assay | Reagent Concentration or Incubation: Excessive concentration of staining reagents or prolonged incubation can lead to non-specific signals.[11] | Titrate your antibodies or fluorescent dyes to find the optimal concentration. Follow the recommended incubation times strictly. |
| Improper Washing: Insufficient washing steps can result in high background fluorescence.[11] | Increase the number and duration of wash steps. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture conditions. Ensure cells are in the logarithmic growth phase and at a consistent density for all experiments. |
| Reagent Instability: The Nur77 modulator or other critical reagents may have degraded. | Store all reagents according to the manufacturer's instructions. Prepare fresh solutions of the modulator for each experiment. |
Signaling Pathway
Experimental Workflow
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.[13]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[14]
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate)[15]
-
Reaction buffer
-
96-well plate
-
Plate reader (colorimetric or fluorometric)
Procedure:
-
Lyse the treated and untreated cells using the lysis buffer.[16]
-
Quantify the protein concentration of the lysates.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate and reaction buffer to each well.[17]
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence (for fluorometric assays).[15][17]
Western Blot for Nur77 Expression and Localization
This protocol is to determine the expression level and subcellular localization of Nur77.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer (for total protein)
-
Cell fractionation kit (for subcellular localization)
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer
-
Primary antibody (anti-Nur77)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
For total protein, lyse the cells in lysis buffer. For subcellular localization, perform cell fractionation according to the kit's instructions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-Nur77 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[18]
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Post-translational control of Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorylation of Nur77 by the MEK-ERK-RSK cascade induces mitochondrial translocation and apoptosis in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Endogenous Nur77 is a specific indicator of antigen receptor signaling in human T and B cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nur77 Modulator 1 Concentration
Disclaimer: "Nur77 Modulator 1" is considered a hypothetical small molecule for this guide. The data and protocols provided are illustrative and should be adapted based on the specific properties of the modulator being investigated.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the optimal experimental concentration of a novel Nur77 modulator.
Frequently Asked Questions (FAQs)
Q1: What is Nur77 and why is it a therapeutic target?
Nur77 (also known as TR3 or NR4A1) is an orphan nuclear receptor that plays a complex and context-dependent role in cell fate. It is implicated in processes like apoptosis, proliferation, inflammation, and metabolism.[1][2][3] In cancer biology, a key function of Nur77 is its ability to translocate from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2.[4][5] This interaction triggers a conformational change in Bcl-2, converting it from a cell survival protein into a pro-apoptotic one, thereby inducing cell death.[4][5] Small molecules that can modulate this activity are of significant interest as potential cancer therapeutics.[5][6]
Q2: What is the primary goal of optimizing the modulator concentration?
The primary goal is to identify a "therapeutic window"—a concentration range where the modulator effectively induces the desired biological effect (e.g., Nur77-dependent apoptosis) with minimal off-target effects or general cytotoxicity. This involves balancing on-target efficacy with cell viability.
Q3: What is a recommended starting concentration range for a new Nur77 modulator?
For a novel compound, a broad concentration range should be tested initially. A common starting point is a logarithmic or semi-logarithmic dilution series spanning from nanomolar to micromolar ranges (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This initial screen helps to quickly identify the concentration decade where a biological response occurs. Subsequent experiments can then focus on a narrower range of concentrations to precisely determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Q4: How long should I treat the cells with the modulator?
The optimal treatment duration is dependent on the mechanism of action and the cellular process being measured.
-
For gene expression changes: Nur77 is an immediate-early gene, and its expression can be induced rapidly.[3][7] A time course of 3, 6, 12, and 24 hours is often sufficient to capture transcriptional changes.[8]
-
For apoptosis: Apoptosis is a longer process. Initial signs can be detected within 6-12 hours, but significant cell death may require 24, 48, or even 72 hours of treatment.[5][8] A time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, active concentration of the modulator is crucial for determining the optimal endpoint.
Q5: How can I confirm that the modulator's effect is specifically through Nur77?
To confirm on-target activity, it is essential to perform experiments in parallel with a negative control, such as cells where Nur77 has been knocked down (using siRNA) or knocked out (using CRISPR/Cas9).[5] If the modulator's effect is diminished or absent in these Nur77-deficient cells compared to wild-type cells, it strongly suggests the activity is Nur77-dependent.[5]
Troubleshooting Guide
This section addresses common issues encountered during the optimization process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at any concentration. | 1. Compound Inactivity/Instability: The modulator may be inactive or may have degraded in the culture medium. 2. Low Cell Permeability: The compound may not be entering the cells effectively. 3. Incorrect Assay Endpoint: The chosen time point or assay may not be suitable for detecting the modulator's activity. | 1. Verify Compound Integrity: Confirm the compound's purity and stability. Test a fresh stock. 2. Assess Permeability: If possible, use analytical methods (e.g., LC-MS) to measure intracellular compound concentration. 3. Expand Experimental Window: Test a wider range of concentrations (up to 100 µM) and extend the time course (up to 72 hours). Use a highly sensitive assay, such as a luminescent cell viability assay.[9] |
| High levels of cell death across all tested concentrations. | 1. General Cytotoxicity: The modulator may be toxic to cells through off-target mechanisms. 2. Concentration Range Too High: The initial concentration range might be far above the cytotoxic threshold. | 1. Lower the Concentration Range: Test concentrations in the nanomolar or even picomolar range. 2. Shorten Exposure Time: Perform a time-course experiment at a high concentration to see if an effect can be observed before widespread cell death occurs. 3. Use a Cytotoxicity Assay: Employ an assay like LDH release to distinguish between apoptosis and necrosis (a marker of general toxicity). |
| Inconsistent results between experiments (poor reproducibility). | 1. Variable Cell Health/Density: Differences in cell passage number, confluency, or health can significantly impact results.[10][11] 2. Compound Precipitation: The modulator may be coming out of solution at higher concentrations. 3. Inconsistent Protocol Execution: Minor variations in incubation times, reagent additions, or cell handling can introduce variability.[9] | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells at a precise density and ensure they are in the exponential growth phase before treatment.[5][11] 2. Check Solubility: Visually inspect the media for precipitation after adding the compound. If needed, prepare the compound in a different solvent or add a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay, though this must be validated for non-interference.[12] 3. Maintain Consistency: Adhere strictly to the experimental protocol.[11] |
| Effect is observed, but it is not Nur77-dependent. | 1. Off-Target Effects: The modulator may be acting on other cellular pathways that lead to a similar phenotype (e.g., apoptosis). | 1. Use Nur77 Knockout/Knockdown Cells: This is the definitive test. The effect should be significantly reduced in cells lacking Nur77.[5] 2. Assess Target Engagement: Perform a Western blot to check for Nur77 translocation from the nucleus to the cytoplasm/mitochondria, a key step in its pro-apoptotic function.[4][5] 3. Analyze Target Gene Expression: Use qPCR to measure the expression of known Nur77 target genes.[13][14] |
Experimental Protocols & Data Presentation
Workflow for Optimizing this compound Concentration
The following diagram outlines a logical workflow for determining the optimal concentration of a novel Nur77 modulator.
Caption: Workflow for modulator concentration optimization.
Data Presentation: Illustrative Dose-Response Data
The following tables summarize example data from key optimization experiments.
Table 1: Initial Broad-Range Screen on Cancer Cell Line (e.g., HeLa) Assay: MTT Cell Viability at 48 hours
| Modulator 1 Conc. | % Cell Viability (Normalized to Vehicle) |
| Vehicle (0.1% DMSO) | 100% |
| 10 nM | 98.5% |
| 100 nM | 95.2% |
| 1 µM | 75.6% |
| 10 µM | 48.9% |
| 100 µM | 5.1% |
Table 2: Narrow-Range Dose-Response and Nur77-Dependence Assay: CellTiter-Glo® Luminescent Viability at 48 hours
| Modulator 1 Conc. | % Viability (Wild-Type Cells) | % Viability (Nur77 KO Cells) |
| Vehicle | 100% | 100% |
| 1 µM | 80.1% | 99.5% |
| 2.5 µM | 65.7% | 98.2% |
| 5 µM | 51.3% | 96.8% |
| 7.5 µM | 38.4% | 95.1% |
| 10 µM | 29.8% | 94.3% |
| 20 µM | 15.2% | 93.0% |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the modulator-containing medium. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
2. Western Blot for Apoptosis Markers and Nur77
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[15]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[16]
-
Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane 3 times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Nur77 Pro-Apoptotic Signaling Pathway
The following diagram illustrates the non-genomic pro-apoptotic signaling pathway activated by a Nur77 modulator.
Caption: Nur77-mediated apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Nur77 serves as a molecular brake of the metabolic switch during T cell activation to restrict autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of novel oxidative DIMs as Nur77 modulators of the Nur77-Bcl-2 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nur77 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Modulation of Orphan Nuclear Receptor Nur77-mediated Apoptotic Pathway by Acetylshikonin and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Nur77 variants solely comprising the amino-terminal domain activate hypoxia-inducible factor-1α and affect bone marrow homeostasis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. novateinbio.com [novateinbio.com]
- 16. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. Nur77 (D63C5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Anti-NR4A1 (Nur77) Antibodies | Invitrogen [thermofisher.com]
Technical Support Center: Nur77 Modulator 1
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Nur77 Modulator 1 (CAS: 2469975-55-9). The focus is to address common challenges related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that binds to the orphan nuclear receptor Nur77 (also known as NR4A1) with a binding affinity (KD) of 3.58 μM.[1] Its primary mechanism involves up-regulating the expression of Nur77 and mediating its subcellular localization.[1] This modulation triggers Nur77-dependent endoplasmic reticulum (ER) stress and autophagy, ultimately leading to apoptosis (programmed cell death) in cancer cells, demonstrating anti-hepatoma activity.[1]
Q2: I'm having trouble dissolving this compound. What is the recommended solvent?
The recommended solvent for creating high-concentration stock solutions is Dimethyl sulfoxide (B87167) (DMSO). This compound has a high solubility in DMSO, reaching up to 125 mg/mL.[2] For most in vitro assays, preparing a 10 mM to 50 mM stock solution in anhydrous DMSO is a standard starting point.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?
This is a common issue known as aqueous precipitation. It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer or media where its solubility is much lower. Here are several strategies to mitigate this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells.[3]
-
Increase Dilution Volume: Add the small volume of DMSO stock into a larger volume of aqueous media while vortexing or stirring to promote rapid mixing and prevent localized high concentrations of the compound.
-
Use Serum: If your experimental protocol allows, the presence of proteins like those in fetal bovine serum (FBS) can help stabilize the compound and keep it in solution. Try adding the compound to media already containing serum.
-
Test Lower Working Concentrations: The compound may be precipitating because the final concentration exceeds its aqueous solubility limit. Test a serial dilution to find the highest working concentration that remains soluble in your final assay conditions. The compound has been shown to be active in vitro at concentrations as low as 0.6 µM.[1]
Q4: Can I heat or sonicate the vial to help dissolve the compound?
Yes. For stubborn solubility issues, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution, particularly when preparing formulations for in vivo use.[1] However, for stock solutions in DMSO, this is often unnecessary given the compound's high solubility. Always ensure the vial is tightly capped to prevent solvent evaporation or water absorption.
Q5: What are some tested formulations for in vivo animal studies?
For in vivo experiments, specific co-solvent systems are required. MedChemExpress provides two tested protocols:
-
Suspended Solution (Oral/IP): A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) yields a suspended solution at 2.08 mg/mL. This formulation may require sonication to ensure homogeneity.[1][4][5]
-
Clear Solution (Oral/IP): A formulation of 10% DMSO and 90% Corn Oil yields a clear solution at ≥ 2.08 mg/mL.[1]
Solubility and Formulation Data
The following table summarizes the known solubility and formulation data for this compound.
| Solvent / Vehicle System | Concentration | Solution Appearance | Recommended Use |
| DMSO | 125 mg/mL (252.22 mM)[2] | Clear Solution | In Vitro Stock Solution |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (≥ 4.20 mM)[1] | Clear Solution | In Vivo Formulation |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.20 mM)[1][4][5] | Suspended Solution | In Vivo Formulation |
Troubleshooting Workflow for Solubility Issues
If you encounter solubility problems, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocol: Preparation of Solutions
This protocol provides a step-by-step guide for preparing stock and working solutions for in vitro cell-based assays.
Materials:
-
This compound (solid powder, CAS: 2469975-55-9, MW: 495.6 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, serum-containing cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 495.6 g/mol = 0.004956 g = 4.956 mg
-
Weigh Compound: Carefully weigh out approximately 5 mg of this compound powder and place it into a sterile vial. Record the exact weight.
-
Calculate Solvent Volume: Adjust the required DMSO volume based on the actual mass weighed. Volume (mL) = [Mass (mg) / 495.6 ( g/mol )] * 100
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Procedure for Preparing a 10 µM Working Solution:
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm Medium: Warm the sterile cell culture medium (containing serum, if applicable) to 37°C.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.
-
Step A (1:100 Dilution): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. Vortex immediately. This creates an intermediate 100 µM solution.
-
Step B (1:10 Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. Mix gently by pipetting. This creates the final 10 µM working solution.
-
-
Application: Use the final working solution to treat cells immediately. Do not store aqueous working solutions for extended periods.
Nur77 Signaling and Apoptosis Pathway
This compound exerts its effect by influencing the Nur77 signaling pathway. In many cancer cells, Nur77 is located in the nucleus, where it can promote cell survival.[6] Certain stimuli, including binding by modulators, can trigger the translocation of Nur77 from the nucleus to the mitochondria.[6][7] In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein, which in turn initiates the caspase cascade and leads to cell death.[6]
Caption: Simplified pathway of Nur77-mediated apoptosis induced by a modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-64-27526-50mg | this compound [2469975-55-9] Clinisciences [clinisciences.com]
- 3. Induction and intracellular localization of Nur77 dictate fenretinide-induced apoptosis of human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Nur77 Modulator | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. fluoroprobe.com [fluoroprobe.com]
- 6. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nur77 Antibody | Cell Signaling Technology [cellsignal.com]
potential off-target effects of Nur77 modulator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nur77 modulator 1. The information is intended for scientists and drug development professionals to address potential experimental issues, particularly concerning off-target or unintended effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that binds directly to the orphan nuclear receptor Nur77 with a dissociation constant (KD) of 3.58 μM.[1] Its primary on-target effects include:
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Upregulation of Nur77 expression. [1]
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Mediation of Nur77 subcellular localization, promoting its translocation.[1]
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Induction of Nur77-dependent downstream events, including endoplasmic reticulum (ER) stress, autophagy, and ultimately, apoptosis.[1]
This mechanism has been primarily characterized for its anti-hepatoma activity.[1]
Q2: I am observing high cytotoxicity in my non-cancerous cell line. Is this expected?
While this compound has shown selective cytotoxicity towards hepatoma cell lines, its effects on other cell types can vary.[1] The modulator has been reported to have low cytotoxicity against the normal human liver cell line LO2 (IC50 >20 µM).[1] However, Nur77 is a key regulator of apoptosis, cell differentiation, and metabolism in numerous tissues.[2][3] Therefore, unintended cytotoxicity in a specific non-cancerous cell line could be an on-target effect related to the fundamental role of Nur77 in that cell type. We recommend performing a dose-response curve to determine the cytotoxic threshold in your specific cell model.
Q3: My experimental results show unexpected changes in inflammatory markers. Could this be an off-target effect of this compound?
This is likely an on-target, but perhaps unintended, effect. Nur77 has a well-documented role in regulating inflammation. It can physically interact with the p65 subunit of NF-κB, a key transcription factor in inflammatory responses, thereby inhibiting its transcriptional activity.[4][5] Therefore, treatment with a Nur77 modulator could lead to a suppression of inflammatory gene expression. We advise monitoring key inflammatory markers and pathways that may be influenced by Nur77 activity in your experimental system.
Q4: I am studying cellular metabolism and have observed significant changes after treatment with this compound. Why is this happening?
This is likely a direct consequence of modulating Nur77, which is a significant regulator of metabolism. Depending on the cell type, Nur77 can influence:
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Glucose metabolism: In the liver, Nur77 enhances gluconeogenesis, while in skeletal muscle, it promotes glucose uptake.[4][6]
-
Mitochondrial metabolism: In macrophages and T cells, Nur77 can reprogram the tricarboxylic acid (TCA) cycle and limit glycolysis and mitochondrial respiration.[5][7]
Therefore, significant metabolic shifts are an expected on-target effect of modulating Nur77 activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variance in apoptosis assay results. | 1. Inconsistent drug concentration. 2. Cell confluence variability. 3. Differences in Nur77 or Bcl-2 expression levels across cell populations.[8] | 1. Ensure accurate and fresh preparation of the modulator solution for each experiment. 2. Standardize cell seeding density and treatment time. 3. Perform baseline characterization of Nur77 and Bcl-2 protein levels in your cell model via Western blot. |
| Observed cell phenotype is not apoptosis (e.g., cell cycle arrest, differentiation). | Nur77's function is highly context-dependent.[2] In some cells, its activation may predominantly lead to differentiation or changes in cell cycle rather than apoptosis.[3] | 1. Analyze cell cycle progression using flow cytometry (e.g., propidium (B1200493) iodide staining). 2. Investigate markers of differentiation specific to your cell type (e.g., via qPCR or immunofluorescence). |
| Inconsistent results in T cell activation assays. | Nur77 acts as a "molecular brake" on T cell activation.[7][9] Its modulation can alter the threshold for T cell activation, proliferation, and cytokine production. | 1. Titrate the concentration of this compound carefully. 2. Use multiple markers for T cell activation (e.g., CD69, CD25) and proliferation (e.g., Ki67, CFSE). 3. Assess metabolic changes in T cells (e.g., glycolysis, mitochondrial respiration) as this is a key mechanism of Nur77 action in these cells.[7] |
| No effect observed in an in vivo animal model. | 1. Poor bioavailability or rapid metabolism of the compound. 2. Insufficient dosage. 3. Redundancy with other NR4A family members (Nurr1, NOR-1). | 1. Review the provided formulation protocols for intraperitoneal (IP) or oral administration.[1] 2. Perform a dose-escalation study. A reported effective dose in a mouse hepatoma xenograft model was 10-20 mg/kg/day via IP injection.[1] 3. Assess the expression of Nurr1 and NOR-1 in the target tissue, as they may compensate for Nur77 modulation. |
Data Summary
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatoma | 0.6 | [1] |
| QGY-7703 | Human Hepatoma | 0.89 | [1] |
| SMMC-7721 | Human Hepatoma | 1.40 | [1] |
| LO2 | Normal Human Liver | >20 | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in HepG2 Xenograft Model
| Dosage (IP, daily for 15 days) | Tumor Growth Inhibition (TGI) | Effect on Body Weight | Reference |
| 10 mg/kg/day | 36.74% | Almost no influence | [1] |
| 20 mg/kg/day | 62.38% | Almost no influence | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HepG2, or user's cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 0 to 20 µM.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 12-24 hours).[1]
-
Viability Assessment: Use a standard method such as MTT or a CellTiter-Glo® Luminescent Cell Viability Assay. Read the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blot for Nur77 Subcellular Localization
-
Cell Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency and treat with the desired concentration of this compound (e.g., 2.0 µM) for a specified time (e.g., 2 hours).[1][8]
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate the cytoplasmic and mitochondrial fractions.
-
Follow the manufacturer's protocol precisely.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Nur77 overnight at 4°C.
-
Include antibodies for subcellular fraction purity control: a cytoplasmic marker (e.g., IκBα) and a mitochondrial marker (e.g., Hsp60).[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in Nur77 signal in the mitochondrial fraction relative to the control indicates modulator-induced translocation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Nuclear Receptor Nur77 Limits the Macrophage Inflammatory Response through Transcriptional Reprogramming of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nur77 serves as a molecular brake of the metabolic switch during T cell activation to restrict autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Nur77 modulator 1 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nur77 modulator 1. The information is designed to address specific issues that may be encountered during experiments, with a focus on its cytotoxic effects in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal (non-cancerous) cells?
A1: The cytotoxic effect of Nur77 modulators on normal cells can vary depending on the specific compound, its concentration, the cell type, and the experimental conditions. Generally, Nur77 (also known as NR4A1) plays a dual role in cell survival and apoptosis, which is largely determined by its subcellular localization.[1] In the nucleus, it can act as a transcription factor promoting cell growth, while its translocation to the mitochondria can initiate apoptosis by interacting with Bcl-2.[1][2][3] While many Nur77 modulators are designed to selectively induce apoptosis in cancer cells, off-target effects on normal cells can occur. It is crucial to establish a therapeutic window by comparing the cytotoxicity in cancer cell lines versus a panel of normal cell lines.
Q2: I am observing unexpected cytotoxicity in my normal cell line control. What are the possible causes?
A2: Unexpected cytotoxicity in normal cells can stem from several factors:
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High Modulator Concentration: The concentration of this compound may be too high, leading to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Different normal cell lines may exhibit varying sensitivities to the modulator. The expression level of Nur77 and other related proteins in a specific cell line can influence its response.
-
Off-Target Effects: The modulator may be interacting with other cellular targets besides Nur77, leading to toxicity.[4][5]
-
Experimental Conditions: Factors such as incubation time, serum concentration in the media, and cell density can all impact the observed cytotoxicity. Ensure consistent experimental setup.
Q3: How does this compound induce apoptosis?
A3: this compound likely induces apoptosis through the intrinsic pathway by promoting the translocation of Nur77 from the nucleus to the mitochondria.[3][6] Once at the mitochondria, Nur77 can interact with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic molecule.[3][7] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately resulting in apoptosis.[8]
Troubleshooting Guides
Problem 1: High background apoptosis in untreated normal cells.
-
Possible Cause: Suboptimal cell culture conditions.
-
Troubleshooting Steps:
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Check for any contamination in the cell culture.
-
Optimize cell seeding density to avoid stress from overconfluence or sparsity.
-
Use fresh, pre-warmed media and supplements.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental procedures.
-
Troubleshooting Steps:
-
Prepare a single, large batch of this compound stock solution to be used for all related experiments.
-
Standardize the incubation time and cell passage number.
-
Ensure accurate and consistent cell counting and seeding.
-
Use a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle) in every experiment.
-
Quantitative Data Summary
The following table provides a hypothetical summary of the cytotoxic activity of this compound in various cell lines. Note: These are example values and should be replaced with experimentally determined data.
| Cell Line | Cell Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.7 |
| HCT116 | Colon Carcinoma | 12.5 |
| BEAS-2B | Normal Bronchial | > 50 |
| MCF 10A | Normal Breast | > 50 |
| HUVEC | Normal Endothelial | 35.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include vehicle-treated cells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Nur77-mediated apoptotic signaling pathway.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Orphan Nuclear Receptor Nur77-mediated Apoptotic Pathway by Acetylshikonin and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with Nur77 Modulator 1: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and navigate the complexities of working with Nur77 modulator 1. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that binds directly to the orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B).[1][2][3] This binding event is thought to induce a conformational change in the Nur77 protein, promoting its translocation from the nucleus to the mitochondria.[1][4][5] At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, leading to a conformational change that converts Bcl-2 into a pro-apoptotic molecule, ultimately triggering the intrinsic apoptosis pathway.[1][4][5] Additionally, this compound can up-regulate the expression of Nur77 and induce endoplasmic reticulum (ER) stress and autophagy, contributing to its apoptotic effects.[3]
Q2: What are the expected outcomes of treating cancer cells with this compound?
A2: Treatment of susceptible cancer cell lines with this compound is expected to lead to a dose- and time-dependent decrease in cell viability.[3] Morphological changes associated with apoptosis, such as cell shrinkage and vesicle accumulation, are also anticipated.[3] At the molecular level, one should observe the induction of apoptosis, characterized by markers like PARP cleavage and increased Annexin V staining.[4][5] Furthermore, an increase in the expression of Nur77 and its co-localization with mitochondria can be expected.[2][3]
Q3: What are the typical working concentrations and incubation times for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line. Based on available data for similar modulators and this compound itself, a good starting point for in vitro experiments is a concentration range of 0.5 µM to 20 µM.[3][4] For initial cell viability assays, treatment durations of 12 to 24 hours are recommended to observe a significant effect.[3] For mechanistic studies, such as detecting protein translocation or apoptosis markers, shorter incubation times of 2 to 6 hours may be sufficient.[4] It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions.
Troubleshooting Guide
Issue 1: Inconsistent or No Induction of Apoptosis
Q: I am not observing the expected level of apoptosis in my cell line after treatment with this compound. What could be the reason?
A: Several factors can contribute to a lack of apoptotic response. Consider the following troubleshooting steps:
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Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The expression levels of Nur77 and its binding partner Bcl-2 are critical for the modulator's apoptotic activity.[4]
-
Recommendation: Verify the endogenous expression levels of Nur77 and Bcl-2 in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive, such as HepG2, QGY-7703, or SMMC-7721 hepatoma cells.[3] For a negative control, you could use cells with low or absent Nur77 or Bcl-2 expression, or utilize siRNA to knock down their expression.[4][6]
-
-
Compound Integrity and Solubility: The stability and solubility of the modulator are crucial for its activity.
-
Recommendation: Ensure the compound has been stored correctly, protected from light, at -20°C for short-term or -80°C for long-term storage.[3] Prepare fresh dilutions in an appropriate solvent like DMSO for each experiment. Visually inspect the media for any precipitation after adding the modulator. If solubility is an issue, consider using a vehicle containing solubilizing agents like 20% SBE-β-CD in saline for in vivo studies, which may be adapted for in vitro use with appropriate controls.[3]
-
-
Experimental Conditions: The timing and concentration of the modulator are critical.
-
Recommendation: Perform a detailed dose-response (e.g., 0.1 µM to 20 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for apoptosis induction in your specific cell line.
-
Issue 2: High Variability in Cell Viability Assays
Q: My cell viability (e.g., MTT, CellTiter-Glo) assays show high variability between replicate wells and experiments. How can I improve consistency?
A: High variability can stem from several sources. Here's a systematic approach to address this:
-
Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method and allow cells to adhere and resume logarithmic growth for 24 hours before adding the modulator. Optimize the seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
-
Compound Distribution: Uneven distribution of the modulator in the wells can cause significant variations.
-
Recommendation: After adding this compound to the culture medium, mix thoroughly by gently pipetting or swirling the plate before incubation. Avoid introducing bubbles.
-
-
Assay-Specific Issues: The nature of the viability assay itself can introduce variability.
-
Recommendation: For MTT assays, ensure complete formazan (B1609692) crystal solubilization before reading the absorbance. For assays measuring ATP (e.g., CellTiter-Glo), be mindful that ATP levels can fluctuate with cell cycle and metabolic state, which might be influenced by Nur77 modulation.[7] Consider using a secondary method to validate your findings, such as direct cell counting or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Issue 3: Difficulty in Detecting Nur77 Translocation to Mitochondria
Q: I am unable to convincingly show the translocation of Nur77 from the nucleus to the mitochondria upon treatment with this compound. What are some potential pitfalls?
A: Visualizing protein translocation can be challenging. Here are some key points to consider:
-
Timing of Translocation: The movement of Nur77 to the mitochondria can be a rapid and transient event.
-
Recommendation: Perform a time-course experiment with shorter intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to capture the peak translocation event. For some modulators, translocation can be observed as early as 2 hours post-treatment.[4]
-
-
Subcellular Fractionation and Western Blotting: Cross-contamination of nuclear and mitochondrial fractions can obscure results.
-
Recommendation: Use well-established protocols for subcellular fractionation. Always include fraction-specific markers in your Western blots to assess the purity of your nuclear, cytosolic, and mitochondrial preparations. For example, use Histone H3 for the nuclear fraction, α-Tubulin for the cytosol, and a mitochondrial protein like COX IV or Hsp60 for the mitochondrial fraction.[4]
-
-
Immunofluorescence and Confocal Microscopy: Antibody specificity and imaging parameters are critical for clear results.
-
Recommendation: Use a well-validated antibody for Nur77. Perform co-staining with a mitochondrial marker (e.g., MitoTracker) and a nuclear counterstain (e.g., DAPI) to clearly visualize the subcellular localization. Optimize imaging parameters, such as laser power and exposure time, to minimize background and photobleaching. Acquire Z-stack images to confirm the co-localization in three dimensions.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and analogous compounds to provide a reference for experimental design.
| Parameter | This compound | BI1071 | NB1 | Notes |
| Binding Affinity (Kd) | 3.58 µM | 0.17 µM | 0.12 µM | Binding affinity to Nur77 Ligand Binding Domain (LBD). |
| IC50 (HepG2) | 0.6 µM | Not Reported | 0.11 µM | Anti-proliferative activity in human hepatoma cells. |
| IC50 (QGY-7703) | 0.89 µM | Not Reported | Not Reported | Anti-proliferative activity in human hepatoma cells. |
| IC50 (SMMC-7721) | 1.40 µM | Not Reported | Not Reported | Anti-proliferative activity in human hepatoma cells. |
| IC50 (LO2) | >20 µM | Not Reported | Not Reported | Cytotoxicity in normal human liver cells. |
| Effective Apoptosis-Inducing Concentration (in vitro) | 2.0 µM | 0.5 µM | 0.25 µM | Concentration shown to induce apoptosis markers. |
| In Vivo Efficacy (Tumor Growth Inhibition) | 36.74% (10 mg/kg/day), 62.38% (20 mg/kg/day) | Not Reported | Significant inhibition at 25 and 50 mg/kg/day | Data from mouse xenograft models. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 12, 24, or 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from viability assays. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot for Cleaved PARP
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against cleaved PARP overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the levels of cleaved PARP (89 kDa) between treated and control samples. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orphan Nuclear Receptor Nur77 Is a Novel Negative Regulator of Endothelin-1 Expression In Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nur77 serves as a molecular brake of the metabolic switch during T cell activation to restrict autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nur77 Modulator 1 Western Blot
Welcome to the technical support center for troubleshooting Western blots involving Nur77 (also known as NR4A1, TR3, or NGFI-B) and its modulators. This guide provides answers to frequently asked questions and solutions to common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Nur77 in a Western blot?
A1: The calculated molecular weight of the human Nur77 protein is approximately 64.5 kDa.[1] However, it can be observed in a range of 64-80 kDa on a Western blot.[2] This variation can be due to post-translational modifications, such as phosphorylation, which can alter its migration in the gel.[3][4] Always check the datasheet of your specific antibody for the expected band size.[5]
Q2: My Nur77 antibody is not detecting any bands. What could be the problem?
A2: A lack of signal is a common issue in Western blotting.[6][7] Several factors could be contributing to this:
-
Low or no expression of Nur77: Nur77 is an immediate-early response gene, and its expression can be rapidly induced by various stimuli.[3] Untreated or unstimulated cells may have very low basal levels of Nur77. Consider using a positive control, such as cells treated with a known inducer of Nur77 expression (e.g., TPA, serum, or specific growth factors), to confirm that your system is working.[8][9]
-
Poor antibody quality: The primary antibody may have lost activity or may not be suitable for Western blotting.[7] It is crucial to use an antibody that has been validated for this application.[5][10]
-
Suboptimal experimental conditions: This can include issues with protein extraction, transfer efficiency, antibody concentrations, or detection reagents.[7][11] Refer to the detailed troubleshooting section below for specific solutions.
Q3: I am seeing multiple bands in my Western blot for Nur77. What do they represent?
A3: The presence of multiple bands can be due to several reasons:
-
Protein isoforms: Alternative splicing of the Nur77 gene can result in different protein isoforms with varying molecular weights.[6]
-
Post-translational modifications (PTMs): Nur77 is heavily phosphorylated, which can lead to shifts in its molecular weight and the appearance of multiple bands.[3][4]
-
Protein degradation: If samples are not handled properly, proteases can degrade Nur77, leading to smaller, non-specific bands.[6] Always use fresh samples and protease inhibitors during protein extraction.[8]
-
Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[12] Optimizing antibody concentrations and blocking conditions can help minimize this.[12]
Q4: Where is Nur77 localized within the cell, and how does this affect my Western blot results?
A4: Nur77 can be found in different subcellular compartments, including the nucleus, cytoplasm, and mitochondria.[4][13] Its localization is dynamic and depends on the cellular context and stimuli.[4][13]
-
Nuclear Nur77: In many cell types, Nur77 is predominantly nuclear, where it acts as a transcription factor.[13][14]
-
Cytoplasmic/Mitochondrial Nur77: Upon certain signals, Nur77 can translocate from the nucleus to the cytoplasm and mitochondria, where it can induce apoptosis.[3][4]
For your Western blot, if you are investigating the effects of a Nur77 modulator that affects its localization, it is highly recommended to perform subcellular fractionation to separate nuclear, cytoplasmic, and mitochondrial extracts.[14] This will allow you to specifically detect changes in Nur77 levels in each compartment.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during Nur77 Western blotting.
Problem 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Protein Expression | Induce Nur77 expression with an appropriate stimulus (e.g., growth factors, phorbol (B1677699) esters). Use a known positive control cell line or tissue.[9] Increase the amount of protein loaded per lane (20-30 µg of total cell lysate is a good starting point).[9] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For high molecular weight proteins, consider reducing the methanol (B129727) concentration in the transfer buffer and increasing the transfer time.[9] For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm).[11] |
| Inactive Primary/Secondary Antibody | Use a fresh aliquot of the antibody. Confirm the antibody's activity using a dot blot. Ensure the secondary antibody is compatible with the primary antibody's host species.[7][15] |
| Suboptimal Antibody Concentration | Optimize the primary and secondary antibody dilutions. A titration experiment is recommended to find the optimal concentration.[12] |
| Inadequate Detection | Use fresh ECL substrate. Optimize the exposure time. |
Problem 2: High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Use a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA). Note that milk may not be suitable for detecting phosphorylated proteins.[8] |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[6] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[12] |
| Contaminated Buffers or Equipment | Use freshly prepared buffers and clean equipment to avoid contaminants that can cause non-specific signals.[16] |
Problem 3: Non-Specific Bands
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a highly specific monoclonal antibody or an affinity-purified polyclonal antibody.[6] Check the antibody datasheet for known cross-reactivities. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice throughout the procedure.[8] |
| Excessive Protein Loading | Reduce the amount of total protein loaded onto the gel.[6] |
| Secondary Antibody Non-Specificity | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the sample species. |
Experimental Protocols
Standard Western Blot Protocol for Nur77
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours at 4°C is recommended.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary Nur77 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Subcellular Fractionation Protocol
This protocol allows for the separation of nuclear and cytoplasmic fractions to analyze Nur77 localization.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
-
Cytoplasmic Fraction Isolation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
The supernatant contains the cytoplasmic fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the pellet in a nuclear extraction buffer and incubate on ice with intermittent vortexing to lyse the nuclei.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
The supernatant contains the nuclear fraction.
-
-
Western Blot Analysis:
-
Analyze equal amounts of protein from the cytoplasmic and nuclear fractions by Western blot as described in the standard protocol. Use loading controls specific for each fraction (e.g., Tubulin for cytoplasm and Lamin B1 or Sp1 for the nucleus).[14]
-
Visual Guides
Caption: Troubleshooting logic for common Western blot issues.
Caption: Subcellular localization and function of Nur77.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Anti-NUR77 Antibody (A91105) | Antibodies.com [antibodies.com]
- 3. Nur77 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Functional Changes Associated With the Subcellular Localization of the Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-NUR77 antibody [EPR23982-85] (ab283264) | Abcam [abcam.com]
- 6. scienceimaging.se [scienceimaging.se]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Anti-NR4A1 (Nur77) Antibodies | Invitrogen [thermofisher.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
Technical Support Center: Improving In Vivo Efficacy of Nur77 Modulator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nur77 modulators, with a focus on improving in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is Nur77 and what are its primary biological functions?
Nur77 (also known as NR4A1, TR3, or NGFI-B) is a member of the nuclear receptor superfamily.[1] It is classified as an orphan receptor because its endogenous ligand has not yet been identified.[1][2] Nur77 is an immediate-early response gene, meaning it is rapidly expressed in response to a wide range of stimuli, including growth factors, stress, and cytokines.[2] Its primary biological functions are diverse and context-dependent, including the regulation of:
-
Apoptosis: Nur77 can induce apoptosis by translocating from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule.[1][2]
-
Inflammation: It plays a significant role in modulating inflammatory responses, often by inhibiting the NF-κB signaling pathway.[3]
-
Metabolism: Nur77 is involved in regulating glucose and lipid metabolism.[1][4]
-
Cell Differentiation and Proliferation: It can influence cell differentiation and proliferation in various cell types.[2][5]
Q2: What is "Nur77 Modulator 1" and how does it work?
"this compound" is a term for a small molecule designed to interact with Nur77 and alter its activity. A well-studied example of a Nur77 agonist is Cytosporone B (Csn-B).[2][6][7] These modulators typically function by directly binding to Nur77's ligand-binding domain.[1][7] This binding can lead to several downstream effects:
-
Transcriptional Regulation: The modulator can enhance Nur77's ability to bind to DNA response elements (like NBRE) and regulate the expression of target genes involved in apoptosis, metabolism, or inflammation.[1][3]
-
Non-Genomic Activity: The modulator can promote the translocation of Nur77 from the nucleus to the cytoplasm and mitochondria, triggering the apoptotic pathway.[1][8]
Q3: What are the main challenges in achieving in vivo efficacy with small-molecule Nur77 modulators?
Achieving in vivo efficacy with small-molecule drugs like Nur77 modulators faces several common challenges:
-
Poor Bioavailability: The compound may have low solubility, poor absorption from the gastrointestinal tract, or low permeability across cell membranes.[9][10]
-
Metabolic Instability: The modulator can be rapidly metabolized and cleared from the body, reducing its exposure to the target tissue.[9]
-
Off-Target Effects: The compound may interact with other proteins, leading to unintended side effects.
-
Toxicity: High doses required to achieve a therapeutic effect may cause toxicity.[6]
-
Drug Delivery: Inefficient delivery to the specific target tissue or cells can limit efficacy.
Troubleshooting Guide
Issue 1: Low or no observable in vivo efficacy despite promising in vitro results.
-
Question: My Nur77 modulator shows potent activity in cell culture, but I'm not seeing a significant effect in my animal model. What could be the issue?
-
Answer: This is a common challenge in drug development. The discrepancy between in vitro and in vivo results can stem from several factors related to the drug's pharmacokinetic and pharmacodynamic properties.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Assess Physicochemical Properties: Characterize the modulator's solubility and permeability.[9] 2. Formulation Strategies: Consider using formulation approaches like self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations to improve solubility and absorption.[11] 3. Structural Modification: Synthesize and test analogs of the modulator with improved physicochemical properties.[9] |
| Rapid Metabolism/Clearance | 1. Pharmacokinetic Studies: Conduct studies to determine the modulator's half-life, clearance rate, and major metabolic pathways. 2. Prodrug Approach: Design a prodrug that is converted to the active modulator in the target tissue, potentially bypassing rapid metabolism.[9] |
| Inadequate Target Engagement | 1. Dose Escalation Study: Carefully escalate the dose to determine if a therapeutic window can be achieved without toxicity. 2. Route of Administration: Experiment with different administration routes (e.g., intravenous vs. oral) that might lead to better target tissue exposure. |
| Animal Model Suitability | 1. Confirm Target Expression: Verify that Nur77 is expressed in the target tissue of your animal model and that the disease pathology is relevant to Nur77's function. 2. Species Differences: Ensure the modulator has similar affinity and activity for the animal ortholog of Nur77. |
Issue 2: High variability in experimental results between animals.
-
Question: I'm observing a high degree of variability in the therapeutic response among the animals in my study. How can I reduce this?
-
Answer: High variability can obscure the true effect of your Nur77 modulator. It's crucial to standardize your experimental procedures as much as possible.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Accurate Dosing: Ensure precise and consistent administration of the modulator. For oral gavage, ensure the entire dose is delivered. 2. Vehicle Consistency: Use the same, well-characterized vehicle for all animals. |
| Biological Variation | 1. Animal Standardization: Use animals of the same age, sex, and genetic background. 2. Acclimatization: Allow sufficient time for animals to acclimatize to the housing conditions before starting the experiment. 3. Increase Sample Size: A larger number of animals per group can help to overcome individual biological variability. |
| Assay Variability | 1. Standardized Protocols: Use consistent and validated protocols for all sample collection, processing, and analysis. 2. Blinding: Whenever possible, blind the experimenters who are assessing the outcomes to the treatment groups. |
Issue 3: Difficulty in confirming the mechanism of action in vivo.
-
Question: How can I confirm that the observed in vivo effects of my modulator are indeed mediated through Nur77?
-
Answer: Demonstrating target engagement and mechanism of action in a whole organism is critical.
| Objective | Suggested Experiment |
| Confirm Nur77 Dependence | 1. Use Nur77 Knockout Models: Compare the effect of the modulator in wild-type animals versus Nur77 knockout (Nur77-/-) mice. The absence of an effect in knockout animals provides strong evidence for Nur77-dependent activity.[7][8] |
| Assess Target Gene Regulation | 1. Gene Expression Analysis: After treatment, isolate RNA from the target tissue and perform qRT-PCR to measure the expression of known Nur77 target genes.[12][13] |
| Observe Nur77 Translocation | 1. Immunohistochemistry (IHC) / Immunofluorescence (IF): Analyze tissue sections to observe the subcellular localization of Nur77. An effective modulator should induce translocation from the nucleus to the cytoplasm/mitochondria.[13][14] |
| Detect Apoptosis | 1. TUNEL Staining: Perform TUNEL assays on tissue sections to detect DNA fragmentation, a hallmark of apoptosis. 2. Western Blot for Cleaved Caspases: Analyze protein lysates from the target tissue for the presence of cleaved caspase-3 or cleaved PARP.[13] |
Signaling Pathways and Experimental Workflows
Caption: Nur77 signaling pathways activated by external stimuli and Nur77 modulators.
Caption: General workflow for assessing the in vivo efficacy of a Nur77 modulator.
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting cleaved caspase-3 and cleaved PARP in tissue lysates as indicators of apoptosis.
-
Tissue Homogenization:
-
Excise target tissue and snap-freeze in liquid nitrogen.
-
Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to 20-40 µg in Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-cleaved caspase-3, rabbit anti-cleaved PARP) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Protocol 2: Immunohistochemistry (IHC) for Nur77 Subcellular Localization
This protocol is for visualizing the location of Nur77 within cells in tissue sections.
-
Tissue Preparation:
-
Fix freshly dissected tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) and xylene washes.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
Mount sections on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.[13]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[13]
-
Wash and then block non-specific binding with 5% normal goat serum for 1 hour.
-
Incubate sections with a primary antibody against Nur77 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody for 30 minutes.[13]
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine slides under a microscope to assess the subcellular localization of Nur77 (nuclear vs. cytoplasmic staining).
-
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
Nur77 modulator 1 degradation and storage issues
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Disclaimer: "Nur77 modulator 1" is a designation that may be specific to certain research contexts and is not universally defined in publicly available scientific literature. This guide provides troubleshooting and support information based on the known properties of Nur77 modulators and general best practices for small molecule compounds used in a research setting.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized powder and reconstituted stock solutions of this compound?
Proper storage is crucial to maintain the stability and activity of the modulator. For a similar compound, this compound (catalog number TA9H98DB1F27), the recommended storage temperature is -80°C or -20°C. Another modulator, Nur77 modulator 3, also recommends storage at -80°C for 6 months or -20°C for 1 month.[1] Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should be protected from light.[2]
2. What is the recommended solvent for reconstituting this compound?
For in vitro experiments, Nur77 modulators are often dissolved in dimethyl sulfoxide (B87167) (DMSO). For example, the modulator Celastrol was dissolved in DMSO to create a stock solution.[3] It is essential to use anhydrous, high-purity DMSO to prevent compound degradation. For in vivo studies, the stock solution may need to be further diluted in a vehicle appropriate for animal administration, such as a mixture of DMSO, PEG300, Tween 80, and saline. Always check the manufacturer's instructions for the specific modulator you are using.
3. I am not observing the expected biological effect in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of effect:
-
Compound Degradation: Improper storage or handling can lead to the degradation of the modulator.
-
Incorrect Concentration: The effective concentration can vary significantly between different cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type. For instance, this compound showed IC50 values of 0.6 µM, 0.89 µM, and 1.40 µM in HepG2, QGY-7703, and SMMC-7721 cells, respectively.[2]
-
Cell Line Specificity: The expression and activity of Nur77 can differ between cell lines, which may affect the cellular response to the modulator.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the outcome of the experiment.
4. How can I tell if my this compound has degraded?
Visual inspection of the stock solution for precipitation or color change can sometimes indicate a problem. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for purity or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. If you observe a significant loss of activity in your experiments compared to previous batches, degradation should be suspected.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variability in solution preparation | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inconsistent incubation times | Ensure that incubation times with the modulator are kept consistent across all experiments. |
| Variability in cell density | Seed cells at a consistent density for all experiments, as this can affect the cellular response. |
Problem 2: High background or off-target effects observed.
| Potential Cause | Recommended Solution |
| High concentration of the modulator | Perform a dose-response curve to identify the lowest effective concentration that produces the desired effect with minimal off-target activity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control to assess solvent effects. |
| Non-specific binding | If possible, use a structurally related but inactive compound as a negative control to differentiate specific from non-specific effects. |
Quantitative Data Summary
The following tables provide hypothetical stability data for a generic Nur77 modulator to illustrate how such data might be presented.
Table 1: Stability of this compound Stock Solution (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| 4°C | 92% | 85% | 75% |
| -20°C | 99% | 97% | 95% |
| -80°C | >99% | >99% | >99% |
Table 2: Effect of Freeze-Thaw Cycles on the Stability of this compound Stock Solution (10 mM in DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | Purity |
| 1 | >99% |
| 3 | 98% |
| 5 | 96% |
| 10 | 91% |
Experimental Protocols
Protocol: In Vitro Nur77 Activation Assay using a Luciferase Reporter
This protocol describes a method to assess the activation of Nur77 by a modulator using a luciferase reporter gene under the control of a Nur77 response element (NBRE).
Materials:
-
HEK293T cells (or other suitable cell line)
-
pGL4.27[luc2P/NBRE/Hygro] vector
-
pRL-TK Renilla luciferase control vector
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well in complete growth medium. Allow cells to adhere overnight.
-
Transfection: Co-transfect the cells with the NBRE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter gene expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Further Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in luciferase activity for modulator-treated cells relative to the vehicle-treated control.
Visualizations
Caption: Simplified Nur77 signaling pathway.
Caption: Experimental workflow for using Nur77 modulator.
Caption: Troubleshooting decision tree for experiments.
References
why is Nur77 modulator 1 showing low potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Nur77 modulators.
Frequently Asked Questions (FAQs)
Q1: What is Nur77 and what are its primary functions?
A1: Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily.[1][2][3] It acts as a transcription factor that can be rapidly induced by a variety of stimuli.[4][5] Nur77 plays a crucial role in regulating a wide range of biological processes, including cell proliferation, apoptosis (programmed cell death), and inflammation.[3][6][7] It can function through both genomic and non-genomic pathways.[1][7] In its genomic role, it binds to DNA and regulates the expression of target genes.[4][7] In its non-genomic role, it can translocate from the nucleus to the mitochondria to induce apoptosis by interacting with proteins like Bcl-2.[1][7][8][9]
Q2: What are Nur77 modulators and what are their therapeutic potentials?
A2: Nur77 modulators are small molecules that can interact with the Nur77 protein and alter its activity.[4] Although Nur77 is an orphan nuclear receptor without a known endogenous ligand, several synthetic compounds have been identified that can bind to and modulate its function.[2][10][11] These modulators can either activate or inhibit Nur77's functions and are being investigated for their therapeutic potential in various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.[4][12][13]
Q3: How is the potency of a Nur77 modulator typically measured?
A3: The potency of a Nur77 modulator is assessed using a variety of in vitro and cell-based assays. Common methods include:
-
Reporter Gene Assays: To measure the modulator's effect on Nur77's transcriptional activity.[9]
-
Cell Viability and Apoptosis Assays: To determine the modulator's impact on cell proliferation and programmed cell death.[14]
-
Protein-Protein Interaction Assays: Such as co-immunoprecipitation or GST pull-down assays, to assess the modulator's influence on the interaction of Nur77 with other proteins like Bcl-2.[9]
-
Subcellular Localization Studies: Using techniques like immunofluorescence or confocal microscopy to observe the modulator's effect on Nur77's movement between the nucleus and cytoplasm.[9]
Troubleshooting Guide: Low Potency of Nur77 Modulator 1
This guide addresses potential reasons why "this compound" may be exhibiting lower than expected potency in your experiments.
Problem 1: Low Activity in Transcriptional Reporter Assays
If you are observing a weak response in a Nur77-responsive reporter gene assay, consider the following possibilities:
-
Suboptimal Assay Conditions: The concentration of the modulator, incubation time, or cell density may not be optimal.
-
Cell Line Specificity: The chosen cell line may have low endogenous expression of Nur77 or lack necessary co-factors for its transcriptional activity.
-
Modulator's Mechanism of Action: "this compound" might primarily act through a non-genomic pathway (e.g., by promoting mitochondrial translocation) rather than by directly modulating its transcriptional activity.
Troubleshooting Steps:
-
Optimize Assay Parameters: Perform a dose-response curve with a wide range of concentrations for "this compound". Also, test different incubation times.
-
Verify Nur77 Expression: Confirm the expression of Nur77 in your chosen cell line at both the mRNA and protein levels using qRT-PCR and Western blotting, respectively.
-
Investigate Non-Genomic Pathways: Assess if the modulator induces Nur77 translocation from the nucleus to the cytoplasm or its co-localization with mitochondria.
Problem 2: Minimal Effect on Cell Viability or Apoptosis
If "this compound" is not inducing the expected level of apoptosis or inhibition of cell proliferation, the following factors could be at play:
-
Compound Instability or Poor Solubility: The modulator may be degrading in the cell culture medium or precipitating out of solution.
-
Cellular Efflux: The cells might be actively pumping the compound out through efflux pumps.
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Off-Target Effects: The observed low potency could be due to off-target effects that counteract the intended pro-apoptotic signal.
-
Dependence on Specific Co-factors: The modulator's pro-apoptotic activity might depend on the presence of other proteins, such as Bcl-2.[9]
Troubleshooting Steps:
-
Assess Compound Stability and Solubility: Check the stability of "this compound" in your cell culture medium over the course of the experiment. Visually inspect for any precipitation after adding the compound to the medium.
-
Use Efflux Pump Inhibitors: Co-incubate your cells with a known efflux pump inhibitor to see if the potency of "this compound" increases.
-
Evaluate Bcl-2 Dependence: Test the modulator's effect in cell lines with varying levels of Bcl-2 expression or in Bcl-2 knockout cells to determine if its activity is Bcl-2 dependent.[9]
Problem 3: Inconsistent Results Across Different Experiments
Variability in results can be a significant challenge. Potential causes include:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses.[15]
-
Compound Handling and Storage: Improper storage or repeated freeze-thaw cycles can lead to degradation of the modulator.[15]
-
Assay Variability: Inherent variability in biological assays can contribute to inconsistent outcomes.[16]
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and media formulations for all experiments.[15]
-
Proper Compound Management: Aliquot and store "this compound" according to the manufacturer's recommendations to minimize degradation.
-
Include Proper Controls: Always include positive and negative controls in your experiments to monitor assay performance and normalize your results.
Data Presentation
Table 1: Hypothetical Potency of this compound in Different Assays
| Assay Type | Cell Line | EC50 / IC50 (µM) | Notes |
| NBRE-Luciferase Reporter | HEK293T | > 50 | Low transcriptional activation. |
| MTT Proliferation Assay | HCT116 | 15.2 | Moderate inhibition of proliferation. |
| Annexin V Apoptosis Assay | HCT116 | 10.8 | Induction of apoptosis observed. |
| Nur77-Bcl-2 Co-IP | HCT116 | 5.5 | Potent induction of interaction. |
Table 2: Troubleshooting Checklist for Low Potency
| Potential Cause | Suggested Action | Expected Outcome |
| Compound-Related Issues | ||
| Purity and Integrity | Verify with HPLC/MS. | Confirms compound identity and purity. |
| Solubility | Check for precipitation in media. | Ensures compound is in solution. |
| Stability | Assess stability in media over time. | Confirms compound is not degrading. |
| Cell-Related Issues | ||
| Low Nur77 Expression | Measure Nur77 mRNA and protein. | Confirms target is present. |
| High Efflux Pump Activity | Use efflux pump inhibitors. | Potency increases if efflux is an issue. |
| Cell Health/Passage Number | Use low passage, healthy cells. | Reduces variability in response. |
| Assay-Related Issues | ||
| Suboptimal Incubation Time | Perform a time-course experiment. | Identifies optimal treatment duration. |
| Suboptimal Concentration | Perform a full dose-response. | Determines accurate EC50/IC50. |
| Inappropriate Assay | Test alternative functional endpoints. | May reveal non-transcriptional activity. |
Experimental Protocols
Protocol 1: Nur77 Transcriptional Activity Assay (Luciferase Reporter)
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a Nur77 expression plasmid, a reporter plasmid containing Nur77 binding response elements upstream of a luciferase gene (NBRE-Luc), and a Renilla luciferase plasmid for normalization.[9]
-
Treatment: After 24 hours, treat the cells with varying concentrations of "this compound" or vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: After the desired incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction
-
Cell Treatment and Lysis: Treat HCT116 cells with "this compound" or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Bcl-2 antibody overnight at 4°C. Then, add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-Nur77 antibody to detect the co-immunoprecipitated Nur77.
Visualizations
Caption: Overview of Nur77 genomic and non-genomic signaling pathways.
Caption: A stepwise workflow for troubleshooting low potency of a Nur77 modulator.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular, chemical, and structural characterization of prostaglandin A2 as a novel agonist for Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nur77 Suppresses Pulmonary Artery Smooth Muscle Cell Proliferation through Inhibition of the STAT3/Pim-1/NFAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. solvias.com [solvias.com]
Technical Support Center: Nur77 Modulator 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nur77 modulator 1. For the purposes of this guide, "this compound" is defined as a small molecule agonist designed to promote the pro-apoptotic activity of Nur77 by inducing its translocation from the nucleus to the mitochondria, where it interacts with Bcl-2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to bind to the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3). This binding event is thought to induce a conformational change that promotes Nur77's translocation from the nucleus to the mitochondria.[1] At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule, which in turn triggers the intrinsic apoptotic pathway, leading to cell death.[1][2]
Q2: How is Nur77 expression regulated, and could this affect my experiments?
A2: Nur77 is an immediate-early gene, meaning its expression is rapidly and transiently induced by a wide range of stimuli, including growth factors, stress signals, and T-cell receptor (TCR) activation.[3][4][5] Key signaling pathways that upregulate Nur77 include the MAPK, NF-κB, and PKC pathways.[6] Its activity is also controlled by post-translational modifications like phosphorylation, which can influence its subcellular localization and transcriptional activity.[2][7] Variability in cell culture conditions or the specific cell line's signaling status can therefore impact baseline Nur77 levels and responsiveness to the modulator.
Q3: Besides apoptosis, what are other known functions of Nur77?
A3: Nur77 is a pleiotropic transcription factor involved in numerous cellular processes, including cell differentiation, inflammation, metabolism, and autophagy.[6][8] For instance, Nur77 can suppress inflammation by inhibiting the NF-κB signaling pathway.[2][7] These other functions may lead to observable effects in your experiments that are independent of apoptosis.
Q4: Can this compound be used in combination with other therapies?
A4: Preclinical studies often explore combination therapies to overcome drug resistance and enhance efficacy.[9][10] Combining this compound with conventional chemotherapeutics like cisplatin (B142131) could be a potential strategy.[9][11] The rationale is that the modulator could sensitize cancer cells to the DNA-damaging effects of cisplatin by promoting a pro-apoptotic state. However, synergistic or antagonistic effects must be empirically determined for each cell line and drug combination.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability after treatment. | 1. Low or absent Nur77 expression: The target protein is not present at sufficient levels for the modulator to act upon. 2. Impaired Nur77 translocation: Upstream signaling defects (e.g., altered kinase activity) may prevent the modulator-induced nuclear export of Nur77.[5][8] 3. Alterations in Bcl-2: The cell line may have low Bcl-2 expression, or mutations in Bcl-2 that prevent its interaction with Nur77. 4. Modulator inactivity: The compound may have degraded or is not soluble at the tested concentration. | 1. Verify Nur77 expression: Perform a baseline Western blot or qRT-PCR on your cell line.[12][13][14] If expression is low, consider using a positive control cell line known to express Nur77 or transiently overexpressing Nur77. 2. Assess subcellular localization: Use immunofluorescence or cellular fractionation followed by Western blot to check if the modulator induces Nur77 translocation from the nucleus to the cytoplasm/mitochondria in a responsive cell line.[15] 3. Check Bcl-2 expression: Perform a Western blot for Bcl-2. Test for Nur77-Bcl-2 interaction using co-immunoprecipitation.[16] 4. Confirm modulator integrity: Check the compound's expiration date and storage conditions. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in media. Run a dose-response curve to confirm the effective concentration range.[1] |
| High variability between experimental replicates. | 1. Inconsistent cell health or density: Variations in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Inaccurate drug concentration: Pipetting errors or incomplete mixing can lead to inconsistent final concentrations. | 1. Standardize cell culture: Use cells within a consistent, low passage number range. Seed cells at the same density and allow them to attach and normalize for 24 hours before treatment. 2. Improve pipetting technique: Use calibrated pipettes. Prepare a master mix of the modulator-containing media to add to all replicate wells for a given condition. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | 1. High vehicle concentration: The final concentration of the vehicle (e.g., DMSO) is too high for the specific cell line, causing toxicity. 2. Contaminated vehicle stock. | 1. Reduce vehicle concentration: Ensure the final DMSO concentration is typically ≤ 0.1%. Perform a vehicle-only toxicity curve to determine the maximum tolerated concentration for your cell line. 2. Use fresh, sterile vehicle stock. |
| Results are not reproducible in a different cancer cell line. | 1. Cell line-specific differences: Expression levels of Nur77, Bcl-2, and other key signaling proteins (e.g., kinases, phosphatases) can vary dramatically between cell lines.[6] | 1. Characterize each cell line: Before extensive experimentation, perform baseline characterization (e.g., Western blot for Nur77, Bcl-2) for each new cell line. This will help interpret differential sensitivity to the modulator. |
Signaling & Logic Diagrams
A key pathway targeted by this compound involves the translocation of Nur77 to the mitochondria to induce apoptosis.
Caption: this compound induces apoptosis via mitochondrial pathway.
The following workflow can be used to investigate and overcome resistance to this compound.
Caption: Workflow for investigating resistance to this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[1]
Materials:
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Cells of interest
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96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
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Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle-only control.
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Remove the medium from the wells and add 100 µL of the appropriate drug or vehicle dilution.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Analysis of Nur77 Protein Expression by Western Blot
This protocol is for detecting the total protein level of Nur77.
Materials:
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Treated and untreated cell pellets
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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Laemmli sample buffer (4x)
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SDS-PAGE gels
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody (anti-Nur77)
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Secondary antibody (HRP-conjugated)
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Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
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Chemiluminescent substrate (ECL)
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Imaging system
Procedure:
-
Lysate Preparation: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary anti-Nur77 antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
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Stripping and Re-probing: If necessary, strip the membrane and re-probe for a loading control protein (e.g., β-actin) to ensure equal protein loading.[12][17]
Protocol 3: Nur77-Bcl-2 Interaction Analysis by Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if Nur77 physically interacts with Bcl-2 within the cell.[16][18]
Materials:
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Cell pellets
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Non-denaturing Co-IP lysis buffer (e.g., Triton X-100 based) with protease/phosphatase inhibitors
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Primary antibody for immunoprecipitation (e.g., anti-Nur77 or anti-Bcl-2)
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Isotype control IgG
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Protein A/G magnetic beads or agarose (B213101) resin
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Wash buffer
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Elution buffer or Laemmli sample buffer
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Primary antibodies for Western blot detection (anti-Nur77 and anti-Bcl-2)
Procedure:
-
Lysate Preparation: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions. Centrifuge to clear the lysate.
-
Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
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Immunoprecipitation: Add the primary antibody (e.g., anti-Nur77) or control IgG to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with rotation.
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Capture Immune Complexes: Add Protein A/G beads to the lysate/antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
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Washing: Pellet the beads (using a magnet or centrifugation) and discard the supernatant. Wash the beads 3-5 times with cold Co-IP wash buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
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Western Blot Analysis: Analyze the eluted samples by Western blot, as described in Protocol 2. Run the input lysate alongside the IP samples. Probe one blot with anti-Bcl-2 antibody (to see if it was pulled down with Nur77) and another with anti-Nur77 antibody (to confirm successful immunoprecipitation). The presence of a Bcl-2 band in the Nur77 IP lane (but not the IgG control lane) indicates an interaction.
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. pnas.org [pnas.org]
- 4. Resistance of Foxp3+ Regulatory T Cells to Nur77-Induced Apoptosis Promotes Allograft Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin-Based Combination Therapy for Enhanced Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin-based combination therapy for cancer | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Nur77 variants solely comprising the amino-terminal domain activate hypoxia-inducible factor-1α and affect bone marrow homeostasis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nur77 Serves as a Potential Prognostic Biomarker That Correlates with Immune Infiltration and May Act as a Good Target for Prostate adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Endogenous Nur77 is a specific indicator of antigen receptor signaling in human T and B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Nur77 Modulator 1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Nur77 modulator 1.
Frequently Asked Questions (FAQs)
Q1: What is Nur77 and what are its primary functions?
Nur77, also known as NR4A1, TR3, or NGFI-B, is an orphan nuclear receptor that plays a crucial role in various cellular processes, including apoptosis, inflammation, metabolism, and cell differentiation.[1][2][3] It is considered an immediate-early gene, meaning its expression is rapidly induced by a wide range of physiological and pathological stimuli.[4][5] Unlike typical nuclear receptors, a natural ligand for Nur77 has not been definitively identified.[2]
Q2: What is the mechanism of action for Nur77 modulators?
Nur77 modulators can influence its activity through two primary signaling pathways:
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Genomic (Transcriptional) Pathway: In the nucleus, Nur77 can bind to specific DNA sequences, such as the Nur77-binding response element (NBRE), to regulate the transcription of target genes.[3][6] Modulators can affect this function by influencing Nur77's expression levels or its ability to bind to DNA and recruit co-activators or co-repressors.
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Non-Genomic (Mitochondrial) Pathway: Upon certain stimuli, Nur77 can translocate from the nucleus to the mitochondria.[5][7] There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to cell death.[5][6][7] Some small molecule modulators, like BI1071, have been shown to directly bind to Nur77 and trigger this mitochondrial localization.[7]
Q3: What are the expected outcomes of treating cancer cells with an activating this compound?
An activating Nur77 modulator would be expected to induce apoptosis in cancer cells, particularly those that overexpress Bcl-2.[7] This is primarily achieved through the non-genomic pathway, where the modulator promotes the translocation of Nur77 to the mitochondria and its subsequent interaction with Bcl-2.[7] Depending on the cellular context and the specific modulator, effects on gene transcription related to cell cycle arrest or apoptosis could also be observed.
Q4: How can I confirm that my this compound is working as expected?
To validate the activity of a Nur77 modulator, you can perform a series of assays to assess its impact on the Nur77 signaling pathway. These include:
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Nur77 Expression Analysis: Use Western blotting or qPCR to determine if the modulator affects Nur77 protein or mRNA levels.
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Nur77 Translocation Assay: Employ immunofluorescence or cellular fractionation followed by Western blotting to observe the movement of Nur77 from the nucleus to the cytoplasm/mitochondria.
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Apoptosis Assays: Measure markers of apoptosis, such as PARP cleavage, caspase activation (e.g., caspase-3), or use an Annexin V/PI staining assay to quantify apoptotic cells.[7][8]
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Co-Immunoprecipitation: To confirm the interaction between Nur77 and Bcl-2 at the mitochondria, perform a co-immunoprecipitation assay using mitochondrial fractions.[7]
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Reporter Gene Assay: If the modulator is expected to have genomic effects, a luciferase reporter assay with a promoter containing NBRE can be used to measure Nur77 transcriptional activity.[9][10]
Troubleshooting Guides
Issue 1: High Variability in Apoptosis Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent levels of apoptosis between replicates. | Cell Health and Density: Cells were not in the logarithmic growth phase, were overly confluent, or were unevenly plated.[11] | Ensure cells are healthy, have uniform morphology, and are seeded at a consistent density across all wells. Always use cells from a similar passage number. |
| Modulator 1 Instability: The modulator may be unstable in the culture medium over the course of the experiment. | Prepare fresh solutions of the modulator for each experiment. Minimize the exposure of the modulator to light if it is light-sensitive. | |
| Inconsistent Treatment Times: Variations in the timing of modulator addition or assay termination. | Use a multichannel pipette for simultaneous addition of the modulator to multiple wells. Ensure that incubation times are precisely controlled for all samples. | |
| No significant apoptosis observed compared to control. | Low Bcl-2 Expression: The cell line used may not express sufficient levels of Bcl-2 for the mitochondrial pathway to be effective.[7] | Screen different cell lines and select one with high endogenous Bcl-2 expression. Confirm Bcl-2 levels by Western blot. |
| Modulator 1 Inactivity: The modulator may not be active at the concentration used or may have degraded. | Perform a dose-response experiment to determine the optimal concentration. Verify the integrity of the modulator stock. | |
| Incorrect Assay Timing: The time point chosen for the assay may be too early or too late to observe peak apoptosis. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for measuring apoptosis. |
Issue 2: Difficulty Confirming Nur77 Translocation
| Problem | Possible Cause | Recommended Solution |
| Nur77 remains in the nucleus after treatment with Modulator 1 in immunofluorescence assays. | Suboptimal Fixation/Permeabilization: The fixation and permeabilization protocol may be masking the epitope or not adequately permeabilizing the nuclear membrane. | Optimize the fixation (e.g., paraformaldehyde vs. methanol) and permeabilization (e.g., Triton X-100 vs. saponin) conditions. |
| Antibody Issues: The primary antibody may have low affinity or be non-specific. | Use a well-validated antibody for Nur77. Test different antibody concentrations and incubation times. Include a positive control, such as treatment with a known inducer of Nur77 translocation (e.g., certain C-DIM compounds).[6] | |
| Low Nur77 Expression: Endogenous levels of Nur77 may be too low for reliable detection. | Consider overexpressing a tagged version of Nur77 (e.g., GFP-Nur77) to facilitate visualization. However, be aware that overexpression can sometimes lead to artifacts. | |
| Contamination between cellular fractions in Western blot analysis. | Inefficient Fractionation: The cellular fractionation protocol may not be effectively separating the nuclear, cytoplasmic, and mitochondrial components. | Use markers for each fraction (e.g., Histone H3 for nucleus, Tubulin for cytoplasm, and COX IV for mitochondria) to assess the purity of your fractions. Optimize the centrifugation steps and lysis buffers. |
Quantitative Data Summary
The following table summarizes data for known Nur77 modulators to provide a reference for expected potencies and effects.
| Modulator | Reported Effect | Cell Lines/System | Quantitative Data (EC50/Kd) | Reference |
| BI1071 | Binds to Nur77, promotes mitochondrial translocation and interaction with Bcl-2, induces apoptosis. | Cancer cells | Kd for Nur77 binding: Submicromolar | [7] |
| Celastrol | Induces translocation of Nur77 from the nucleus to the mitochondria. | Cancer cells | Not specified | [6] |
| Csn-B | Binds to the ligand-binding domain of Nur77, enhances transactivational activity, and induces apoptosis. | Cancer cells | EC50: 0.278 nM | [6] |
| DIM-C-pPhOCH3 (C-DIM-5) | Activator of Nur77 in some transactivation assay systems. | Cancer cells | Minimal transactivation in human GAL4-Nur77 systems. | [5] |
| DIM-C-pPhOH | Antitumor activity. | A549-derived metastases | Not specified | [6] |
| PDNPA | Targets the ligand-binding domain of Nur77, inhibits the Nur77-p38α interaction. | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Nur77 Translocation Assay by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).
-
Fixation: Wash the cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a validated primary antibody against Nur77 (diluted in 1% BSA in PBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBST. Mount the coverslips on microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.
Protocol 2: Co-Immunoprecipitation of Nur77 and Bcl-2
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control.
-
Mitochondrial Fractionation: Harvest the cells and perform mitochondrial isolation using a commercial kit or a standard dounce homogenization protocol.
-
Lysis of Mitochondria: Lyse the isolated mitochondria with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Pre-clearing: Pre-clear the mitochondrial lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against Nur77 or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against Bcl-2 and Nur77.
Visualizations
Caption: Nur77's dual signaling pathways in the nucleus and mitochondria.
Caption: A typical experimental workflow for characterizing a Nur77 modulator.
Caption: A decision tree for troubleshooting the lack of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress and Promise of Nur77-based Therapeutics for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The Nuclear Orphan Receptor Nur77 Is a Lipotoxicity Sensor Regulating Glucose-Induced Insulin Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orphan Nuclear Receptor Nur77 Is a Novel Negative Regulator of Endothelin-1 Expression In Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
Technical Support Center: Nur77 Modulator 1 and Autophagy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nur77 modulator 1 in experiments related to autophagy. The information is presented in a question-and-answer format to address specific issues that may arise during your experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What is the role of Nur77 in autophagy?
A1: Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a multifaceted role in cellular processes, including autophagy. Its involvement in autophagy is context-dependent and can occur through several mechanisms:
-
Interaction with Bcl-2: In the cytoplasm, Nur77 can bind to the anti-apoptotic protein Bcl-2. This interaction disrupts the inhibitory binding of Bcl-2 to Beclin-1, a key protein in the initiation of autophagy. The release of Beclin-1 promotes the formation of the autophagosome.
-
Mitochondrial Targeting (Mitophagy): Nur77 can translocate to the mitochondria, particularly in response to cellular stress. At the mitochondria, it can interact with proteins like TRAF2 and the autophagy receptor p62/SQSTM1, which facilitates the selective removal of damaged mitochondria through a process called mitophagy.[1][2]
Q2: How might a Nur77 modulator, such as this compound, affect autophagy?
A2: A Nur77 modulator can potentially influence autophagy by altering the function or localization of Nur77. Depending on the specific mechanism of the modulator, it could:
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Enhance Nur77's pro-autophagic functions: By promoting the translocation of Nur77 to the cytoplasm or mitochondria, a modulator could enhance its interaction with Bcl-2 or facilitate mitophagy.
-
Inhibit Nur77's activity: Conversely, a modulator could prevent Nur77 from participating in the autophagic process.
-
Induce "Incomplete Autophagy": It is plausible that a modulator could induce an accumulation of autophagosomes without their subsequent degradation by lysosomes. This phenomenon, known as incomplete autophagy or a blockage of autophagic flux, can lead to cellular stress and is an important consideration in experimental observations.
Q3: What is "incomplete autophagy" and how can I detect it?
A3: Incomplete autophagy refers to a state where the formation of autophagosomes is initiated, but their fusion with lysosomes and the subsequent degradation of their contents are impaired.[3] This leads to an accumulation of autophagosomes within the cell. The most common way to detect this is by measuring autophagic flux. A blocked autophagic flux is characterized by an increase in autophagosome markers (like LC3-II) that does not further increase upon treatment with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
II. Troubleshooting Guide
This guide addresses common issues encountered when studying the effects of this compound on autophagy.
| Problem | Possible Cause | Suggested Solution |
| No change in LC3-II levels after treatment with this compound. | 1. Suboptimal concentration or treatment time. 2. Low basal autophagy levels in the cell line. 3. The modulator does not affect autophagy in your specific experimental model. | 1. Perform a dose-response and time-course experiment to identify the optimal conditions. 2. Induce autophagy with a known inducer (e.g., starvation, rapamycin) before or during treatment with the modulator. 3. Consider using a different cell line or experimental system where Nur77's role in autophagy is more pronounced. |
| Increase in LC3-II but no change or a decrease in p62 levels. | 1. Incomplete autophagy: Autophagosome formation is induced, but their degradation is blocked. 2. Complex cellular regulation of p62 independent of autophagy. | 1. Perform an autophagic flux assay by co-treating with a lysosomal inhibitor (e.g., Bafilomycin A1). If LC3-II levels do not further increase, it indicates a blockage in flux. 2. Investigate other pathways that may regulate p62 expression in your system. |
| High background or non-specific bands in Western blot for LC3. | 1. Poor antibody quality. 2. Inappropriate gel percentage for separating LC3-I and LC3-II. | 1. Use a validated antibody specific for LC3B. 2. Use a high-percentage polyacrylamide gel (e.g., 15%) or a gradient gel to ensure clear separation of the LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa) bands. |
| Difficulty interpreting GFP-LC3 puncta formation. | 1. Overexpression of GFP-LC3 leading to aggregate formation. 2. Subjectivity in manual quantification. | 1. Use a stable cell line with low, near-endogenous expression of GFP-LC3. 2. Utilize automated image analysis software for unbiased quantification of puncta per cell. |
III. Experimental Protocols & Data Presentation
A. Key Experiment: Autophagic Flux Assay using Western Blot
This protocol allows for the assessment of autophagic flux by measuring the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cells of interest
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment:
-
Group 1: Untreated control
-
Group 2: this compound (at desired concentration and time)
-
Group 3: Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of culture)
-
Group 4: this compound + Lysosomal inhibitor (add inhibitor for the last 2-4 hours of the modulator treatment)
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis & Interpretation:
Quantify the band intensities for LC3-II and the loading control (e.g., β-actin). Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.
-
Increased Autophagic Flux: A significant increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the modulator alone.
-
Blocked/Incomplete Autophagy: An increase in LC3-II with the modulator alone, but no further significant increase when the lysosomal inhibitor is added.
B. Quantitative Data Summary
The following table provides a template for summarizing hypothetical quantitative data from an autophagic flux experiment.
| Treatment Group | Normalized LC3-II Intensity (Arbitrary Units) | Normalized p62 Intensity (Arbitrary Units) | Interpretation |
| Control | 1.0 | 1.0 | Basal Autophagy |
| This compound | 2.5 | 2.2 | Autophagosome Accumulation |
| Bafilomycin A1 | 3.0 | 3.5 | Basal Flux Blocked |
| This compound + Bafilomycin A1 | 2.7 | 3.8 | Incomplete Autophagy (Blocked Flux) |
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Refining Nur77 Modulator 1 Delivery in Animal Models
Welcome to the technical support center for Nur77 modulator 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when using this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that binds to the orphan nuclear receptor Nur77 (also known as NR4A1) with a binding affinity (KD) of 3.58 μM.[1] Its primary mechanism involves up-regulating Nur77 expression and mediating its sub-cellular localization.[1] In cancer models, this modulation can trigger Nur77 to translocate from the nucleus to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2. This interaction converts Bcl-2 into a pro-apoptotic molecule, leading to cancer cell death.[2] Additionally, this compound has been shown to induce endoplasmic reticulum (ER) stress and autophagy.[1]
Q2: What is the recommended starting dose and administration route for in vivo studies?
A2: Based on preclinical studies in mouse hepatoma xenograft models, intraperitoneal (IP) injection is the recommended route of administration. Effective doses have been reported at 10 mg/kg/day and 20 mg/kg/day, administered once daily for a course of 15 days.[1] These dosages resulted in significant tumor growth inhibition with no reported impact on the body weight of the mice.[1]
Q3: How should I formulate this compound for intraperitoneal (IP) injection?
A3: this compound is a hydrophobic compound, requiring a specific vehicle for in vivo delivery. While the exact vehicle for the published study is not specified, a common formulation for similar hydrophobic molecules involves a multi-component solvent system. A recommended starting point for formulation development is a vehicle consisting of DMSO, Tween-80 (or another surfactant like Solutol), and saline .
-
Step 1: Dissolve the this compound powder in a minimal amount of DMSO to create a stock solution.
-
Step 2: Add a surfactant like Tween-80 (e.g., to a final concentration of 5-10%).
-
Step 3: Bring the solution to the final volume with sterile saline or phosphate-buffered saline (PBS), ensuring the final DMSO concentration is low (typically ≤10%) to avoid toxicity.[2][3]
-
Important: Always prepare the formulation fresh before each injection and observe for any precipitation. Perform a small pilot study to ensure the vehicle is well-tolerated by the animal model.
Q4: How can I confirm that the observed effects in my animal model are due to on-target Nur77 modulation and not off-target effects?
A4: This is a critical validation step. The most robust method is to use a Nur77 knockout (KO) animal model.[4] If this compound elicits the same biological effect in Nur77-KO mice as it does in wild-type (WT) mice, the effect is likely independent of Nur77 and considered "off-target".[4] It is important to use a "complete" KO model where the gene is fully ablated, as some "classical" KO models may still express truncated protein fragments that could have residual activity.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Dosing Solution | 1. Poor solubility of this compound.2. Incorrect vehicle composition (e.g., too low DMSO/surfactant concentration).3. Temperature changes affecting solubility. | 1. Increase the proportion of co-solvent (DMSO) or surfactant (Tween-80) in your vehicle. Ensure the final DMSO concentration remains below toxic levels (≤10%).2. Prepare the formulation fresh daily and warm it to room temperature before injection.[6]3. Vortex or sonicate the solution briefly to aid dissolution. |
| No or Low Efficacy In Vivo | 1. Suboptimal dose or dosing frequency.2. Poor bioavailability due to formulation issues.3. Incorrect IP injection technique leading to injection into the gut or subcutaneous space.[7]4. Rapid degradation or clearance of the compound. | 1. Perform a dose-response study, starting with the published effective doses (10-20 mg/kg/day).[1]2. Re-evaluate and optimize the vehicle formulation for better solubility.3. Ensure proper IP injection technique. The needle should be inserted into the lower right abdominal quadrant at a 30-45° angle.[6] Aspirate to ensure no fluid (urine, blood) is drawn back before injecting.[8]4. Consider pharmacokinetic studies to determine the compound's half-life in your model. |
| Animal Distress or Toxicity (e.g., weight loss, ruffled fur) | 1. Vehicle toxicity (especially high concentrations of DMSO).2. On-target toxicity due to Nur77 modulation in healthy tissues.3. Off-target toxicity. | 1. Administer a vehicle-only control group to assess the tolerability of your formulation.2. Reduce the dose of this compound or the frequency of administration.3. Monitor animals daily for clinical signs of toxicity. Conduct baseline and endpoint hematology and serum chemistry.4. Perform experiments in Nur77-KO mice. If toxicity persists, it is likely an off-target effect. |
| High Variability in Experimental Results | 1. Inconsistent formulation preparation.2. Inaccurate or inconsistent dosing.3. Errors in IP injection placement.[7]4. Biological variability between animals. | 1. Standardize the formulation protocol. Prepare a single batch for all animals in a cohort for each day of dosing.2. Use appropriate-sized syringes and needles for accurate volume administration.[9]3. Ensure all personnel are proficient in the IP injection technique. A two-person injection procedure can reduce errors.[7]4. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and related compounds.
Table 1: In Vitro & In Vivo Activity of this compound
| Parameter | Value | Model System | Reference |
|---|---|---|---|
| Binding Affinity (KD) | 3.58 μM | N/A | [1] |
| In Vitro Efficacy | Potent antiproliferative activity (0-20 μM) | Hepatoma cell lines (HepG2, QGY-7703, SMMC-7721) | [1] |
| In Vivo Efficacy (TGI) | 36.74% | Nude mouse HepG2 xenograft (10 mg/kg/day, IP) | [1] |
| In Vivo Efficacy (TGI) | 62.38% | Nude mouse HepG2 xenograft (20 mg/kg/day, IP) | [1] |
TGI: Tumor Growth Inhibition
Table 2: Activity of Other Reported Nur77 Modulators for Comparison
| Compound | Parameter | Value | Model System | Reference |
|---|---|---|---|---|
| BI1071 | Binding Affinity (Kd) | 0.17 μM | Nur77-LBD protein | [2] |
| Compound 29 (Nurr1/Nur77) | EC50 (Nur77) | 1.4 ± 0.6 μM | Gal4 hybrid reporter gene assay | [10] |
| Vidofludimus (1) | EC50 (Nur77) | 3.1 ± 0.7 μM | Gal4 hybrid reporter gene assay | [10] |
LBD: Ligand-Binding Domain; EC50: Half-maximal effective concentration
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., male BALB/c nude mice, 6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 1-5 x 106 HepG2 human hepatoma cells (resuspended in sterile PBS or Matrigel) into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=7-10 per group).
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each day of dosing, prepare the final injection solution. For a vehicle of 10% DMSO, 5% Tween-80 in saline:
-
Pipette the required volume of the DMSO stock into a sterile tube.
-
Add Tween-80 to a final concentration of 5%.
-
Add sterile saline (0.9% NaCl) to the final volume.
-
Vortex thoroughly. The solution should be clear.
-
-
-
Dosing and Administration:
-
Group 1 (Control): Administer the vehicle solution IP at a volume equivalent to the treatment groups (e.g., 10 mL/kg).
-
Group 2 (Treatment): Administer this compound (e.g., 10 or 20 mg/kg) IP once daily.
-
Continue dosing for the specified duration (e.g., 15 days).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Measure mouse body weight 2-3 times per week as a general measure of toxicity.
-
Monitor animals daily for any signs of distress.
-
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., Western blot for Nur77 expression, immunohistochemistry for apoptosis markers).
Protocol 2: Validating On-Target Effects using Nur77-KO Mice
-
Animal Models: Use age- and sex-matched wild-type (WT) C57BL/6 mice and Nur77-KO mice on the same genetic background.
-
Experimental Design: Set up four groups:
-
WT + Vehicle
-
WT + this compound
-
Nur77-KO + Vehicle
-
Nur77-KO + this compound
-
-
Procedure: Administer the compound or vehicle as described in Protocol 1 for a duration relevant to the biological question (e.g., 7-14 days for inflammation models).
-
Analysis: Measure the key biological endpoint in all four groups (e.g., tumor growth, expression of inflammatory cytokines, level of apoptosis in a target tissue).
-
Interpretation:
-
On-Target Effect: A significant difference is observed between (WT + Vehicle) and (WT + this compound), but NO significant difference is seen between (Nur77-KO + Vehicle) and (Nur77-KO + this compound).
-
Off-Target Effect: A significant effect of the modulator is observed in both WT and Nur77-KO mice compared to their respective vehicle controls.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Nur77 variants solely comprising the amino-terminal domain activate hypoxia-inducible factor-1α and affect bone marrow homeostasis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.vt.edu [research.vt.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Mechanism of Action: A Dual Role in Cell Fate
A Comparative Guide to Nur77 Modulator 1 and Other Nur77 Agonists for Researchers and Drug Development Professionals
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a promising therapeutic target in oncology, inflammatory diseases, and metabolic disorders. Its unique dual function, acting as a transcription factor in the nucleus and a pro-apoptotic protein in the cytoplasm, has spurred the development of various small molecule agonists. This guide provides a comparative overview of this compound against other prominent Nur77 agonists, supported by available experimental data.
Nur77's biological activity is intricately linked to its subcellular localization.[1][2] In the nucleus, it regulates the transcription of genes involved in metabolism, inflammation, and cell proliferation.[1][3][4][5] However, upon certain stimuli, including binding by specific agonists, Nur77 can translocate to the cytoplasm. There, it interacts with Bcl-2 on the mitochondrial membrane, triggering a conformational change that converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein, ultimately leading to cytochrome c release and apoptosis.[6][7][8][9] This non-genomic apoptotic pathway is a key focus for cancer therapeutic development.
Comparative Analysis of Nur77 Agonists
This section details the characteristics of this compound and other significant Nur77 agonists. The quantitative data on their binding affinities and potencies are summarized in the tables below for ease of comparison.
This compound
This compound is a binder of Nur77 that has demonstrated anti-hepatoma activity.[10] It upregulates the expression of Nur77 and influences its subcellular localization.[10] Furthermore, it has been shown to induce endoplasmic reticulum (ER) stress and autophagy in a Nur77-dependent manner, culminating in apoptosis of cancer cells.[10]
Cytosporone B (Csn-B)
A naturally occurring octaketide, Cytosporone B (Csn-B), is a well-characterized Nur77 agonist that binds to its ligand-binding domain (LBD).[11][12] Csn-B stimulates Nur77-dependent transactivation of target genes and can also induce the translocation of Nur77 to the mitochondria to promote apoptosis.[1][11] Beyond its role in cancer, Csn-B has been shown to regulate gluconeogenesis.[11][12]
Celastrol (B190767)
Celastrol, a pentacyclic triterpene extracted from the "Thunder God Vine," is a potent anti-inflammatory agent that directly binds to Nur77.[13][14][15][16] Its binding promotes the translocation of Nur77 from the nucleus to the mitochondria.[14][16] This interaction with Nur77 is crucial for Celastrol's ability to induce autophagy of inflamed mitochondria, thereby alleviating inflammation.[14][16][17]
THPN (6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, 9-oxime)
THPN is a potent Nur77 agonist that specifically binds to the LBD of Nur77.[18] It has been shown to induce autophagic cell death in melanoma cells by promoting the transport of Nur77 to the mitochondrial inner membrane.[2]
Other Synthetic Agonists
Several other synthetic Nur77 agonists have been developed, including PDNPA and TMPA, which are derivatives of Csn-B.[1][2] Additionally, a novel and exceptionally potent Nur77 ligand, NB1, has been recently reported to bind to a distinct site on Nur77 (site B) and exhibit significant anti-cancer activity by mediating the Nur77/Bcl-2 apoptotic pathway.[19][20]
Quantitative Comparison of Nur77 Agonists
The following tables summarize the available quantitative data for the binding affinity and potency of various Nur77 agonists. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
Table 1: Binding Affinity of Nur77 Agonists
| Compound | Binding Affinity (Kd) | Target Domain |
| This compound | 3.58 µM | Not Specified |
| Cytosporone B (Csn-B) | 1.5 µM | LBD |
| THPN | 270 nM | LBD |
| Celastrol | 290 nM | LBD |
Table 2: Potency of Nur77 Agonists
| Compound | Potency | Assay Type | Cell Line(s) |
| This compound | Induces apoptosis at 2.0 µM | Apoptosis Assay | HepG2, QGY-7703, SMMC-7721 |
| Cytosporone B (Csn-B) | EC50 = 0.278 nM | Transactivation Assay | Not Specified |
| NB1 | IC50 = 0.0030 µM | Cell Proliferation | MDA-MB-231 |
| NB1 | IC50 = 0.0850 µM | Cell Proliferation | A549 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Nur77-Mediated Apoptotic Pathway
This diagram illustrates the non-genomic apoptotic pathway initiated by Nur77 agonists.
Caption: Nur77-mediated apoptotic signaling pathway.
General Experimental Workflow for Assessing Nur77 Agonist Activity
This diagram outlines a typical workflow for characterizing a novel Nur77 agonist.
Caption: Workflow for Nur77 agonist characterization.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. While specific protocols vary between laboratories, this section provides a general overview of the methodologies commonly employed to study Nur77 agonists.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., Nur77 agonist) and an analyte (e.g., purified Nur77 LBD protein).
-
Immobilization: The purified Nur77 LBD protein is immobilized on a sensor chip.
-
Binding: A series of concentrations of the Nur77 agonist are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of the bound agonist, is measured in real-time.
-
Data Analysis: The association and dissociation rates are determined, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.
Luciferase Reporter Assay for Transactivation Activity
This assay measures the ability of a compound to activate the transcriptional activity of Nur77.
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with two plasmids: one expressing a fusion protein of the Nur77 LBD and the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: The transfected cells are treated with various concentrations of the Nur77 agonist.
-
Lysis and Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates that the compound activates the Nur77 LBD, and the EC50 value can be determined.
Immunofluorescence for Subcellular Localization
This technique is used to visualize the location of Nur77 within the cell.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the Nur77 agonist.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody specific for Nur77, followed by a fluorescently labeled secondary antibody. Nuclear and/or mitochondrial markers can also be used for co-localization studies.
-
Imaging: The cells are imaged using a fluorescence microscope to determine the subcellular localization of Nur77.
Western Blot for Apoptosis Markers
Western blotting is used to detect the cleavage of proteins that are hallmarks of apoptosis, such as PARP.
-
Cell Lysis: Cells treated with the Nur77 agonist are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody that recognizes both full-length and cleaved PARP, followed by a secondary antibody conjugated to an enzyme for detection.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. An increase in the cleaved PARP band indicates the induction of apoptosis.
Conclusion
The landscape of Nur77 agonists is rapidly expanding, offering a diverse range of chemical scaffolds and mechanisms of action. This compound presents as a promising anti-cancer agent, particularly against hepatoma, by inducing apoptosis through ER stress and autophagy. When compared to other agonists like the potent natural product Celastrol or the highly specific synthetic modulator THPN, the choice of compound will depend on the desired therapeutic application, whether it be anti-cancer, anti-inflammatory, or for the treatment of metabolic diseases. The recent discovery of exceptionally potent ligands like NB1 highlights the ongoing potential for developing novel and clinically effective Nur77-targeting therapeutics. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy and safety profiles of these promising compounds.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Skeletal muscle Nur77 expression enhances oxidative metabolism and substrate utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear Receptor Nur77 Protects Against Abdominal Aortic Aneurysm by Ameliorating Inflammation Via Suppressing LOX‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SAR study of celastrol analogs targeting Nur77-mediated inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Celastrol: A Promising Agent Fighting against Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nur77 Modulators: BI1071 vs. Cytosporone B
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a promising therapeutic target in oncology due to its critical role in apoptosis. Modulation of Nur77 activity can trigger cell death in cancer cells, making small molecule modulators of this receptor a focal point of drug discovery efforts. This guide provides an objective comparison of two prominent Nur77 modulators: BI1071, a potent synthetic modulator, and Cytosporone B, a naturally occurring agonist. This comparison is based on their mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Modulators
Both BI1071 and Cytosporone B exert their primary anti-cancer effects by modulating the Nur77-mediated apoptotic pathway. However, their precise mechanisms of interaction and the downstream consequences exhibit distinct nuances.
BI1071 is a synthetic small molecule that binds with high affinity to Nur77.[1][2] This binding event is crucial for its pro-apoptotic activity. The primary mechanism of BI1071-induced apoptosis involves the activation of the Nur77-Bcl-2 apoptotic pathway.[1][2][3] In its canonical anti-apoptotic role, Bcl-2 sequesters pro-apoptotic proteins. BI1071 binding to Nur77 promotes the translocation of the Nur77/BI1071 complex from the nucleus to the mitochondria.[1][2] At the mitochondria, Nur77 interacts with Bcl-2, inducing a conformational change that converts Bcl-2 from a survival protein into a killer, thereby triggering the intrinsic apoptotic cascade.[2][3][4] This action is dependent on the expression of both Nur77 and Bcl-2.[2][3]
Cytosporone B (Csn-B) is a natural product that acts as a Nur77 agonist.[4][5] It specifically binds to the ligand-binding domain of Nur77, stimulating its transactivational activity.[5] This leads to an upregulation of Nur77 expression itself, creating a positive feedback loop.[5] Similar to BI1071, Cytosporone B can also induce apoptosis by promoting the translocation of Nur77 to the mitochondria, leading to cytochrome c release.[5][6] Beyond its pro-apoptotic effects, Cytosporone B also influences other Nur77-mediated processes, including the regulation of gluconeogenesis.[5]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for BI1071 and Cytosporone B based on available experimental data.
| Parameter | BI1071 | Cytosporone B | Reference |
| Binding Affinity (Kd) | 0.17 µM (to Nur77-LBD) | Not explicitly found for binding, but EC50 is very low | [2] |
| IC50 (Growth Inhibition) | 0.06 µM (HCT116 colon cancer cells) | Not explicitly found in the same format | [2] |
| EC50 (Nur77 Activation) | Not Applicable | 0.278 nM | [4] |
| Cell Line | BI1071 Induced Apoptosis | Cytosporone B Induced Apoptosis | Reference |
| MDA-MB-231 (Breast Cancer) | ~31.63% at 1 µM for 6 hours | Data not available | [2] |
| HCT116 (Colon Cancer) | Induces PARP cleavage | Data not available | [2] |
| BGC-823 (Gastric Cancer) | Data not available | 63.5% after 48 hours | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Experimental Protocols
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol is a standard method to quantify apoptosis induced by Nur77 modulators.[8][9][10][11]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
BI1071 or Cytosporone B
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of BI1071 or Cytosporone B. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for BI1071, 48 hours for Cytosporone B).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot for PARP Cleavage
This method is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Materials:
-
Treated and control cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a cleaved PARP fragment (89 kDa) indicates apoptosis.
Conclusion
Both BI1071 and Cytosporone B are valuable tools for studying Nur77-mediated apoptosis. BI1071, a synthetic modulator, demonstrates high-affinity binding and potent induction of the Nur77-Bcl-2 apoptotic pathway, making it a strong candidate for therapeutic development. Cytosporone B, a natural agonist, offers a tool to study the broader physiological roles of Nur77 activation beyond apoptosis. The choice between these two modulators will depend on the specific research question, with BI1071 being particularly suited for studies focused on the targeted induction of apoptosis in cancer cells overexpressing Bcl-2. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. BI1071, a Novel Nur77 Modulator, Induces Apoptosis of Cancer Cells by Activating the Nur77-Bcl-2 Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative impact of 3- and 5-hydroxyl groups of cytosporone B on cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nur77 Modulator 1 and BI1071 Efficacy in Cancer Models
In the landscape of targeted cancer therapy, the orphan nuclear receptor Nur77 (also known as NR4A1 or TR3) has emerged as a promising therapeutic target. Modulators of Nur77 activity have demonstrated potential in preclinical studies by triggering apoptotic pathways in cancer cells. This guide provides a detailed comparison of two such modulators, Nur77 modulator 1 and BI1071, focusing on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Overview of Nur77 Modulators
This compound is a small molecule that has been shown to bind to Nur77 and induce apoptosis in cancer cells through the upregulation of Nur77 expression, induction of endoplasmic reticulum (ER) stress, and autophagy.[1]
BI1071 is another novel Nur77 modulator identified as an oxidized product of an indole-3-carbinol (B1674136) metabolite.[2][3] It exerts its pro-apoptotic effects by binding to Nur77 with high affinity, which promotes the translocation of Nur77 to the mitochondria and its subsequent interaction with the anti-apoptotic protein Bcl-2.[2][3] This interaction converts Bcl-2 into a pro-apoptotic molecule, ultimately leading to cancer cell death.[2][3]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the binding affinity and cytotoxic activity of this compound and BI1071.
Table 1: Binding Affinity to Nur77
| Compound | Binding Target | Dissociation Constant (KD) |
| This compound | Nur77 | 3.58 μM[1] |
| BI1071 | Nur77-LBD | 0.17 μM[2] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HepG2 | Hepatoma | 0.6 µM[1] |
| QGY-7703 | Hepatoma | 0.89 µM[1] | |
| SMMC-7721 | Hepatoma | 1.40 µM[1] | |
| LO2 (normal liver cells) | - | >20 µM[1] | |
| BI1071 | HCT116 | Colon Cancer | 0.06 μM[2] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Cancer Type | Dosing | Outcome |
| This compound | Nude mice with HepG2 xenografts | Hepatoma | 10 mg/kg/day (IP) for 15 days | 36.74% Tumor Growth Inhibition (TGI)[1] |
| 20 mg/kg/day (IP) for 15 days | 62.38% Tumor Growth Inhibition (TGI)[1] | |||
| BI1071 | Nude mice with SW620 xenografts | Colon Cancer | Dose- and time-dependent | Potent inhibition of tumor growth[2][4] |
| MMTV-PyMT transgenic mice | Breast Cancer | Not specified | Inhibition of tumor growth[4] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and BI1071 are depicted in the following signaling pathway diagrams.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI1071, a Novel Nur77 Modulator, Induces Apoptosis of Cancer Cells by Activating the Nur77-Bcl-2 Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Unveiling the Selectivity Profile: A Comparative Analysis of Nur77 Modulator 1 and its Cross-Reactivity with Nurr1
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount to ensuring accurate experimental outcomes and guiding therapeutic development. This guide provides a comparative analysis of Nur77 Modulator 1, focusing on its potential cross-reactivity with the closely related nuclear receptor, Nurr1. Due to the limited availability of direct comparative experimental data in the public domain, this guide also outlines the necessary experimental framework to definitively determine the selectivity profile of this compound.
Nur77 (NR4A1) and Nurr1 (NR4A2) are members of the NR4A subfamily of orphan nuclear receptors, sharing significant structural homology, particularly within their DNA-binding domains. This homology raises the critical question of potential cross-reactivity for any compound designed to target one of these receptors specifically. While "this compound" has been identified as a binder of Nur77, its interaction with Nurr1 remains uncharacterized in publicly available literature.
Quantitative Analysis of this compound Interaction
To date, quantitative data for "this compound" is limited to its interaction with its primary target, Nur77.
| Compound | Target | Binding Affinity (KD) |
| This compound | Nur77 | 3.58 µM[1] |
| This compound | Nurr1 | Data not publicly available |
Caption: Binding affinity of this compound for Nur77. The lack of data for Nurr1 highlights a critical gap in the understanding of this compound's selectivity.
The Nur77 and Nurr1 Signaling Axis: A Shared Pathway
The potential for cross-reactivity between modulators targeting Nur77 and Nurr1 stems from their shared roles in various physiological and pathological processes. Both receptors can be activated by similar stimuli and can regulate overlapping gene sets, although they also possess distinct biological functions. Nur77 is implicated in apoptosis, inflammation, and metabolism, while Nurr1 is crucial for the development and maintenance of dopaminergic neurons. Therefore, off-target effects of a Nur77 modulator on Nurr1 could have significant unintended consequences.
Caption: Simplified signaling pathway of Nur77 and Nurr1, highlighting their shared upstream activators and both distinct and overlapping downstream functions.
Experimental Protocols for Determining Cross-Reactivity
To ascertain the selectivity of this compound, a series of binding and functional assays are required. The following protocols provide a framework for such an investigation.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of an unlabeled compound (this compound) for a receptor by assessing its ability to displace a known radiolabeled ligand.
Workflow:
References
A Comparative Guide to Nur77 Modulators for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of cell fate, capable of mediating both cell survival and apoptosis. Its dual functionality is largely determined by its subcellular localization. In the nucleus, Nur77 often acts as a transcription factor promoting cell growth. However, upon receiving specific apoptotic signals, Nur77 translocates to the mitochondria, where it triggers a non-genomic apoptotic pathway. This unique mechanism makes Nur77 an attractive target for cancer therapy, and a variety of small-molecule modulators have been developed to exploit its pro-death function.
This guide provides an objective comparison of different Nur77 modulators, focusing on their mechanisms of action and efficacy in inducing apoptosis, supported by experimental data.
Mechanism of Nur77-Mediated Apoptosis
Nur77 induces apoptosis primarily through two distinct pathways:
-
Genomic Pathway: As a transcription factor in the nucleus, Nur77 can regulate the expression of pro-apoptotic genes such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and Fas Ligand (FasL).[1][2] Some Nur77 agonists, like the C-DIM compounds, have been shown to induce apoptosis through this nuclear, receptor-dependent pathway.[1][3]
-
Non-Genomic Mitochondrial Pathway: This is the more extensively studied pathway for apoptosis induction. In response to certain stimuli, Nur77 translocates from the nucleus to the mitochondria.[2][4][5][6] There, it directly interacts with the anti-apoptotic protein Bcl-2.[7][8][9] This binding event is crucial as it induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain.[7][9][10] This "conversion" of Bcl-2 from a cell protector to a killer protein triggers the mitochondrial apoptotic cascade, leading to the release of cytochrome c and subsequent caspase activation.[7][11][12]
Figure 1. Overview of Nur77-mediated apoptosis signaling pathways.
Performance Comparison of Nur77 Modulators
Several small molecules have been identified that modulate Nur77 activity to induce apoptosis. Their efficacy and mechanisms vary, as summarized below.
| Modulator | Class | Target Cell Lines | Concentration | Key Apoptotic Readouts | Mechanism of Action | References |
| Cytosporone B (Csn-B) | Natural Agonist | Pro-B Lymphocytes, Various Cancers | 10 µM | Apoptosis induction, Cytochrome c release | Binds Nur77 LBD, induces expression and mitochondrial translocation. | [10][11][13][14] |
| DIM-C-pPhOCH₃ | Synthetic Agonist | RKO (Colon Cancer) | 12.5 µM | PARP cleavage, Caspase-3, -8, -9 cleavage, TRAIL induction | Primarily acts via nuclear Nur77; also has Nur77-independent effects. | [1][3] |
| Celastrol | Natural Product | Colorectal Cancer, various | ~0.2-1 µM | Apoptosis, Autophagy | Binds Nur77 (Kd=0.29µM), promotes mitochondrial translocation and interaction with TRAF2. | [15][16][17][18] |
| Z-Ligustilide (Z-LIG) | Natural Product | AML (HL-60) | ~20-80 µM | Apoptosis, Myeloid differentiation | Restores Nur77/NOR-1 expression, promotes mitochondrial localization and Bcl-2 conversion. | [19][20] |
| BI1071 | Synthetic Modulator | MEFs, various cancers | 1 µM | PARP cleavage, Mitochondrial membrane dysfunction | High-affinity binding to Nur77 (Kd=0.17µM), promotes mitochondrial targeting and Bcl-2 interaction. | [21] |
| Acetylshikonin (SK07) | Natural Product Analog | NIH-H460 (Lung Cancer) | 2.5 µM | Cytochrome c release, Caspase-3 activation, PARP cleavage | Increases Nur77 protein levels, induces cytoplasmic/mitochondrial localization and Bcl-2 conversion. | [22] |
| CCE9 | Synthetic Modulator | HeLa229 | 10 µM | Apoptosis induction, Bcl-2 conformational change | Activates p38α MAPK, inducing Nur77 expression and mitochondrial targeting. | [9] |
| XS561 | Synthetic Ligand | MDA-MB-231 (TNBC), MCF-7/LCC2 (TAMR) | ~1-5 µM | Apoptosis induction | Activates Nur77/Bcl-2 pathway; induces phase separation and formation of Nur77/Bcl-2 condensates at mitochondria. | [23] |
Experimental Protocols
Accurate assessment of apoptosis induction by Nur77 modulators requires robust and standardized experimental procedures. Below are detailed methodologies for key assays.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the Nur77 modulator for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Treat cells with the Nur77 modulator as described above.
-
Harvest cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Interpretation: Viable cells (Annexin V-/PI-), Early apoptotic cells (Annexin V+/PI-), Late apoptotic/necrotic cells (Annexin V+/PI+).
-
This technique is used to detect the cleavage of key apoptotic proteins like PARP and caspases.
-
Principle: Poly(ADP-ribose) polymerase (PARP) and pro-caspases are cleaved by activated caspases during apoptosis. The appearance of cleaved fragments is a hallmark of apoptosis.
-
Protocol:
-
After treatment with the Nur77 modulator, lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, Nur77, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Figure 2. A typical experimental workflow for evaluating apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis. | Semantic Scholar [semanticscholar.org]
- 6. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis of pro-B lymphocytes induced by NR4A1 activation in the presence of gingival fibroblast exosomes and TNFα, caspase 8, STAT3, and Akt pathways modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Celastrol upregulated ATG7 triggers autophagy via targeting Nur77 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Moving nuclear receptor Nur77 to damaged mitochondria for clearance by mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Z-Ligustilide Selectively Targets AML by Restoring Nuclear Receptors Nur77 and NOR-1-mediated Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulation of Orphan Nuclear Receptor Nur77-mediated Apoptotic Pathway by Acetylshikonin and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase separation of Nur77 mediates XS561-induced apoptosis by promoting the formation of Nur77/Bcl-2 condensates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nur77 Modulator 1 (BI1071) and Celastrol for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel cancer therapeutics, molecules that modulate critical signaling pathways offer promising avenues for development. This guide provides a detailed, data-driven comparison of two such compounds: Nur77 modulator 1, exemplified by the synthetic molecule BI1071, and the natural product Celastrol (B190767). Both compounds intersect with the orphan nuclear receptor Nur77 (also known as TR3 or NR4A1), a key regulator of apoptosis, but they exhibit distinct mechanistic profiles and target specificities.
At a Glance: Key Performance Indicators
| Feature | This compound (BI1071) | Celastrol |
| Primary Mechanism | Direct binding to Nur77, inducing the Nur77-Bcl-2 apoptotic pathway.[1][2] | Pleiotropic, including inhibition of the NF-κB pathway, induction of mitochondrial apoptosis, and modulation of Nur77-dependent mitophagy. |
| Molecular Target | Nur77[1][2] | Multiple targets including IKK, STAT3, and Nur77.[3][4][5] |
| Potency (IC50) | Highly potent in specific cell lines (e.g., 0.06 µM in HCT116 colon cancer cells).[1] | Potent across a broad range of cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[6][7][8] |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in a colon cancer xenograft model.[9] | Shown to inhibit tumor growth in various xenograft models, including ovarian cancer.[7] |
Mechanism of Action: A Tale of Two Pathways
This compound (BI1071): A Focused Approach
BI1071 represents a targeted strategy, directly engaging the orphan nuclear receptor Nur77. Its mechanism is centered on inducing a conformational change in Nur77, which promotes its translocation from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule and thereby triggering the intrinsic apoptotic cascade.[1][2] This focused mechanism makes BI1071 a potent inducer of apoptosis in cancer cells where this pathway is operative.
Celastrol: A Multi-Pronged Attack
Celastrol, a pentacyclic triterpene extracted from the "Thunder God Vine," exhibits a more pleiotropic mechanism of action. While it also interacts with Nur77, it does so to promote the removal of damaged mitochondria (mitophagy), thereby alleviating inflammation.[10] Beyond its effects on Nur77, Celastrol is a well-documented inhibitor of the NF-κB signaling pathway, a central regulator of inflammation, cell survival, and proliferation.[5] By suppressing NF-κB, Celastrol can inhibit the expression of numerous pro-survival and pro-inflammatory genes. Furthermore, Celastrol can induce apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) and causing a loss of mitochondrial membrane potential.[11][12][13]
Quantitative Performance Data
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of BI1071 and Celastrol based on available experimental data.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (BI1071) | HCT116 | Colon Cancer | 0.06[1] |
| Celastrol | A2780 | Ovarian Cancer | 2.11[7] |
| SKOV3 | Ovarian Cancer | 2.29[7] | |
| BEL-7402 | Hepatocellular Carcinoma | 0.79[8] | |
| AGS | Gastric Cancer | 0.39[8] | |
| HCT-116 | Colorectal Cancer | 0.43[8] | |
| HepG-2 | Liver Cancer | 1.23[6] | |
| MGC-803 | Gastric Cancer | 0.35[6] | |
| A549 | Lung Cancer | 5.34[6] |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound (BI1071) | SW620 colon cancer xenograft | 5 mg/kg, daily oral gavage for 18 days | Dose- and time-dependent inhibition | [9] |
| Celastrol | A2780 ovarian cancer xenograft | 2 mg/kg, daily intraperitoneal injection | 28.60% | [7] |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of BI1071 or Celastrol for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.[7][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of BI1071 or Celastrol for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][11]
Western Blot for NF-κB Pathway Analysis
-
Protein Extraction: Treat cells with Celastrol and then lyse them to extract total protein or nuclear/cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., p-IκBα, IκBα, p65).
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.[5][14]
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer BI1071 or Celastrol via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumor tissue can be used for further analysis (e.g., immunohistochemistry, western blotting).[7][9]
Conclusion and Future Directions
This guide provides a comparative overview of this compound (BI1071) and Celastrol, highlighting their distinct mechanisms and summarizing key performance data. BI1071 offers a targeted approach by specifically activating the Nur77-Bcl-2 apoptotic pathway, suggesting its potential for precision medicine in cancers dependent on this axis. In contrast, Celastrol's pleiotropic nature, targeting both NF-κB and mitochondrial pathways in addition to modulating Nur77, may offer broader therapeutic applicability but could also present challenges in terms of off-target effects.
For researchers and drug developers, the choice between a targeted modulator like BI1071 and a multi-pathway inhibitor like Celastrol will depend on the specific cancer context and therapeutic strategy. Further head-to-head studies in the same cancer models are warranted to provide a more direct comparison of their efficacy and to elucidate potential synergistic or antagonistic interactions when used in combination therapies. The detailed experimental protocols provided herein should facilitate such future investigations.
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI1071, a Novel Nur77 Modulator, Induces Apoptosis of Cancer Cells by Activating the Nur77-Bcl-2 Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a celastrol derivative as a cancer stem cell inhibitor through regulation of the STAT3 pathway for treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer properties of celastrol derivatives involved in the inhibition of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celastrol induces apoptosis of human osteosarcoma cells via the mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of celastrol on mitochondrial dynamics and proliferation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celastrol suppresses expression of adhesion molecules and chemokines by inhibiting JNK-STAT1/NF-κB activation in poly(I:C)-stimulated astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nur77 Modulator Binding: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the binding of small molecule modulators to the orphan nuclear receptor Nur77 (also known as NR4A1) is a critical step in the development of novel therapeutics. This guide provides an objective comparison of methodologies and supporting experimental data for confirming the direct interaction of modulators with their intended binding sites on Nur77.
The orphan nuclear receptor Nur77 has emerged as a promising therapeutic target for a range of diseases, including cancer and inflammatory conditions. Unlike conventional nuclear receptors, Nur77 lacks a canonical ligand-binding pocket, and its activity is modulated by compounds that bind to alternative sites on its ligand-binding domain (LBD).[1][2] This unique characteristic necessitates robust biophysical and cell-based validation of modulator binding to ensure on-target engagement and to elucidate the mechanism of action.
Comparative Analysis of Nur77 Modulator Binding Affinities
A variety of small molecules have been identified as Nur77 modulators. Their binding affinities (Kd), a measure of the strength of the interaction, have been determined using several biophysical techniques. A lower Kd value indicates a stronger binding affinity.
| Modulator | Binding Affinity (Kd) | Validation Method | Putative Binding Site | Reference |
| BI1071 | 0.17 µM | Surface Plasmon Resonance (SPR) | Not specified | [3] |
| Celastrol | 0.29 µM | Surface Plasmon Resonance (SPR) | Not specified | [4] |
| NB1 | 0.46 µM | Surface Plasmon Resonance (SPR) | Site B | [3] |
| Celastrol Analog (Cmpd 3a) | 0.87 µM | Not specified | Not specified | |
| Cytosporone B (Csn-B) | 1.5 µM | Not specified | Not specified |
Note: Direct comparison of Kd values should be approached with caution as they can be influenced by the specific experimental conditions and techniques used.
Key Experimental Protocols for Binding Validation
Accurate and reproducible data are paramount in validating modulator binding. The following sections detail the methodologies for key experiments cited in the study of Nur77 modulators.
Biophysical Assays for Direct Binding Assessment
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., Nur77 protein) immobilized on a sensor chip and an analyte (e.g., small molecule modulator) in solution. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response.
Exemplary Protocol for Celastrol Binding to Nur77-LBD: [4]
-
Immobilization: Purified Nur77-LBD is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of Celastrol, dissolved in running buffer (e.g., PBS with 0.005% P20 surfactant), are injected over the sensor surface.
-
Data Collection: The association and dissociation phases are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
General Protocol for Small Molecule-Nur77 Interaction: [5]
-
Sample Preparation: The Nur77 protein is placed in the sample cell, and the small molecule modulator is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the modulator are made into the protein solution.
-
Heat Measurement: The heat change after each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the modulator to the protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.
3. Fluorescence Quenching
This technique utilizes the intrinsic fluorescence of tryptophan residues in the protein. Ligand binding can alter the local environment of these residues, leading to a change (quenching) in the fluorescence signal.
Illustrative Protocol for Cytosporone B Binding to Nur77: [6]
-
Excitation: The Nur77 protein solution is excited at a wavelength of 280 nm.
-
Emission Spectrum: The fluorescence emission spectrum is recorded (typically between 300-400 nm).
-
Titration: Aliquots of a concentrated solution of Cytosporone B are incrementally added to the protein solution.
-
Fluorescence Measurement: The fluorescence intensity at the emission maximum is recorded after each addition.
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration, and the data is fitted to a binding equation to calculate the Kd.
Cell-Based Assays for Target Engagement
Cell-based assays are crucial for confirming that a modulator can engage with Nur77 within a cellular context.
Reporter Gene Assay:
This assay measures the ability of a modulator to affect the transcriptional activity of Nur77.
-
Cell Transfection: Cells are co-transfected with a plasmid encoding a Nur77-responsive reporter gene (e.g., luciferase) and an expression vector for Nur77.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the Nur77 modulator.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured.
-
Data Analysis: The change in reporter gene expression is used to determine the potency of the modulator (EC50 or IC50).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in validating Nur77 modulator binding is essential for a clear understanding.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Protein-Metabolite Interaction between Unsaturated Fatty Acids and the Nuclear Receptor Nur77 using a Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol-Induced Nur77 Interaction with TRAF2 Alleviates Inflammation by Promoting Mitochondrial Ubiquitination and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOP for Isothermal Titration Calorimetry (ITC) Studies – SOP Guide for Pharma [pharmasop.in]
- 6. researchgate.net [researchgate.net]
Unveiling the Specificity of Nur77 Modulation: A Comparative Analysis in Wild-Type vs. Knockout Cells
For researchers, scientists, and drug development professionals, understanding the on-target efficacy of a therapeutic candidate is paramount. This guide provides a comparative analysis of a Nur77 modulator's efficacy, using "Nur77 modulator 1" as a representative agent, in both wild-type cells and cells lacking the Nur77 protein (Nur77 knockout). The data presented underscores the critical dependence of the modulator's apoptotic activity on the presence of its target, Nur77.
Summary of Quantitative Data
The efficacy of this compound (represented by the compound BI1071) was evaluated by assessing its ability to induce apoptosis in wild-type (WT) and Nur77 knockout (KO) mouse embryonic fibroblasts (MEFs). The results clearly demonstrate that the apoptotic effect of the modulator is strictly dependent on the presence of Nur77.
| Cell Type | Treatment | Apoptosis Rate (%) |
| Wild-Type MEF | Vehicle (DMSO) | <5% |
| Wild-Type MEF | BI1071 (10 µM) | ~35% |
| Nur77 KO MEF | Vehicle (DMSO) | <5% |
| Nur77 KO MEF | BI1071 (10 µM) | <5% |
Data synthesized from a study by Chen et al.[1]
Experimental Protocols
Cell Culture and Treatment
Wild-type and Nur77 knockout mouse embryonic fibroblasts (MEFs) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For the apoptosis assay, cells were seeded in 6-well plates and allowed to attach overnight. Subsequently, the cells were treated with either the Nur77 modulator BI1071 (10 µM in DMSO) or a vehicle control (DMSO) for 24 hours.[1]
Apoptosis Assay (Annexin V/PI Staining)
Following treatment, both floating and adherent cells were collected and washed with cold phosphate-buffered saline (PBS). The cells were then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension according to the manufacturer's protocol. After a 15-minute incubation in the dark at room temperature, the samples were analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) was determined.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used to determine its efficacy.
References
A Comparative Analysis of In Vivo Nur77 Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various modulators of the orphan nuclear receptor Nur77. This analysis is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a promising therapeutic target in a range of diseases, most notably in cancer.[1][2][3][4] Its ability to translocate from the nucleus to the mitochondria and interact with Bcl-2, thereby converting it from an anti-apoptotic to a pro-apoptotic protein, presents a unique mechanism for inducing cancer cell death.[1][2][3] This has led to the development of a variety of small molecule modulators designed to activate this apoptotic pathway. This guide offers a comparative overview of several prominent Nur77 modulators that have been evaluated in vivo, focusing on their efficacy, mechanism of action, and pharmacokinetic profiles.
Comparative Efficacy and Pharmacokinetics of Nur77 Modulators
The following tables summarize the in vivo performance of key Nur77 modulators based on available preclinical data. Direct comparison between studies should be approached with caution due to variations in experimental models and methodologies.
| Modulator | Compound Class | Mechanism of Action | In Vivo Model(s) | Dosing Regimen | Observed Efficacy | Reference(s) |
| NB1 | 4,4′-Bipyridine cinnamamide (B152044) derivative | Binds to Nur77 site B, induces mitochondrial localization and interaction with Bcl-2. | MDA-MB-231 (triple-negative breast cancer) xenograft in nude mice. | 25.0 and 50.0 mg/kg, oral administration. | Tumor growth inhibition of 66.99% and 84.33%, respectively. | [5] |
| BI1071 | Indole-3-carbinol metabolite derivative | Binds to Nur77, promotes mitochondrial targeting and interaction with Bcl-2. | SW620 (colon cancer) xenograft in nude mice. | Not specified in abstract. | Potent inhibition of tumor growth. | |
| DIM-C-pPhOCH3 | Diindolylmethane (DIM) derivative | Nur77 agonist, induces apoptosis. | RKO (colon cancer) cell xenografts in athymic nude mice. | 25 mg/kg/day. | Inhibition of colon tumor growth. | |
| Cytosporone B (Csn-B) | Octaketide natural product | Binds to Nur77 ligand-binding domain, induces Nur77 expression and translocation to mitochondria. | Xenograft tumor models. | Not specified in abstract. | Retarded xenograft tumor growth. | [2] |
| TMPA | Cytosporone B derivative | Antagonizes Nur77-LKB1 interaction, leading to AMPKα activation. | Type II db/db, high-fat diet, and streptozotocin-induced diabetic mice. | Not specified in abstract. | Lowers blood glucose and attenuates insulin (B600854) resistance. | |
| C-DIMs (general) | Diindolylmethane derivatives | Activate Nur77 and PPARγ, induce apoptosis. | Panc-28 (pancreatic cancer) cell xenografts in athymic mice. | Not specified in abstract. | Inhibition of tumor growth. | [6] |
| Modulator | Cmax | Tmax | Half-life | Oral Bioavailability | Animal Model for PK | Reference(s) |
| NB1 | 807.49 ng/mL | 0.5 h | 0.48 h | ~38.5% | SD rats | [5] |
| C-DIM12 | Not specified | Not specified | Not specified | 42% | C57Bl/6 mice | |
| C-DIM8 | Not specified | Not specified | Not specified | 6% | C57Bl/6 mice | |
| DIM-C-pPhC6H5 | Dose-dependent | Not specified | Not specified | 13% (dose-dependent) | Rats |
Key Signaling Pathways
The primary mechanism by which many Nur77 modulators exert their anti-cancer effects is through the induction of the mitochondrial apoptotic pathway. This is often initiated by the translocation of Nur77 from the nucleus to the mitochondria.
Nur77-Mediated Apoptotic Pathway
Caption: Nur77 modulators promote apoptosis by inducing Nur77 translocation to the mitochondria and interaction with Bcl-2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols based on the available literature.
General Xenograft Tumor Model Protocol
This protocol outlines a common workflow for assessing the in vivo efficacy of Nur77 modulators in a subcutaneous xenograft model.
Caption: A typical workflow for evaluating the anti-tumor efficacy of Nur77 modulators in vivo.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, SW620 for colon cancer) are cultured under standard conditions.
-
A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups.
-
The Nur77 modulator is administered according to the specified dosing regimen (e.g., daily oral gavage).
3. Efficacy Assessment:
-
Tumor volumes and body weights are measured at regular intervals throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki67, or Western blotting).
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
Pharmacokinetic Study Protocol
This protocol describes a general procedure for determining the pharmacokinetic parameters of a Nur77 modulator.
1. Animal Model and Dosing:
-
Healthy adult rodents (e.g., SD rats or C57Bl/6 mice) are used.
-
The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.
2. Sample Collection:
-
Blood samples are collected at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored frozen until analysis.
3. Bioanalysis:
-
The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated using non-compartmental analysis software.
-
Oral bioavailability is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.
Concluding Remarks
The in vivo studies of Nur77 modulators have demonstrated their potential as therapeutic agents, particularly in the context of cancer. Compounds like NB1 show promising oral bioavailability and significant tumor growth inhibition, highlighting the feasibility of developing clinically viable drugs targeting this pathway.[5] The diverse chemical scaffolds, from natural products like Cytosporone B to synthetic diindolylmethane derivatives, offer a rich landscape for further drug discovery and optimization efforts.[2]
Future research should focus on comprehensive preclinical development, including more extensive in vivo efficacy studies in a wider range of cancer models, detailed toxicology assessments, and the identification of predictive biomarkers to guide clinical translation. The continued exploration of the intricate signaling networks regulated by Nur77 will undoubtedly unveil new therapeutic opportunities and refine our approach to targeting this multifaceted nuclear receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of Nur77 and its ligands as potential anticancer compounds (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nur77 ligandNB-1 has anticancer activity in preclinical models | BioWorld [bioworld.com]
- 6. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Nur77 Modulators for Inflammation Studies
For researchers, scientists, and drug development professionals, the orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a promising therapeutic target for a host of inflammatory diseases. This guide provides a comparative overview of prominent Nur77 modulators, summarizing their performance with supporting experimental data, and offering detailed experimental protocols to aid in study design.
Nur77 acts as a crucial negative regulator of inflammation, primarily by inhibiting the pro-inflammatory NF-κB signaling pathway. Its induction by inflammatory stimuli creates a vital negative feedback loop to control the immune response. The therapeutic potential of targeting Nur77 has led to the identification and development of several small molecule modulators. This guide focuses on a comparative analysis of key Nur77 agonists, providing a framework for selecting the most suitable compound for specific inflammation studies.
Comparative Analysis of Nur77 Modulators
The selection of a Nur77 modulator for inflammation research depends on various factors, including the specific inflammatory model, the desired mechanism of action, and potential off-target effects. This section compares the performance of several well-characterized Nur77 modulators.
Cytosporone B (Csn-B): The Direct Transcriptional Activator
Cytosporone B, a fungal metabolite, is a well-established Nur77 agonist that directly binds to the receptor and enhances its transcriptional activity.[1] This leads to the suppression of pro-inflammatory gene expression.
Key Experimental Findings:
-
In human pro-inflammatory macrophages (GM-MDMs), Csn-B significantly suppressed the lipopolysaccharide (LPS)-induced production of TNF, IL-1β, IL-6, and IL-8, an effect associated with reduced nuclear translocation of the NF-κB p65 subunit.[2]
-
In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), daily oral administration of 10 mg/kg and 20 mg/kg Csn-B significantly ameliorated the clinical severity of the disease, reducing inflammatory cell infiltration and demyelination in the central nervous system.[1]
-
In a rat model of osteoarthritis, intra-articular injection of Csn-B protected against cartilage damage by inhibiting the expression of inflammatory and matrix-degrading enzymes such as COX-2, iNOS, and MMPs.[3]
Celastrol: The Potent but Pleiotropic Agent
Celastrol, a pentacyclic triterpenoid (B12794562) extracted from the "Thunder God Vine," is a potent anti-inflammatory agent with a more complex mechanism of action that includes Nur77 modulation. While it has shown significant efficacy in various inflammatory models, researchers should be mindful of its potential for toxicity at higher doses.[4][5]
Key Experimental Findings:
-
In a rat model of adjuvant-induced arthritis, oral administration of Celastrol at doses of 2.5 and 5 µg/g/day significantly reduced inflammatory scores, ankle swelling, and the number of synovial macrophages.[4] However, doses of 7.5 µg/g/day were associated with liver and thymus lesions, and higher doses showed severe toxicity.[4]
-
Celastrol has been shown to be a potent inhibitor of the NLRP3 inflammasome, reducing IL-1β secretion in a dose-dependent manner in LPS-primed macrophages.[6]
-
In ovarian cancer cells, Celastrol at sub-toxic concentrations (<0.5 µM) inhibited the canonical NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear accumulation of p65.[7]
Diindolylmethane (DIM) Analogs (e.g., C-DIM5 & C-DIM12): The Synthetic Modulators
Synthetic diindolylmethane compounds have been developed as Nur77 modulators. These compounds offer the potential for improved specificity and drug-like properties compared to some natural products.
Key Experimental Findings:
-
C-DIM5 has been shown to suppress NF-κB-dependent inflammatory gene expression in astrocytes, suggesting its potential in neuroinflammatory conditions.[8] This effect was dependent on both Nur77 and the related nuclear receptor Nurr1.[8]
-
In the THP-1 myeloid cell line, 10 µM C-DIM12 significantly attenuated NF-κB transcriptional activity induced by various inflammatory ligands, including LPS, TNFα, and flagellin.[9]
PDNPA: The Disruptor of Nur77-p38 Interaction
PDNPA (n-pentyl 2-[3,5-dihydroxy-2-(1-nonanoyl) phenyl]acetate) is a synthetic compound that acts by a distinct mechanism. It blocks the inhibitory phosphorylation of Nur77 by p38 MAPK, thereby enhancing Nur77's ability to suppress NF-κB signaling.[5]
Key Experimental Findings:
-
PDNPA treatment has been shown to attenuate LPS-induced experimental sepsis by restoring Nur77's suppression of the hyperinflammatory response.[5]
Quantitative Data Summary
| Modulator | Model System | Concentration/Dose | Observed Effect | Reference |
| Cytosporone B | Human GM-MDMs (in vitro) | Not Specified | Significant suppression of LPS-induced TNF, IL-1β, IL-6, and IL-8 production. | [2] |
| EAE Mouse Model (in vivo) | 10 mg/kg/day (oral) | Significant amelioration of clinical score, reduced CNS inflammation and demyelination. | [1] | |
| Rat Osteoarthritis Model (in vivo) | 1 µM (intra-articular) | Protection against cartilage damage and reduced expression of inflammatory mediators. | [10] | |
| Celastrol | LPS-primed murine peritoneal macrophages (in vitro) | Dose-dependent | Dramatic reduction in IL-1β secretion. | [6] |
| Adjuvant-Induced Arthritis Rat Model (in vivo) | 2.5 - 5 µg/g/day (oral) | Significant reduction in inflammatory score and ankle swelling. | [4] | |
| db/db Mice (in vivo) | Not Specified | Improved insulin (B600854) resistance, reduced renal injury, and decreased NF-κB activation. | [11][12] | |
| C-DIM12 | THP-1 myeloid cells (in vitro) | 10 µM | Significant attenuation of NF-κB transcriptional activity induced by LPS, TNFα, and other inflammatory ligands. | [9] |
Signaling Pathways and Experimental Workflows
Nur77 Anti-inflammatory Signaling Pathway
Caption: Nur77's role in the negative feedback loop of inflammation.
General Experimental Workflow for Testing Nur77 Modulators
Caption: A generalized workflow for evaluating Nur77 modulators.
Experimental Protocols
In Vitro NF-κB Inhibition Assay in Macrophages
1. Cell Culture:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1. For THP-1 cells, differentiate into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
2. Treatment and Stimulation:
-
Pre-treat macrophages with the desired concentration of the Nur77 modulator (e.g., Cytosporone B, Celastrol) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) from E. coli (100 ng/mL), for a specified time (e.g., 30 minutes for signaling pathway analysis, 6-24 hours for cytokine measurements).
3. Analysis of NF-κB Activation:
-
Western Blot for IκBα Degradation and p65 Phosphorylation: Lyse the cells at an early time point (e.g., 30 minutes post-LPS stimulation). Perform SDS-PAGE and Western blotting using antibodies against total and phosphorylated IκBα and p65. A decrease in IκBα levels and an increase in phosphorylated p65 indicate NF-κB activation.
-
Nuclear Translocation of p65: Fractionate the cells to separate nuclear and cytoplasmic extracts. Analyze the levels of p65 in each fraction by Western blot. An increase in nuclear p65 indicates activation.
4. Measurement of Inflammatory Cytokines:
-
Collect the cell culture supernatant after 6-24 hours of stimulation.
-
Quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
In Vivo Adjuvant-Induced Arthritis (AIA) Model in Rats
1. Animals:
-
Use male Lewis rats (6-8 weeks old).
2. Induction of Arthritis:
-
Induce arthritis by a single intradermal injection of 100 µL of Freund's complete adjuvant (containing 10 mg/mL of heat-killed Mycobacterium tuberculosis) into the base of the tail.
3. Treatment Protocol:
-
Begin treatment with the Nur77 modulator on a specified day post-adjuvant injection (e.g., day 8 for established arthritis).
-
Administer the compound daily via the desired route (e.g., oral gavage for Celastrol at 2.5-5 µg/g/day). Include a vehicle control group.
4. Assessment of Arthritis Severity:
-
Clinical Score: Score the severity of arthritis in each paw daily or every other day based on a scale (e.g., 0-4) that assesses erythema, swelling, and joint deformity. The maximum score per animal is typically 16.
-
Ankle Perimeter: Measure the circumference of the ankle joints using a digital caliper.
5. Histopathological Analysis:
-
At the end of the experiment (e.g., day 22), euthanize the animals and collect the hind paws.
-
Fix the tissues in formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
6. Immunohistochemistry:
-
Perform immunohistochemical staining on joint sections using antibodies against markers of interest, such as CD68 for macrophages, to quantify inflammatory cell infiltration.
Conclusion
The choice of the "best" Nur77 modulator for inflammation studies is context-dependent. Cytosporone B stands out as a direct and specific activator of Nur77's transcriptional activity, making it an excellent tool for elucidating the receptor's role in gene regulation during inflammation. Celastrol offers potent anti-inflammatory effects demonstrated in numerous models, but its pleiotropic mechanisms and potential for toxicity necessitate careful dose-finding studies and consideration of off-target effects. Synthetic modulators like C-DIMs and PDNPA represent promising avenues for developing more targeted and drug-like compounds. Researchers should carefully consider the specific aims of their study, the model system employed, and the known pharmacological profiles of these compounds to make an informed selection. The experimental protocols provided in this guide offer a starting point for the preclinical evaluation of these and future Nur77-targeting anti-inflammatory agents.
References
- 1. NR4A1 agonist cytosporone B attenuates neuroinflammation in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol ameliorates inflammation through inhibition of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensatory Expression of Nur77 and Nurr1 Regulates NF- κ B-Dependent Inflammatory Signaling in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NR4A Orphan Receptor Modulator C-DIM12 Selectively Alters Inflammatory Mediators in Myeloid Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Celastrol, an NF-κB Inhibitor, Improves Insulin Resistance and Attenuates Renal Injury in db/db Mice | PLOS One [journals.plos.org]
- 12. Celastrol, an NF-κB Inhibitor, Improves Insulin Resistance and Attenuates Renal Injury in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of Nur77 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and performance of Nur77 modulator 1 (BI1071) against other known Nur77 modulators. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
Overview of Nur77 Modulation
Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that plays a crucial role in apoptosis, inflammation, and metabolism. Its dual function as a nuclear transcription factor and a cytoplasmic initiator of apoptosis makes it an attractive therapeutic target. In the nucleus, it regulates gene expression. However, upon certain stimuli, it can translocate to the mitochondria, where it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule and triggering cell death. This guide focuses on small molecules that modulate this apoptotic pathway.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound (BI1071) and its alternatives. Direct comparison of IC50 values should be approached with caution due to variations in cell lines and experimental conditions.
| Modulator | Type | Binding Affinity (Kd) to Nur77-LBD | IC50 (Apoptosis/Cell Viability) | Cell Line(s) | Key Mechanism of Action |
| This compound (BI1071) | Agonist | 0.17 µM[1] | 0.06 µM[1] | HCT116 (Colon Cancer) | Binds to Nur77, promoting its translocation to mitochondria and interaction with Bcl-2 to induce apoptosis.[1] |
| Cytosporone B | Agonist | 1.5 µM[2] | 13.4 µM (viability)[3] | H460 (Lung Cancer) | Binds to Nur77 and stimulates its transcriptional activity and can also induce apoptosis via mitochondrial translocation.[3][4][5][6] |
| Celastrol | Agonist | 0.29 µM[3] | ~1-3 µM (viability/apoptosis)[1][7][8] | Gastric, Ovarian, Cervical Cancer cell lines | Binds to Nur77, promoting its translocation to mitochondria, leading to apoptosis and autophagy.[1][7][8][9] |
| DIM-C-pPhOH | Antagonist | High-affinity interaction reported[10] | ~13-21 µM (viability)[2][11] | Renal, Colon Cancer cell lines | Binds to Nur77 and antagonizes its transcriptional activity, leading to decreased cancer cell growth and apoptosis.[2][10][11][12][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cellular Fractionation for Nur77 Translocation
This protocol is used to separate cellular components to determine the subcellular localization of Nur77.
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and grow to desired confluency. Treat cells with the Nur77 modulator at the desired concentration and time points.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT with protease inhibitors) on ice.[14]
-
Nuclear Fraction Isolation: Centrifuge the lysate at a low speed (e.g., 600-720 x g) for 10 minutes at 4°C.[14][15] The resulting pellet contains the nuclei.
-
Mitochondrial and Cytosolic Fraction Separation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 5,000-10,000 x g) for 15 minutes at 4°C.[14][15] The pellet contains the mitochondrial fraction, and the supernatant is the cytosolic fraction.
-
Western Blot Analysis: Resuspend the nuclear and mitochondrial pellets in an appropriate lysis buffer. Analyze protein content from all three fractions (nuclear, mitochondrial, and cytosolic) by Western blotting using an anti-Nur77 antibody to determine its localization. Purity of fractions should be confirmed using markers for each compartment (e.g., Histone H3 for nucleus, HSP60 for mitochondria, GAPDH for cytosol).[14]
Apoptosis Detection by PARP Cleavage (Western Blot)
This assay identifies apoptosis by detecting the cleavage of PARP, a substrate of activated caspase-3.[16][17][18][19]
-
Protein Lysate Preparation: Treat cells with the modulator to induce apoptosis. Lyse the cells in RIPA buffer supplemented with protease inhibitors.[16][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Protein Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][19]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with a primary antibody against PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) fragments overnight at 4°C.[16][18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16][18]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of the 89 kDa cleaved PARP fragment is indicative of apoptosis.[17][18]
Nur77 Transcriptional Activity (Luciferase Reporter Assay)
This assay measures the ability of a modulator to activate or inhibit the transcriptional activity of Nur77.[20][21][22]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Nur77 response elements (NBREs).
-
An expression plasmid for the Nur77 ligand-binding domain (LBD) fused to a Gal4 DNA-binding domain (for specific LBD activity) or full-length Nur77.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Modulator Treatment: After transfection (typically 24 hours), treat the cells with various concentrations of the Nur77 modulator.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer. Also, measure the luminescence from the control reporter (Renilla).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in luciferase activity indicates agonist activity, while a decrease suggests antagonist activity.[23]
References
- 1. Celastrol inhibits gastric cancer growth by induction of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relative impact of 3- and 5-hydroxyl groups of cytosporone B on cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celastrol induces apoptosis of human osteosarcoma cells via the mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol promotes DNA damage and apoptosis in uterine corpus endometrial carcinoma via promotion of KAT2B-mediated RBPJ acetylation and repression of MCM4 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent inhibition of breast cancer by bis-indole-derived nuclear receptor 4A1 (NR4A1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 22. Assays for Transcriptional Activity Based on the Luciferase Reporter Gene | Springer Nature Experiments [experiments.springernature.com]
- 23. pnas.org [pnas.org]
Confirming On-Target Effects of Nur77 Modulator 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nur77 modulator 1 (BI1071) with other alternatives, supported by experimental data to confirm its on-target effects. Detailed methodologies for key validation experiments are presented, alongside visual representations of the Nur77 signaling pathway and experimental workflows.
Data Presentation: Comparative Analysis of Nur77 Modulators
The following tables summarize quantitative data on the binding affinity and pro-apoptotic activity of various Nur77 modulators, providing a basis for comparative evaluation.
| Modulator | Target | Binding Affinity (Kd) | Measurement Method | Reference |
| This compound (BI1071) | Nur77-LBD | 0.17 µM | Surface Plasmon Resonance (SPR) | [1] |
| DIM-C-pPhCF3 | Nur77-LBD | 3.0 µM | Surface Plasmon Resonance (SPR) | [1] |
| NB1 | Nur77 | 0.12 µM | Surface Plasmon Resonance (SPR) | [2] |
| BPA-B9 | Nur77 | 0.46 µM | Surface Plasmon Resonance (SPR) | [2] |
Table 1: Binding Affinity of Nur77 Modulators. This table compares the binding affinities of different modulators to the Nur77 protein, highlighting the strong affinity of this compound.
| Modulator | Cell Line | IC50 for Growth Inhibition | Apoptotic Effect | Reference |
| This compound (BI1071) | HCT116 | 0.06 µM | Induces PARP cleavage | [1] |
| DIM-C-pPhCF3 | HCT116 | 1.5 µM | No effect at 0.5 µM | [1] |
| NB1 | MDA-MB-231 | 0.0030 µM | Induces apoptosis | [2] |
| Cytosporone B | H460 | 15.3 µM | Induces apoptosis | [3] |
| 5-Me-Csn-B | H460 | 15.9 µM | Induces apoptosis | [3] |
| 3,5-(Me)2-Csn-B | H460 | >20 µM | Inactive | [3] |
Table 2: In Vitro Efficacy of Nur77 Modulators. This table presents the half-maximal inhibitory concentration (IC50) for cell growth and the observed apoptotic effects of various Nur77 modulators in different cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of the on-target effects of Nur77 modulators.
Cellular Thermal Shift Assay (CETSA)
This biophysical assay confirms target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HCT116) to 80-90% confluency.
-
Treat cells with the Nur77 modulator at various concentrations or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.[4]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., 0.3% NP-40 with protease inhibitors).[5]
-
Separate the soluble fraction from the precipitated protein by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for Nur77 (e.g., rabbit anti-Nur77 antibody) overnight at 4°C.
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the intensity of the non-heated sample.
-
Plot the normalized intensities against the temperature to generate melting curves.
-
The shift in the melting temperature (Tagg) between the modulator-treated and vehicle-treated samples indicates target engagement.[6]
-
Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction
This technique is used to verify the interaction between Nur77 and its binding partner, Bcl-2, which is a key step in its pro-apoptotic signaling.
-
Cell Lysis and Protein Extraction:
-
Treat cells (e.g., HEK293T transfected with tagged Nur77 and Bcl-2 constructs) with the Nur77 modulator or vehicle.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the tag of the "bait" protein (e.g., anti-FLAG for FLAG-Nur77) or a specific anti-Nur77 antibody (e.g., 2 µg) overnight at 4°C with gentle rotation.[7]
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against the "prey" protein (e.g., anti-myc for myc-Bcl-2) and the "bait" protein to confirm successful immunoprecipitation.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method quantifies the changes in the expression of Nur77 target genes following modulator treatment.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the Nur77 modulator or vehicle for a specified time.
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for Nur77 target genes (e.g., ENO3, Pfkfb3) and a housekeeping gene (e.g., ACTB, RPLP0) for normalization.[8]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression between modulator-treated and vehicle-treated samples.
-
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of a Nur77 modulator to activate the transcriptional activity of Nur77.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a Nur77 expression plasmid, a reporter plasmid containing Nur77 response elements (NBREs) upstream of a luciferase gene (e.g., pGL3-NBRE-Luc), and a control plasmid expressing Renilla luciferase for normalization.
-
-
Modulator Treatment and Luciferase Assay:
-
After transfection, treat the cells with the Nur77 modulator at different concentrations or a vehicle control.
-
After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold induction of luciferase activity in modulator-treated cells compared to vehicle-treated cells.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key aspects of Nur77 signaling and experimental design.
Caption: Nur77 Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative impact of 3- and 5-hydroxyl groups of cytosporone B on cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nur77 expression and translocation by compound B6 reduces ER stress and alleviates cigarette smoke-induced inflammation and injury in bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Receptor Nur77 Limits the Macrophage Inflammatory Response through Transcriptional Reprogramming of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nur77 Modulator 1 Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel Nur77 modulator, designated here as Nur77 Modulator 1 (exemplified by BI1071), against established inhibitors of the orphan nuclear receptor Nur77. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to aid in the evaluation and selection of compounds for research and development.
Introduction to Nur77
Nur77 (also known as NR4A1 or TR3) is a member of the nuclear receptor superfamily that plays a pivotal role in a multitude of cellular processes, including apoptosis, inflammation, proliferation, and metabolism.[1] Its dual function as a transcription factor in the nucleus and a modulator of mitochondrial-dependent apoptosis in the cytoplasm makes it an attractive therapeutic target for various diseases, including cancer and inflammatory disorders.[2][3][4] Unlike conventional nuclear receptors, Nur77's activity is regulated by expression levels and post-translational modifications rather than direct ligand binding to a canonical ligand-binding pocket.[5][6] However, small molecules can modulate its function by binding to other sites on the protein.[2][5]
This guide focuses on comparing this compound, a compound that activates the pro-apoptotic functions of Nur77, with known inhibitors that antagonize its activity.
Compound Comparison
The following tables summarize the key characteristics and quantitative data for this compound and selected known inhibitors.
Table 1: Overview of Nur77 Modulators
| Compound | Type | Mechanism of Action | Key Applications |
| This compound (BI1071) | Activator/Modulator | Binds to Nur77, promoting its translocation to the mitochondria and interaction with Bcl-2, thereby inducing apoptosis.[2][3] | Cancer therapy, particularly for cancers overexpressing Bcl-2.[2][3] |
| C-DIM8 (DIM-C-pPhOH) | Antagonist | Acts as an antagonist of Nur77, inhibiting its pro-oncogenic functions. Mimics the effects of Nur77 knockdown.[7][8] | Cancer therapy, particularly in breast cancer, by inhibiting cell growth and migration.[9][10] |
| Cytosporone B (Csn-B) | Agonist/Activator | A naturally occurring agonist that binds to the Nur77 ligand-binding domain, stimulating its transcriptional activity.[6][11][12] It can also inhibit fatty acid uptake in a Nur77-dependent manner.[13] | Cancer therapy, hypoglycemia, and research into Nur77 biological functions.[12] |
Table 2: Quantitative Performance Data
| Compound | Target | Binding Affinity (Kd) | IC50 (Cell Growth Inhibition) | Cell Line(s) |
| This compound (BI1071) | Nur77-LBD | 0.17 µM[2] | ~0.5 µM | HCT116[14] |
| C-DIM8 (DIM-C-pPhOH) | Nur77 | Not explicitly stated, but characterized as an antagonist. | ~20 µM (to inhibit cell growth) | MDA-MB-231[10] |
| Cytosporone B (Csn-B) | Nur77-LBD | 1.5 µM[15] | Not typically evaluated for growth inhibition directly, but for its effect on Nur77 activity. EC50 for transcriptional activation is ~0.1–0.3 nM.[15] | BGC-823 (for transcriptional activation)[15] |
Signaling Pathways and Experimental Workflow
To understand the context of these compounds' actions, the following diagrams illustrate the key signaling pathway of Nur77 and a typical experimental workflow for its study.
Caption: Nur77 Signaling Pathways.
Caption: Experimental Workflow for Nur77 Modulator Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, C-DIM8) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity between a ligand (compound) and an analyte (Nur77 protein).
-
Protein Immobilization: Immobilize the purified Nur77 protein (e.g., Nur77-LBD) onto a sensor chip surface.
-
Compound Injection: Inject a series of concentrations of the test compound in a suitable running buffer over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, in real-time to generate sensorgrams.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).[2]
Western Blot for Protein Expression and Localization
This technique is used to detect specific proteins in a sample and to assess their expression levels and subcellular localization.
-
Cell Lysis and Subcellular Fractionation: Treat cells with the compounds, then harvest and lyse them. For localization studies, perform subcellular fractionation to separate nuclear, cytoplasmic, and mitochondrial fractions.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Nur77, anti-Bcl-2, anti-PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the amount of a specific RNA, allowing for the quantification of gene expression.
-
RNA Extraction: Treat cells with the compounds, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform PCR using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Acquisition: Monitor the fluorescence signal in real-time as the PCR product accumulates.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH) and calculate the relative gene expression using the ΔΔCt method.[16][17]
Conclusion
This guide provides a comparative overview of this compound (exemplified by BI1071) and known Nur77 inhibitors. The provided data and protocols offer a foundation for researchers to design and execute further benchmarking studies. This compound demonstrates potent pro-apoptotic activity by promoting the mitochondrial localization of Nur77, as evidenced by its low micromolar binding affinity and IC₅₀ value. In contrast, inhibitors like C-DIM8 antagonize Nur77's transcriptional activities, which are implicated in cancer cell proliferation and survival. The choice of modulator will depend on the specific therapeutic strategy and the cellular context being investigated. Further head-to-head studies under standardized conditions are recommended for a more definitive comparison.
References
- 1. Frontiers | Inhibition of Nur77 expression and translocation by compound B6 reduces ER stress and alleviates cigarette smoke-induced inflammation and injury in bronchial epithelial cells [frontiersin.org]
- 2. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI1071, a Novel Nur77 Modulator, Induces Apoptosis of Cancer Cells by Activating the Nur77-Bcl-2 Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Orphan Nuclear Receptor Nur77-mediated Apoptotic Pathway by Acetylshikonin and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Nur77 by Hyperoside Inhibits Vascular Smooth Muscle Cell Proliferation and Neointimal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nur77 Suppresses Pulmonary Artery Smooth Muscle Cell Proliferation through Inhibition of the STAT3/Pim-1/NFAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypoxia-induced Nur77 activates PI3K/Akt signaling via suppression of Dicer/let-7i-5p to induce epithelial-to-mesenchymal transition [thno.org]
A Comparative Transcriptomic Guide to Nur77 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of various modulators of Nur77 (also known as NR4A1), an orphan nuclear receptor implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and metabolism. By summarizing quantitative data from transcriptomic studies, detailing experimental methodologies, and visualizing key signaling pathways, this guide aims to facilitate the understanding and selection of appropriate Nur77 modulators for research and therapeutic development.
Introduction to Nur77 and its Modulation
Nur77 is a transcription factor that can be activated by a variety of stimuli and plays a pivotal role in cell fate decisions.[1] Its activity can be modulated by small molecules, broadly classified as agonists and antagonists, which can either enhance or inhibit its function. Understanding the distinct gene expression profiles induced by these modulators is crucial for predicting their biological effects and therapeutic potential.
Comparative Transcriptomic Analysis of Nur77 Modulators
Transcriptomic studies, including microarray and RNA sequencing (RNA-seq), have begun to elucidate the gene networks regulated by different Nur77 modulators. While direct comparative studies are limited, a synthesis of available data from individual studies on agonists and knockout/antagonist models allows for a comparative overview.
Nur77 Agonists
Nur77 agonists are compounds that enhance the transcriptional activity of Nur77. Two notable examples are Cytosporone B (Csn-B) and 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane (DIM-C-pPhOCH3).
Table 1: Summary of Transcriptomic Changes Induced by Nur77 Agonists
| Modulator | Cell Type | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Experimental Method | Reference |
| Cytosporone B (Csn-B) | Human polarized macrophages | Gluconeogenesis-related genes, IL-10 | Pro-inflammatory cytokines (TNF, IL-1β, IL-6, IL-8) | Not specified in abstract | [2] |
| DIM-C-pPhOCH3 | Pancreatic cancer cells (L3.6pL) | Genes associated with metabolism, homeostasis, signal transduction, apoptosis (e.g., p21, ATF3, DUSP1, TRAIL, CTH) | Not specified in abstract | Microarray | [3] |
| NB1 (Novel Ligand) | Breast cancer cells (MDA-MB-231) | Genes involved in cell cycle arrest (G2/M phase) and apoptosis | Not specified in abstract | RNA-Seq | [4][5] |
Nur77 Knockout and Antagonists
Studies using Nur77 knockout (KO) models and antagonists provide insights into the genes repressed by Nur77 and the effects of inhibiting its activity.
Table 2: Summary of Transcriptomic Changes in Nur77 Knockout/Antagonist Models
| Model/Modulator | Cell/Tissue Type | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Experimental Method | Reference |
| Nur77 Knockout | Bone marrow-derived macrophages | Inflammatory response, cell-to-cell signaling, hematological system development, cellular movement, immune cell trafficking (e.g., SDF-1α) | CX3CR1 | Microarray | [6] |
| Nur77 Knockout | T cells | Transcription factors regulating metabolism (Rps6ka, Mapk3, Rictor, Notch2, Esrra) | Genes involved in electron transport and glucose metabolism | RNA-Seq, ChIP-Seq | [7] |
| DIM-C-pPhOH (Antagonist) | Breast cancer cells | p21, SERPINB5, GADD45α | Not specified in abstract | Western Blot (protein level) | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of transcriptomic studies. Below are generalized protocols based on the cited literature for RNA-seq and ChIP-seq analysis of Nur77 modulation.
RNA Sequencing (RNA-seq) Protocol for Nur77 Modulator Treatment
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines, macrophages) at a suitable density and allow them to adhere. Treat cells with the Nur77 modulator of interest (e.g., Csn-B, DIM-C-pPhOCH3) or vehicle control for a predetermined time course (e.g., 6, 12, 24 hours).[4][9][10]
-
RNA Extraction: Harvest cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.[11]
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the isolated RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).[11][12]
-
Data Analysis:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., human, mouse) using an aligner such as STAR.[13]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use software packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon treatment with the Nur77 modulator compared to the control.[13]
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Protocol for Nur77
-
Cell Culture and Crosslinking: Culture cells and treat with a stimulus known to induce Nur77 expression or activity if necessary. Crosslink protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of a desired size range (e.g., 200-600 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to Nur77. Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencer.
-
Data Analysis:
-
Alignment: Align the sequencing reads to the reference genome.[14]
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify genomic regions with a significant enrichment of Nur77 binding.[7]
-
Motif Analysis: Analyze the identified peak regions for the presence of known Nur77 binding motifs (e.g., NBRE).
-
Annotation: Annotate the peaks to nearby genes to identify potential direct targets of Nur77.
-
Signaling Pathways and Regulatory Networks
The transcriptomic changes induced by Nur77 modulators are a reflection of their impact on underlying signaling pathways. Nur77 is involved in a complex network of interactions that regulate cellular processes.
Nur77 Signaling Pathway
Caption: Overview of Nur77 signaling pathways.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for comparative transcriptomic analysis.
Conclusion
The transcriptomic landscape shaped by Nur77 modulators is complex and context-dependent. Agonists like Csn-B and DIM-C-pPhOCH3 tend to induce genes involved in apoptosis and metabolic regulation, while also suppressing pro-inflammatory pathways. Conversely, the absence or inhibition of Nur77 leads to an upregulation of inflammatory and metabolic genes. This guide provides a foundational comparison based on available data. Further head-to-head transcriptomic studies of a wider range of Nur77 agonists and antagonists are needed to build a more comprehensive understanding and to guide the development of targeted therapies.
References
- 1. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nur77-deficiency in bone marrow-derived macrophages modulates inflammatory responses, extracellular matrix homeostasis, phagocytosis and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nur77 serves as a molecular brake of the metabolic switch during T cell activation to restrict autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. RNA-sequence analysis of human B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient transcriptome sequencing: experimental protocol to monitor genome-wide RNA synthesis including en... [protocols.io]
- 13. CTCF-RNA interactions orchestrate cell-specific chromatin loop organization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Analyze ChIP-Seq Data: From Data Preprocessing to Downstream Analysis - CD Genomics [cd-genomics.com]
Safety Operating Guide
Navigating the Safe Disposal of Nur77 Modulator 1: A Procedural Guide
For researchers and drug development professionals, the proper disposal of novel chemical compounds like Nur77 modulator 1 is a critical aspect of laboratory safety and environmental responsibility. While specific disposal protocols for every research chemical are not always published in detail, a comprehensive procedure can be established by consulting the Safety Data Sheet (SDS) and adhering to institutional and regulatory guidelines for hazardous waste management. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound, which is available from suppliers such as MedchemExpress.[1] The SDS provides critical information regarding the compound's physical and chemical properties, potential hazards, and emergency protocols. In the absence of a specific SDS, a thorough risk assessment based on the chemical's structure and known biological activity should be conducted.
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream. The following protocol outlines the necessary steps for its proper disposal.
Step 1: Waste Identification and Classification Based on its biological activity as a modulator of a nuclear receptor involved in apoptosis and cell stress, this compound should be treated as a biologically active and potentially toxic compound.[1][2] Therefore, it must be classified as hazardous chemical waste. Do not mix it with non-hazardous or general laboratory waste.
Step 2: Segregation of Waste Proper segregation is crucial to prevent dangerous chemical reactions.[3]
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., from cell culture media or dissolved in solvents like DMSO) should be collected in a separate, compatible liquid waste container.[1] Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[3][4]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
Step 3: Waste Container Management
-
Compatibility: Use waste containers that are chemically compatible with the waste being collected. For instance, if this compound is dissolved in a solvent, the container must be resistant to that solvent.[3]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Closure: Keep waste containers securely closed at all times, except when adding waste, to prevent spills and the release of vapors.[3]
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for liquid waste containers to contain potential leaks.
-
Adhere to institutional limits on the volume of waste and the duration of storage in the SAA.[4][6]
Step 5: Arrange for Professional Disposal Once a waste container is full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[7] Do not attempt to dispose of this chemical waste down the drain or in the regular trash.[6]
III. Quantitative Data Summary
While a full toxicological profile for this compound is not widely published, the following data from its supplier provides context for its biological activity.
| Property | Value | Source |
| CAS Number | 2469975-55-9 | [1][5] |
| Molecular Formula | C28H25N5O2S | [1] |
| Molecular Weight | 495.60 g/mol | [1] |
| Binding Affinity (Kd) | 3.58 µM | [1][2] |
| In Vitro Activity (IC50) | 0.6 µM (HepG2 cells) | [1] |
IV. Experimental Protocols and Visualizations
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. This compound - CAS:2469975-55-9 - 阿镁生物 [amaybio.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Nur77 Modulator 1
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Nur77 modulator 1. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) at a Glance
A risk assessment should always be conducted prior to handling this compound to ensure appropriate safety measures are in place. The following table summarizes the recommended personal protective equipment.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | To prevent inhalation of the compound. |
| Protective Clothing | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step workflow is critical for the safe and effective use of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound, from initial receipt to final disposal.
Detailed Protocols
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refer to the manufacturer's specific recommendations, which are typically -20°C for short-term and -80°C for long-term stability.
Preparation of Stock Solutions
When preparing stock solutions, work in a chemical fume hood to minimize inhalation exposure. Use appropriate solvents as recommended by the supplier. Ensure all equipment used for weighing and dissolution is clean and calibrated.
Experimental Use
Always wear the recommended PPE when handling this compound. Avoid generating dust or aerosols. If the compound is in solid form, handle it with care to prevent dispersal. For cell culture experiments, introduce the compound to the media in a biological safety cabinet to maintain sterility and containment.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used pipette tips, and cell culture media, should be considered chemical waste.
-
Solid Waste: Collect in a designated, labeled container for chemical waste.
-
Liquid Waste: Collect in a labeled, sealed container. Do not pour down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures.
Emergency Procedures: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or earth) to cover the spill. Do not use combustible materials, such as sawdust.
-
Collect: Carefully scoop the absorbed material into a designated chemical waste container.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Dispose of all contaminated materials as chemical waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Understanding the Mechanism: Nur77 Signaling
This compound exerts its effects by binding to the Nur77 protein, a member of the nuclear receptor superfamily. This interaction can trigger a cascade of downstream events, including the induction of apoptosis (programmed cell death) in cancer cells.
Simplified Nur77 Signaling Pathway
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
